molecular formula C34H32FeN4Na2O6 B1211159 Sodium iron chlorophyllin CAS No. 32627-52-4

Sodium iron chlorophyllin

Cat. No.: B1211159
CAS No.: 32627-52-4
M. Wt: 694.5 g/mol
InChI Key: OGMQNMUHVLRDRT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Iron Chlorophyllin (SIC) is a water-soluble, semi-synthetic chlorophyll derivative where the central magnesium ion is replaced by iron. This structure is analogous to heme, making it a compound of significant interest in nutritional and biomedical research. Studies indicate its bioavailable iron is delivered to intestinal cells (e.g., Caco-2) and significantly increases cell ferritin, suggesting it may serve as an improved iron source compared to ferrous sulfate . Its application extends to functional materials science, where it is used to reinforce chitosan/gelatin packaging films, enhancing their mechanical properties, water resistance, and UV-blocking capabilities, particularly in the UV-A region, to protect fresh-cut vegetables . Further research explores its role as a photosensitizer. Under visible light, it can generate reactive oxygen species (ROS), demonstrating visible light-powered photodynamic antibacterial effects against organisms like E. coli, which is valuable for developing novel antimicrobial coatings and disinfectants . Additionally, this compound exhibits antioxidant properties, scavenging superoxide anions and inhibiting β-carotene bleaching in vitro . This combination of properties makes it a versatile reagent for advanced studies in nutrition, food science, active packaging, and antibacterial therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMQNMUHVLRDRT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32FeN4Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32627-52-4
Record name Sodium iron chlorophyllin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032627524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRON(II) SODIUM CHLOROPHYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD83Q6D2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Sodium Iron Chlorophyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Iron Chlorophyllin (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll. Structurally, it is a porphyrin complex where the central magnesium atom of natural chlorophyll has been replaced by iron, creating a molecule with a quasi-heme structure.[1][2] This unique configuration imparts significant biological properties, most notably its high iron bioavailability, making it a subject of great interest for therapeutic applications, particularly in the treatment of iron deficiency anemia.[3][4]

Unlike many inorganic iron supplements, the iron in SIC is chelated within the porphyrin ring, which may enhance its stability during gastrointestinal transit and facilitate its absorption.[4][5] SIC typically appears as a dark green to black crystalline powder.[6] It is readily soluble in water, forming a greenish-brown or transparent jade green solution, but is only slightly soluble in ethanol and chloroform, and practically insoluble in petroleum ether.[5][6] Its stability in a dry state is good, and it possesses greater resistance to light than natural chlorophyll.[5][7] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data interpretation for research and development purposes.

Synthesis of this compound

Principle

The synthesis of this compound is a multi-step process that begins with the extraction of chlorophyll from a natural source, such as pine needles, bamboo leaves, or silkworm excrement.[6][8][9] The core process involves two key transformations:

  • Saponification: The chlorophyll molecule's phytyl tail is cleaved by alkaline hydrolysis, converting it into water-soluble chlorophyllin salts.[10][11]

  • Metathesis (Metal Substitution): The central magnesium ion (Mg²⁺) is removed from the porphyrin ring, typically through acidification, and subsequently replaced with an iron ion (Fe²⁺ or Fe³⁺) from an iron salt like ferrous sulfate (FeSO₄).[10] The final step involves basification to form the sodium salt.[10]

General Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below. This process outlines the major stages from the initial extraction of the chlorophyll precursor to the final purified product.

Synthesis_Workflow cluster_extraction Extraction cluster_reaction Chemical Conversion cluster_purification Purification RawMaterial Plant Material (e.g., Pine Needles, Silkworm Feces) Extraction Solvent Extraction (e.g., Ethanol/Water) RawMaterial->Extraction Saponification Saponification (Alkaline Hydrolysis) Extraction->Saponification Acidification Acidification (Mg²⁺ Removal) Saponification->Acidification IronSubstitution Iron Substitution (Reaction with FeSO₄) Acidification->IronSubstitution Basification Basification & Salification (Reaction with NaOH) IronSubstitution->Basification Purification Purification (Filtration, Washing) Basification->Purification Drying Crystallization & Drying Purification->Drying FinalProduct This compound (Powder) Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies described in the literature.[6][8][10] Researchers should optimize parameters such as solvent ratios, temperature, and reaction times based on the specific starting material and desired yield.

1. Chlorophyll Extraction:

  • Dry and pulverize the chosen plant material (e.g., 100 g of pine needle powder).[6]

  • Extract the chlorophyll using an appropriate solvent system, such as an ethanol-water mixture, often with heating or refluxing.[9][10]

  • Filter the mixture to separate the solid debris and collect the chlorophyll-rich solvent extract.

2. Saponification:

  • To the chlorophyll extract, add a concentrated alkaline solution (e.g., 5% sodium hydroxide) to initiate saponification.[8]

  • Heat the mixture, for example, at 70°C for approximately 60 minutes, to cleave the phytyl and methyl ester groups.[8]

  • Cool the resulting solution. This solution now contains sodium chlorophyllin.

3. Acidification (Magnesium Removal):

  • Carefully add an acid (e.g., dilute hydrochloric acid) to the saponified solution to lower the pH.[10] This process releases the magnesium ion from the center of the porphyrin ring, forming a precipitate of pheophytin.

  • Isolate the precipitate by filtration.

4. Iron Substitution:

  • Resuspend the precipitate in a suitable solvent.

  • Add an aqueous solution of an iron salt, such as ferrous sulfate (FeSO₄).[10]

  • Heat the reaction mixture in a water bath (e.g., at 60°C for 60 minutes) to facilitate the chelation of iron into the porphyrin ring, forming iron chlorophyllin.[8] A color change to dark brown or black is typically observed.[6]

5. Purification and Salification:

  • Isolate the crude iron chlorophyllin precipitate by filtration and wash it thoroughly with deionized water to remove unreacted salts and impurities.[12]

  • Dissolve the washed precipitate in an ethanol solution containing sodium hydroxide (NaOH) to convert the iron chlorophyllin into its water-soluble sodium salt.[12]

  • The final product, this compound, can be precipitated, collected by filtration, and dried to yield a fine powder.[6]

Characterization of this compound

After synthesis, a series of analytical techniques are employed to verify the structure, purity, and composition of the this compound.

Physicochemical Properties

The synthesized product should be evaluated for its basic physical and chemical properties, which serve as the first indicators of successful synthesis.

PropertyDescriptionReferences
Appearance Dark green, blue-black, or black crystalline powder with a metallic luster.[6]
Solubility Easily soluble in water (forms a greenish-brown solution), slightly soluble in ethanol and chloroform, insoluble in petroleum ether.[5][6]
Purity Typically around 95-96% as determined by HPLC.[5][6]
Stability Stable in a dry state but hygroscopic. More resistant to light than chlorophyll but less so than sodium copper chlorophyllin.[5][7]
Spectroscopic and Chromatographic Analysis
3.2.1 UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the electronic structure of the porphyrin ring. The characteristic Soret band is a strong indicator of the chlorophyllin structure.

Experimental Protocol:

  • Dissolve a known concentration of the synthesized this compound (e.g., 10 mg/mL) in distilled water.[6]

  • Scan the UV-Vis absorption spectrum of the solution over a wavelength range of 200–700 nm using a spectrophotometer.[6]

  • Identify the wavelength of maximum absorbance (λmax), particularly the Soret band.

Quantitative Data:

ParameterValueReference(s)
Soret Band (λmax) ~405 nm[6]
3.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized this compound and identifying its major components, such as Fe-isochlorine e4.[13][14]

Experimental Protocol:

  • System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[6]

  • Column: A reversed-phase C18 column, such as an Inertsil ODS-2 (4.6 mm × 250 mm, 5 µm), is commonly used.[6][13]

  • Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 80:20 v/v) containing a small amount of acid (e.g., 0.1-1% acetic acid) to improve peak shape.[6][13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection Wavelength: Monitoring is performed at the λmax of the Soret band, typically around 395 nm or 405 nm.[6][13]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and inject it into the system.

Quantitative Data:

ParameterValueReference(s)
Purity ≥ 96.0%[6]
Limit of Detection (LOD) 1.2 mg/kg[13][14]
Limit of Quantitation (LOQ) 4.1 mg/kg[13][14]
3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, confirming the structural integrity of the chlorophyllin backbone after synthesis.[15]

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr) and pressing it into a pellet.

  • Acquire the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Analyze the spectrum to identify characteristic vibrational bands.

Expected Functional Groups: The FTIR spectrum of chlorophyllin derivatives typically shows characteristic peaks corresponding to various functional groups.[16][17][18]

Wavenumber Range (cm⁻¹)Vibrational Mode / Functional Group
~3400O-H and N-H stretching (from hydroxyl, carboxyl, and pyrrole groups)
~2927C-H stretching (aliphatic)
~1700-1740C=O stretching (ester or ketone groups on the porphyrin ring)
~1640Aromatic C=C stretching (porphyrin ring system)
~1411Aromatic ring vibrations
~1151C-O stretching
Elemental Analysis

Atomic absorption spectroscopy or a similar elemental analysis technique is used to quantify the iron content, confirming the successful substitution of magnesium.

Experimental Protocol:

  • Accurately weigh a sample of the synthesized this compound.

  • Digest the sample using an appropriate acid mixture to bring the metal ions into solution.

  • Analyze the iron content using an atomic absorption spectrometer.[6]

Quantitative Data:

ParameterExperimental ValueTheoretical ValueReference(s)
Iron Mass Fraction ~8.00%~7.73%[6]
General Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the synthesized this compound.

Characterization_Workflow cluster_physchem Physicochemical Tests cluster_structural Structural & Purity Analysis cluster_compositional Compositional Analysis cluster_results Verified Product Input Synthesized This compound Appearance Visual Inspection (Color, Form) Input->Appearance Solubility Solubility Tests (Water, Ethanol, etc.) Input->Solubility UVVis UV-Vis Spectroscopy (λmax Confirmation) Input->UVVis FTIR FTIR Spectroscopy (Functional Groups) Input->FTIR HPLC HPLC (Purity & Identity) Input->HPLC AAS Elemental Analysis (Iron Content) Input->AAS Verified Characterized SIC - Correct Structure - High Purity - Confirmed Fe Content HPLC->Verified AAS->Verified

Caption: A logical workflow for the characterization of this compound.

Biological Activity and Signaling Pathway

Role in Iron Metabolism

This compound is recognized for its potential to treat iron deficiency anemia.[1] Its structure, being analogous to heme iron, allows it to be absorbed efficiently in the gastrointestinal tract, potentially via the Heme Carrier Protein 1.[1][5] In vitro studies using Caco-2 cell models have demonstrated that SIC is stable under simulated gastrointestinal conditions and effectively delivers bioavailable iron to intestinal cells.[2][5] This high bioavailability makes it a promising iron fortificant of vegetable origin.[2][4]

Signaling Pathway in Iron Deficiency Anemia

Cellular iron homeostasis is tightly regulated by the interaction between Iron Regulatory Proteins (IRPs) and Iron Responsive Elements (IREs) found in the untranslated regions of specific mRNAs.[19][20] In states of iron deficiency, IRPs bind to IREs, leading to changes in the translation and stability of key proteins involved in iron uptake, storage, and utilization.[21] For instance, IRP binding stabilizes transferrin receptor 1 (TfR1) mRNA, increasing iron uptake, while it inhibits the translation of ferritin mRNA, reducing iron storage.[21] By providing a bioavailable source of iron, this compound helps restore cellular iron levels, which in turn modulates the IRP/IRE signaling pathway to normalize iron metabolism.

Signaling_Pathway cluster_condition Low Cellular Iron (Anemia) cluster_mrna mRNA Regulation cluster_outcome_low Cellular Response cluster_intervention Intervention cluster_restored Restored Cellular Iron IRP_active Active IRP (Iron Regulatory Protein) TfR1_mRNA TfR1 mRNA (with 3' IRE) IRP_active->TfR1_mRNA Binds & Stabilizes Ferritin_mRNA Ferritin mRNA (with 5' IRE) IRP_active->Ferritin_mRNA Binds & Blocks Translation IRP_inactive Inactive IRP (Binds Iron, Releases mRNA) IRP_active->IRP_inactive Inactivated by Iron TfR1_up Increased TfR1 Protein (More Iron Uptake) TfR1_mRNA->TfR1_up Ferritin_down Decreased Ferritin Protein (Less Iron Storage) Ferritin_mRNA->Ferritin_down Translation Blocked SIC This compound (Provides Bioavailable Iron) SIC->IRP_inactive Increases cellular iron TfR1_down Decreased TfR1 Protein IRP_inactive->TfR1_down Leads to mRNA degradation Ferritin_up Increased Ferritin Protein IRP_inactive->Ferritin_up Allows mRNA translation

Caption: Role of SIC in modulating the IRP/IRE signaling pathway.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The synthesis process, involving chlorophyll extraction, saponification, and iron substitution, is well-established and adaptable to various plant-based starting materials. The characterization is confirmed through a suite of analytical methods including UV-Vis, HPLC, FTIR, and elemental analysis, which together verify the identity, purity, and structural integrity of the compound. The unique heme-like structure of this compound underpins its high bioavailability and its efficacy in modulating iron metabolism via the IRP/IRE signaling pathway. These properties make it a highly valuable compound for researchers in nutrition, hematology, and drug development, offering a potent, plant-derived alternative for iron supplementation and the treatment of anemia.

References

A Technical Guide to the Physicochemical Properties of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physicochemical properties, biological activities, and relevant experimental methodologies for sodium iron chlorophyllin (SIC). The information is intended for researchers, scientists, and professionals in the field of drug development and applied chemistry.

General and Physicochemical Properties

This compound is a semi-synthetic, water-soluble derivative of chlorophyll.[1][2] Structurally, it is a porphyrin compound where the central magnesium atom of chlorophyll is replaced by iron, creating a heme-like structure that is crucial to its biological functions.[3] It is produced from natural plant sources through processes of refining, purification, and chemical modification.[3]

Structural and Physical Characteristics

This compound typically presents as a dark green to black crystalline powder.[4][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability.[3][4]

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C34H32FeN4Na2O6 or C34H31FeMgN4NaO6[3][4][6]
Molecular Weight ~694.5 g/mol [3][6]
Appearance Dark green crystalline powder[3][4]
Purity ~95-96%[3][5]
Odor Odorless or slightly ammoniacal[4]
Hygroscopicity Hygroscopic[3][4]
Solubility Profile

The solubility of this compound is a key factor in its application, particularly in aqueous systems for food coloring and potential pharmaceutical formulations.

Table 2: Solubility of this compound

SolventSolubilitySolution AppearanceReferences
Water Easily solubleGreenish-brown, transparent[3][4][5]
Ethanol Slightly soluble-[3][4]
Chloroform Slightly soluble-[3][4]
Petroleum Ether Almost insoluble-[3][4]
Stability Characteristics

This compound exhibits good stability in its dry, crystalline state.[3][4] However, its hygroscopic nature means that exposure to moisture can lead to deterioration.[3][4] Its stability to light is notably greater than that of natural chlorophyll but less than that of sodium copper chlorophyllin.[3][4] Studies have also shown it is stable against heat and reducing agents within a pH range of 3.0-6.0.[7]

Spectral Properties

The spectral characteristics of this compound are defined by its porphyrin ring structure, leading to strong absorption in the visible spectrum. The primary absorption peak, known as the Soret band, is a hallmark of porphyrin compounds.

Table 3: UV-Visible Spectral Properties of this compound

PropertyWavelength (nm)SolventReferences
Absorption Maximum (Soret Band) 405Water[5]

Biological Activities and Mechanisms

The unique structure of this compound, particularly its heme-like iron center, imparts several significant biological activities.

Iron Bioavailability

This compound is a promising source of bioavailable iron.[3] It remains stable under simulated gastrointestinal conditions, which is essential for its efficacy as an iron supplement.[3][8] Its structural similarity to heme allows it to be a viable iron source, although its absorption can be inhibited by factors such as calcium.[3][8]

Antioxidant Activity

This compound demonstrates notable antioxidant properties, which have been evaluated through various in vitro assays. Its ability to scavenge free radicals and reduce oxidative species contributes to its potential health benefits.

Table 4: In Vitro Antioxidant Activity of this compound (SIC)

AssayMetricSIC ValueComparison (Ascorbic Acid)References
β-Carotene Bleaching Inhibition EC500.38 mg/mL4.0 mg/mL[5][9]
DPPH Radical Scavenging EC50~7 mg/mL0.009 mg/mL[5]
Reducing Power Absorbance at 0.5 mg/mL<1.0~2.0[5]
Anti-inflammatory Mechanism

While direct studies on the anti-inflammatory signaling of this compound are limited, the mechanisms of related chlorophyll derivatives, such as sodium copper chlorophyllin (SCC) and chlorophyll a, are well-documented. These compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[10][11][12] Inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory cytokines like TNF-α and IL-6. Chlorophyll derivatives have been shown to suppress the phosphorylation of IKK and IκB, thereby preventing NF-κB activation and reducing the inflammatory response.[10][12]

Given its structural similarities, it is plausible that this compound exerts anti-inflammatory effects through a similar NF-κB inhibitory pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Chlorophyllin cluster_outcome Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS, Ethanol) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release & Nuclear Translocation IkB->NFkB_Release Gene_Expression Pro-inflammatory Gene Expression NFkB_Release->Gene_Expression Inflammation Inflammation (TNF-α, IL-6 Release) Gene_Expression->Inflammation SIC This compound (Proposed) SIC->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound as cited in the literature.

Synthesis and Purification Workflow

The synthesis of this compound from natural chlorophyll sources, such as pine needles or bamboo leaves, involves a multi-step chemical process.[5][7][9]

G Start Plant Material (e.g., Pine Needles) Step1 Chlorophyll Extraction Start->Step1 Solvent Extraction Step2 Saponification (Alkaline Hydrolysis) Step1->Step2 Removes ester groups Step3 Purification Step2->Step3 Step4 Iron Substitution (Acidification & Reaction with FeSO4) Step3->Step4 Replaces Mg with Fe Step5 Crystallization Step4->Step5 End This compound Crystals Step5->End

Caption: General experimental workflow for the synthesis of this compound from plant sources.

Protocol:

  • Chlorophyll Extraction: Chlorophyll is first extracted from a plant source (e.g., pine needles, bamboo leaves) using an appropriate solvent.[5][9]

  • Saponification: The crude chlorophyll extract undergoes alkaline hydrolysis (saponification) to remove the methyl and phytol ester groups, yielding chlorophyllin. Optimal conditions cited for this step are using 5% sodium hydroxide at 70°C for 60 minutes.[7]

  • Purification: The resulting chlorophyllin solution is purified.

  • Iron Substitution: The purified chlorophyllin is acidified (e.g., to pH 3.0), followed by a substitution reaction with an iron salt (e.g., FeSO4) to replace the central magnesium ion with an iron ion. This step is typically conducted in a water bath at 60°C for 60 minutes.[7]

  • Crystallization: The final product, this compound, is crystallized from the solution, collected, and dried.[5]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be determined using reversed-phase HPLC.[5][13]

Protocol:

  • System: A standard HPLC system equipped with a diode array detector (DAD).[5]

  • Column: Inertsil® ODS-2 column (4.6 mm × 250 mm, 5 µm particle size).[5][13]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) containing 0.1% acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: The chromatogram is monitored at 405 nm, corresponding to the Soret peak of this compound.[5]

  • Quantification: The purity is calculated based on the peak area of the compound relative to the total peak area in the chromatogram.

Antioxidant Activity Assays

The following protocols are adapted from methodologies used to evaluate the antioxidant capacity of chlorophyll derivatives.[5]

3.3.1 Reducing Power Assay (FRAP) This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare sample solutions of this compound in ethanol at various concentrations (e.g., 0.05 to 1 mg/mL).

  • Mix 1.5 mL of the sample solution with 2.5 mL of 0.2 M sodium phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide.

  • Incubate the mixture at 50°C for 20 minutes.

  • Stop the reaction by adding 2.5 mL of 10% trichloroacetic acid.

  • Centrifuge the mixture at 650 x g for 10 minutes.

  • Take 5 mL of the upper layer (supernatant) and mix it with 5 mL of distilled water and 1 mL of 0.1% ferric chloride.

  • Measure the absorbance of the resulting solution at 700 nm. A higher absorbance indicates greater reducing power.[5]

3.3.2 β-Carotene Bleaching Assay This method assesses the capacity of an antioxidant to inhibit the oxidative bleaching of β-carotene.

  • Prepare a β-carotene/linoleic acid emulsion.

  • Add aliquots of the this compound solution at different concentrations to the emulsion.

  • Incubate the samples and measure the decrease in absorbance of β-carotene over time at a specific wavelength.

  • The antioxidant activity is expressed as the percentage of bleaching inhibition relative to a control. The EC50 value (the concentration required to achieve 50% inhibition) is calculated from the dose-response curve.[5]

3.3.3 Superoxide Anion (O₂⁻) Scavenging Assay This assay determines the ability of the compound to scavenge superoxide radicals.

  • Superoxide radicals are generated photochemically in a reaction mixture containing riboflavin, methionine, and nitro blue tetrazolium (NBT).

  • The reduction of NBT by the superoxide radicals is measured spectrophotometrically at 560 nm.

  • The assay is performed in the presence of increasing concentrations of this compound.

  • The scavenging activity is calculated as the percentage of NBT reduction inhibition.[5]

References

Unveiling the Molecular Architecture of Sodium Iron Chlorophyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium iron chlorophyllin (SIC), a semi-synthetic derivative of chlorophyll, is gaining significant attention in the pharmaceutical and nutraceutical industries for its potential as a bioavailable source of iron and its various biological activities. Structurally, it is a porphyrin complex where the central magnesium ion of chlorophyll is replaced by iron, and the phytol tail is removed, rendering the molecule water-soluble. This technical guide provides an in-depth overview of the molecular structure elucidation of this compound, detailing the key analytical techniques and experimental protocols involved in its characterization. The guide also presents a summary of its known biological activities, including its role in the inhibition of the NF-κB signaling pathway.

Molecular Structure and Chemical Properties

This compound is primarily composed of salts of iron-isochlorin e4. The core of the molecule is a chlorin ring, a dihydroporphyrin, which gives it its characteristic color. The central iron atom is chelated by the four nitrogen atoms of the chlorin ring. The removal of the phytol tail during synthesis and the saponification of the propionic acid side chain results in carboxylate groups, which form salts with sodium, enhancing its water solubility.

There are some discrepancies in the reported molecular formula in various databases, which may arise from different salt forms or hydration states. The most commonly cited molecular formulas are C34H32FeN4Na2O6 and C34H31N4O6.Fe.2Na.H.[1][2] One source has also reported a molecular formula that includes magnesium (C34H31FeMgN4NaO6), which is likely an error, as the synthesis involves the replacement of magnesium with iron.[3]

Physical and Chemical Properties:

PropertyValueReference
Appearance Dark green to black crystalline powder[4]
Solubility Easily soluble in water; slightly soluble in ethanol and chloroform; insoluble in petroleum ether.[4][5]
Stability Stable in a dry state; may degrade in the presence of moisture. Light resistance is greater than chlorophyll but less than copper chlorophyllin.[4]

Synthesis and Purification

The synthesis of this compound involves a two-step process: saponification of chlorophyll followed by the insertion of iron.

Synthesis Workflow

Synthesis Workflow of this compound cluster_extraction Chlorophyll Extraction cluster_synthesis Chemical Modification cluster_purification Purification plant_material Plant Material (e.g., Pine Needles, Bamboo Leaves) extraction Solvent Extraction (e.g., with aqueous ethanol) plant_material->extraction saponification Saponification with NaOH extraction->saponification Crude Chlorophyll Extract acidification Acidification saponification->acidification metallation Iron Insertion (e.g., with FeSO4) acidification->metallation basification Basification with NaOH metallation->basification purification Purification & Crystallization basification->purification Crude this compound final_product Final Product purification->final_product Purified this compound

Caption: A general workflow for the synthesis of this compound from plant material.

Experimental Protocol (General)

1. Extraction of Chlorophyll:

  • Chlorophyll is extracted from a plant source (e.g., pine needles, bamboo leaves) using a suitable solvent, such as aqueous ethanol.

2. Saponification:

  • The crude chlorophyll extract is treated with a sodium hydroxide (NaOH) solution. This step cleaves the phytol ester group from the chlorophyll molecule, forming sodium chlorophyllide. Optimal conditions for saponification have been reported as 5% sodium hydroxide at 70°C for 60 minutes.

3. Acidification:

  • The saponified solution is acidified, typically with a dilute acid, to a pH of around 3.0. This step removes the central magnesium ion from the chlorophyllide.

4. Iron Insertion (Metallation):

  • An iron salt, such as ferrous sulfate (FeSO4), is added to the acidified chlorophyllide solution. The mixture is heated (e.g., in a 60°C water bath for 60 minutes) to facilitate the chelation of the iron ion into the porphyrin ring.

5. Basification and Purification:

  • The solution is then made alkaline with NaOH to form this compound. The product is subsequently purified, which may involve crystallization and washing steps to remove unreacted reagents and byproducts.

Analytical Techniques for Structural Elucidation

A combination of chromatographic and spectroscopic techniques is employed to elucidate the molecular structure of this compound and to determine its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of this compound and its related compounds.

Experimental Protocol: HPLC-MS Analysis

A detailed method for the simultaneous determination of this compound and sodium copper chlorophyllin has been reported and is summarized below.[6][7]

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: Inertsil ODS-2 column.

  • Mobile Phase: A gradient of methanol and water (97:3 and 80:20, v/v) containing 1% acetic acid.

  • Detection: Diode array detection at 395 nm.

  • Identification: The main component of this compound is identified as Fe-isochlorine e4 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Quantitative Data from HPLC Analysis

ParameterValueReference
Limit of Detection (LOD) 1.2 mg/kg[6][7]
Limit of Quantitation (LOQ) 4.1 mg/kg[6][7]
Recovery Rate (in candy) 81% to 101%[6][7]
Purity (reported in a study) 96.0%[4]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the presence of the chlorin ring system and provides information about the central metal ion.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically water.

  • Analysis: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

  • Interpretation: The spectrum is characterized by a strong Soret band around 400 nm and weaker Q bands at higher wavelengths. The exact position of these bands is sensitive to the central metal ion and the solvent.

UV-Vis Absorption Data

CompoundSoret Band (nm)Q Bands (nm)Reference
This compound 405Not specified[4]
Sodium Copper Chlorophyllin 402627[4]
Sodium Zinc Chlorophyllin 415Not specified[4]
Infrared (IR) Spectroscopy

Expected IR Spectral Features:

  • Disappearance of N-H Bands: A key indicator of successful metallation is the disappearance of the N-H stretching and bending vibrations of the free-base porphyrin, which typically appear around 3300-3400 cm⁻¹ and 960 cm⁻¹, respectively.

  • Fe-N Vibrations: The formation of the iron-nitrogen coordinate bonds will give rise to new vibrations in the far-IR region.

  • Carbonyl and Carboxylate Bands: The presence of the ketone group on the chlorin ring and the carboxylate groups from the saponified side chains will result in characteristic C=O stretching bands.

  • C-H and C=C Vibrations: The spectrum will also show characteristic stretching and bending vibrations for the various C-H and C=C bonds within the chlorin ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of this compound is expected to be complex due to the paramagnetic nature of the iron center (typically Fe(II) or Fe(III)). This paramagnetism leads to significant broadening and shifting of the NMR signals, making spectral interpretation challenging. As a result, detailed 1H and 13C NMR data for this compound are scarce in the public domain.

General Expectations for the NMR Spectrum:

  • Paramagnetic Shifts: The signals of protons and carbons close to the iron center will experience large paramagnetic shifts, appearing far outside the typical diamagnetic chemical shift ranges.

  • Signal Broadening: The paramagnetic relaxation enhancement caused by the unpaired electrons of the iron ion will lead to significant broadening of the NMR resonances.

  • Structural Information: Despite the challenges, NMR can potentially provide valuable information about the electronic structure and the ligation state of the iron center.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern:

While a detailed fragmentation study specifically for this compound is not widely available, the fragmentation of chlorophylls and their derivatives typically involves the loss of side chains from the porphyrin ring. In the case of this compound, fragmentation would likely involve the loss of the propionate and acetate side chains. The presence of the iron atom may also influence the fragmentation pathways, potentially leading to characteristic iron-containing fragments. LC-MS/MS analysis has been used to identify the main component as Fe-isochlorine e4.[6][7]

Biological Activity and Signaling Pathway

This compound is not only a food colorant but also exhibits biological activities. One of the most studied aspects of chlorophyllin is its inhibitory effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Chlorophyllin has been shown to inhibit the canonical NF-κB pathway.[6]

Inhibition of the NF-κB Signaling Pathway by Chlorophyllin TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκB-α IkBa->IkBa_P NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Gene_transcription Gene Transcription (Inflammation, Proliferation) NFkB_nucleus->Gene_transcription Activates Chlorophyllin Chlorophyllin Chlorophyllin->IKK Inhibits

Caption: Mechanism of NF-κB pathway inhibition by chlorophyllin.

The mechanism of inhibition involves the downregulation of IKKβ (a subunit of the IKK complex), which in turn prevents the phosphorylation of IκB-α.[6] This stabilization of IκB-α keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and the subsequent transcription of target genes involved in inflammation and cell proliferation.

Conclusion

The molecular structure of this compound has been primarily elucidated through a combination of chromatographic and spectroscopic techniques. HPLC-MS has been instrumental in identifying the core structure as Fe-isochlorine e4 and in quantifying the compound in various matrices. While detailed IR and NMR data are not widely available due to the complexity of the molecule and the paramagnetic nature of the iron center, the expected spectral characteristics can be inferred from related compounds. The synthesis of this compound is a well-established process involving the chemical modification of natural chlorophyll. Furthermore, the demonstrated biological activity of chlorophyllin, particularly its inhibition of the NF-κB signaling pathway, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals working with this promising molecule. Further research is warranted to fully characterize its spectroscopic properties and to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Antioxidant Mechanism of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Iron Chlorophyllin (SIC), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant interest for its antioxidant properties. This technical guide delineates the multifaceted antioxidant mechanisms of SIC, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The core mechanisms involve direct free radical scavenging and a potential, indirect influence on the Nrf2 signaling pathway through the modulation of intracellular iron homeostasis. This document summarizes key quantitative data, details experimental protocols for assessing its antioxidant capacity, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to two main functions:

  • Direct Radical Scavenging: SIC can directly neutralize a variety of reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. This activity is facilitated by the porphyrin ring structure, which can accept electrons from free radicals.

  • Reducing Power: SIC demonstrates the ability to donate electrons, reducing oxidized intermediates and ferric ions (Fe³⁺) to their ferrous form (Fe²⁺), a key aspect of its antioxidant capacity.

While direct evidence for this compound's interaction with specific antioxidant enzymes is limited, its ability to protect cells from oxidative stress suggests a broader impact on cellular redox balance. A related compound, iron chlorin e6, has been shown to exert significant cytoprotective effects against hydrogen peroxide-dependent cytotoxicity and apoptosis by scavenging intracellular ROS.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings from a comparative study, providing a clear comparison with other chlorophyllin derivatives and the standard antioxidant, ascorbic acid.[2][3][4]

Table 1: Free Radical Scavenging Activity and Reducing Power of this compound and Comparators [2][4]

CompoundDPPH Radical Scavenging Activity (% at 10 mg/mL)EC₅₀ for DPPH Scavenging (mg/mL)Reducing Power (Absorbance at 700 nm at 0.5 mg/mL)
This compound (SIC)91.4%~7.0< 1.0
Sodium Zinc Chlorophyllin (SZC)69.9%~7.0> 1.0
Sodium Copper Chlorophyllin (SCC)98.8%2.6> 1.0
Ascorbic Acid98.5% (at 0.025 mg/mL)0.009> 2.0

Table 2: Inhibition of β-Carotene Bleaching and Superoxide Anion Scavenging Activity [2][3][4]

CompoundEC₅₀ for β-Carotene Bleaching Inhibition (mg/mL)Superoxide Anion (O₂⁻) Scavenging Activity
This compound (SIC)0.38Moderate
Sodium Zinc Chlorophyllin (SZC)0.04High
Sodium Copper Chlorophyllin (SCC)0.90Moderate
Ascorbic Acid4.0Lower than SZC

Signaling Pathway Modulation: The Nrf2-Iron Axis

While direct activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by this compound has not been explicitly demonstrated, a compelling indirect mechanism can be postulated based on the established role of Nrf2 in regulating iron homeostasis.[5][6][7][8]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation. In the presence of oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those involved in iron metabolism.[7]

Given that this compound can deliver iron to cells, it is plausible that it influences the intracellular labile iron pool.[9] Nrf2 is a key regulator of genes that manage this pool, including:[6][7]

  • Ferritin (FTH1, FTL): An iron storage protein that sequesters excess intracellular iron, preventing it from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

  • Ferroportin (FPN1): The only known cellular iron exporter, which removes excess iron from the cell.

By influencing intracellular iron levels, this compound may trigger a cellular response mediated by the Nrf2 pathway to maintain iron homeostasis and mitigate potential iron-induced oxidative stress. This represents a sophisticated, indirect antioxidant mechanism.

Nrf2_Iron_Homeostasis cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIC Sodium Iron Chlorophyllin Labile_Iron_Pool Labile Iron Pool (Fe²⁺) SIC->Labile_Iron_Pool ROS Reactive Oxygen Species (ROS) Labile_Iron_Pool->ROS Fenton Reaction Keap1 Keap1 Nrf2_cyt Nrf2 Keap1->Nrf2_cyt Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc Translocation Ferritin Ferritin (Iron Storage) Ferritin->Labile_Iron_Pool Sequestration Ferroportin Ferroportin (Iron Export) Ferroportin->Labile_Iron_Pool Export ROS->Keap1 Inactivation ARE ARE Nrf2_nuc->ARE Binding Gene_Expression Transcription of Antioxidant & Iron Homeostasis Genes ARE->Gene_Expression Activation Gene_Expression->Ferritin Gene_Expression->Ferroportin

Caption: Proposed indirect antioxidant mechanism of this compound via the Nrf2-iron homeostasis axis.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a series of dilutions of the this compound sample in the same solvent.

    • Prepare a positive control (e.g., ascorbic acid or Trolox) with a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume (e.g., 100 µL) of each sample dilution.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

    • Include a blank containing only the solvent and the DPPH solution.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

DPPH_Workflow Start Start Prepare_Reagents Prepare DPPH Solution, Sample Dilutions, and Control Start->Prepare_Reagents Reaction_Setup Mix Sample/Control with DPPH Solution in Microplate Prepare_Reagents->Reaction_Setup Incubation Incubate in Dark (30 min, RT) Reaction_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging and EC₅₀ Measurement->Calculation End End Calculation->End

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color, measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Prepare a series of dilutions of the this compound sample.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard (e.g., 20 µL) to a 96-well plate.

    • Add a larger volume of the FRAP reagent (e.g., 180 µL) to each well.

    • Incubate at 37°C for a defined period (e.g., 4-10 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

β-Carotene Bleaching Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidative degradation of β-carotene, which is induced by the products of linoleic acid oxidation. The bleaching of β-carotene is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a β-carotene solution in chloroform (e.g., 0.5 mg in 1 mL).

    • In a round-bottom flask, add linoleic acid (e.g., 25 µL) and Tween 20 (e.g., 200 mg) to the β-carotene solution.

    • Remove the chloroform using a rotary evaporator.

    • Add aerated distilled water (e.g., 100 mL) to the flask and shake vigorously to form an emulsion.

  • Assay Procedure:

    • Aliquot the β-carotene-linoleate emulsion into test tubes or a 96-well plate.

    • Add the this compound sample at various concentrations.

    • Include a control without the antioxidant and a positive control (e.g., BHT).

    • Incubate the mixture at a specific temperature (e.g., 50°C) for a set duration (e.g., 2 hours), taking absorbance readings at regular intervals.

  • Measurement and Calculation:

    • Measure the absorbance at 470 nm.

    • Calculate the antioxidant activity as the percentage of inhibition of β-carotene bleaching.

Superoxide Anion (O₂⁻) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated photochemically or enzymatically. The scavenging activity is determined by monitoring the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).

Protocol (Photochemical Generation):

  • Reagent Preparation:

    • Prepare a reaction mixture containing potassium phosphate buffer, riboflavin, methionine, NBT, and EDTA.

    • Prepare various concentrations of the this compound sample.

  • Assay Procedure:

    • Add the sample to the reaction mixture in a 96-well plate.

    • Expose the plate to a uniform light source (e.g., a fluorescent lamp) for a specific time (e.g., 15 minutes) to initiate the photochemical generation of superoxide radicals.

    • A control group without the sample is also exposed to light.

  • Measurement and Calculation:

    • Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a colored formazan product.

    • The scavenging activity is calculated as the percentage of inhibition of NBT reduction.

Conclusion

This compound exhibits significant antioxidant properties through direct free radical scavenging and reducing power. While further research is required to definitively establish a direct link with the Nrf2 signaling pathway, the existing knowledge of Nrf2's role in regulating iron metabolism provides a strong rationale for a plausible indirect antioxidant mechanism. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in mitigating oxidative stress-related conditions.

References

Unveiling the Spectroscopic Signature of Sodium Iron Chlorophyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) spectral analysis of sodium iron chlorophyllin (SIC), a semi-synthetic derivative of chlorophyll. This document offers a comprehensive overview of the core spectroscopic properties, detailed experimental protocols for accurate measurement, and a summary of key quantitative data. Furthermore, it presents visual workflows for the synthesis and analysis of this compound, designed to aid in research and development applications.

Core Spectroscopic Properties

This compound exhibits a characteristic absorption spectrum in the UV-Vis region, largely defined by the porphyrin macrocycle. The most prominent feature is an intense absorption band in the blue region of the spectrum, known as the Soret band, which is characteristic of porphyrin-containing compounds. A weaker absorption band, the Q-band, is typically observed in the red region of the spectrum for many chlorophyll derivatives. For this compound dissolved in water, the primary absorption peak, or λmax, is consistently observed at approximately 405 nm.[1]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the UV-Vis spectral analysis of this compound in an aqueous solution.

ParameterValueSolventNotes
Absorption Maximum (λmax) 405 nm[1]WaterThis represents the Soret band, the most intense absorption peak.
Molar Absorptivity (ε) Data not available in cited literature-The molar absorptivity is a critical parameter for quantitative analysis but is not readily reported in the reviewed literature for this compound. For the related compound, sodium copper chlorophyllin, a specific absorbance (E1% 1cm) of 565 for a 100% pure sample has been noted.

Experimental Protocols

Preparation of this compound Solution for UV-Vis Analysis

This protocol is adapted from a method used for the analysis of water-soluble chlorophyllins.[1]

Materials:

  • This compound (SIC) powder

  • Distilled or deionized water

  • Volumetric flasks

  • Analytical balance

  • Spectrophotometer cuvettes (quartz or appropriate plastic)

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • To prepare a 10 mg/mL stock solution, dissolve the weighed SIC powder in a small amount of distilled water in a volumetric flask.[1]

  • Once dissolved, bring the solution to the final volume with distilled water and mix thoroughly to ensure homogeneity.

  • For spectral analysis, this stock solution can be further diluted as needed to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 2.0).

UV-Vis Spectrophotometric Measurement

This protocol outlines the general procedure for acquiring the UV-Vis absorption spectrum of a this compound solution.

Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer.

Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions to ensure a stable baseline.

  • Set the desired wavelength range for the scan. A range of 200 nm to 700 nm is recommended to capture the key absorption features of this compound.[1]

  • Fill a clean cuvette with the solvent used to prepare the sample (distilled water) to be used as a blank.

  • Place the blank cuvette in the reference holder of the spectrophotometer.

  • Fill a second, matched cuvette with the this compound sample solution.

  • Place the sample cuvette in the sample holder.

  • Perform a baseline correction or "auto zero" with the blank cuvette.

  • Initiate the spectral scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

  • Save and export the resulting spectral data. Identify the wavelength of maximum absorbance (λmax).

Visualizing Key Processes

To aid in the understanding of the production and analysis of this compound, the following workflows are presented using the DOT language for graph visualization.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a two-step chemical modification of chlorophyll extracted from plant sources.

cluster_extraction Chlorophyll Extraction cluster_synthesis Chemical Synthesis cluster_final_product Final Product plant_material Plant Material (e.g., Pine Needles) saponification Saponification plant_material->saponification Extraction & Saponification purification1 Purification saponification->purification1 iron_substitution Iron Substitution Reaction purification1->iron_substitution sic_product This compound iron_substitution->sic_product Final Product Formation

Caption: A simplified workflow for the synthesis of this compound.

Analytical Workflow for Quality Control

The quality and purity of this compound can be assessed using a combination of spectroscopic and chromatographic techniques.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis sample This compound Sample dissolution Dissolution in Solvent sample->dissolution uv_vis UV-Vis Spectroscopy dissolution->uv_vis hplc HPLC Analysis dissolution->hplc spectral_data Absorption Spectrum (λmax) uv_vis->spectral_data chromatogram Chromatogram (Purity) hplc->chromatogram

Caption: An overview of the analytical workflow for this compound.

References

"thermal stability of sodium iron chlorophyllin"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of Sodium Iron Chlorophyllin

Abstract

This compound (SIC), a derivative of chlorophyll, is utilized in various industries for its coloring and potential bioactive properties. Its stability under thermal stress is a critical parameter for its application in pharmaceuticals, food, and other products that undergo heat treatment during processing or storage. This technical guide provides a comprehensive overview of the thermal stability of this compound. Due to the limited availability of specific quantitative kinetic data for SIC in current literature, this document leverages detailed studies on the closely related and structurally similar analogue, Sodium Copper Chlorophyllin (SCC), to provide a robust framework for understanding its thermal degradation. This guide includes a summary of qualitative stability assessments of SIC, detailed quantitative data from thermal studies of SCC, comprehensive experimental protocols for stability analysis, and visual diagrams of analytical workflows.

Introduction to this compound (SIC)

This compound is a semi-synthetic, water-soluble salt derived from chlorophyll. The central magnesium ion in the chlorophyll porphyrin ring is replaced with iron, which imparts a characteristic dark brown or greenish-brown color and alters its physicochemical properties.[1] The main component of SIC has been identified as Fe-isochlorin e4.[2] Like other metallo-chlorophyllins, SIC is valued for its stability, which is generally considered superior to natural chlorophyll. While it is reported to be stable against heat, room light, and reducing agents, its light resistance is noted to be weaker than that of sodium copper chlorophyllin.[3][4] Understanding its behavior at elevated temperatures is crucial for quality control and ensuring product efficacy.

Thermal Stability Profile

The thermal stability of chlorophyll derivatives is a key factor in their application. High temperatures can lead to the degradation of the porphyrin structure, resulting in color loss and a potential reduction in bioactivity.

Qualitative Assessment of this compound

Studies on this compound describe it as generally stable under thermal processing.[5] Research on SIC derived from bamboo leaves indicates that it is stable against heat.[3] In its dry, crystalline powder form, it is stable, though it can deteriorate if it becomes hygroscopic.[4] However, these assessments are largely qualitative and lack specific kinetic parameters.

Quantitative Analysis via Analogue Compound: Sodium Copper Chlorophyllin (SCC)

To provide a quantitative perspective, we turn to the extensive research conducted on Sodium Copper Chlorophyllin (SCC), a widely used food colorant and dietary supplement. The thermal degradation of SCC is well-documented and serves as an excellent model for understanding the potential behavior of SIC.

Studies on aqueous solutions of SCC (500 ppm) heated between 25°C and 100°C show that its thermal degradation follows first-order reaction kinetics.[6][7] This means the rate of degradation is directly proportional to the concentration of the chlorophyllin. The activation energy, which represents the energy barrier that must be overcome for the degradation reaction to occur, was calculated using the Arrhenius equation.

The following table summarizes the key kinetic parameters for the thermal degradation of SCC and its primary component, Cu(II)Chlorin e4.

Table 1: Kinetic Parameters for Thermal Degradation of Sodium Copper Chlorophyllin (SCC)

Compound Degradation Model Activation Energy (Ea) Temperature Range Reference
Overall SCC First-Order Kinetics 13.3 ± 0.8 kcal/mol 25 - 100 °C [6][7]

| Cu(II)Chlorin e4 | First-Order Kinetics | 16.0 ± 2.1 kcal/mol | 25 - 100 °C |[6][7] |

These findings indicate that the specific components within the chlorophyllin mixture may degrade at different rates. The temperature sensitivity of SCC was found to be similar to that of natural chlorophyll, highlighting the potential for color deterioration in products subjected to thermal processing.[6]

Experimental Protocols for Stability Assessment

The evaluation of thermal stability for metallo-chlorophyllins like SIC involves subjecting the compound to controlled temperature stress and monitoring its degradation over time. The methodologies employed in studies of the analogous SCC provide a blueprint for designing such experiments.

Sample Preparation and Thermal Treatment
  • Solution Preparation: Prepare an aqueous solution of the chlorophyllin salt (e.g., 500 ppm this compound) in a suitable buffer to maintain constant pH.

  • Aliquoting: Dispense the solution into sealed vials to prevent evaporation.

  • Incubation: Place the vials in constant-temperature water baths or incubators set to a range of temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

  • Time-Point Sampling: At predetermined time intervals, remove a vial from each temperature, cool it rapidly in an ice bath to halt the degradation reaction, and store it for analysis.

Analytical Methodologies

A. UV-Visible Spectrophotometry

This method is used to monitor the overall color loss of the solution.

  • Principle: The degradation of the chlorophyllin structure leads to a decrease in absorbance at its characteristic wavelength in the visible spectrum. For SIC, the absorption peak is around 405 nm.[1]

  • Procedure:

    • Calibrate a spectrophotometer.

    • Dilute the samples from the thermal treatment to an appropriate concentration to fall within the linear range of the instrument.

    • Measure the absorbance of each sample at the maximum wavelength (λ_max), for instance, 405 nm for SIC or ~627 nm for SCC.[1][6]

    • Plot absorbance vs. time for each temperature to determine the degradation rate.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific technique that can separate and quantify the parent compound and its degradation products.

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This allows for the precise measurement of the concentration of the primary chlorophyllin component (e.g., Fe-isochlorin e4) and the appearance of degradation products.

  • Typical Protocol:

    • Column: Inertsil ODS-2 or a similar C18 reversed-phase column (e.g., 5 µm particle size, 25 cm length x 4.6 mm ID).[8][9]

    • Mobile Phase: A gradient or isocratic mixture of methanol and water, often with a small amount of acid (e.g., 1% acetic acid) to improve peak shape. A common mobile phase is methanol:water (80:20, v/v) containing 1% acetic acid.[1][9]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Detection: A photodiode array (PDA) detector set to monitor at the λ_max of the compound (e.g., 395 nm or 405 nm).[1][8]

    • Injection Volume: 10-20 µL.[9]

    • Quantification: The concentration of the target compound is determined by integrating the peak area and comparing it to a standard curve.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for conducting a thermal stability study of a chlorophyllin derivative.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Thermal Stress cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep1 Prepare Aqueous Chlorophyllin Solution prep2 Aliquot into Sealed Vials prep1->prep2 stress1 Incubate at Multiple Constant Temperatures (e.g., 25, 50, 75, 100°C) prep2->stress1 stress2 Collect Samples at Defined Time Intervals stress1->stress2 analysis1 Cool Samples Rapidly stress2->analysis1 analysis2 Analyze via HPLC & UV-Vis analysis1->analysis2 data1 Plot Concentration vs. Time analysis2->data1 data2 Determine Rate Constants (k) data1->data2 data3 Calculate Activation Energy (Ea) using Arrhenius Plot data2->data3

Caption: Workflow for assessing the thermal stability of chlorophyllin derivatives.

Conceptual Degradation Pathway

This diagram illustrates the general concept of thermal degradation of a metallo-chlorophyllin complex. Thermal energy input disrupts the stable porphyrin ring structure, leading to the formation of various smaller, often colorless, degradation products.

G A This compound (e.g., Fe-isochlorin e4) C Degradation Products (e.g., ring-opened structures, smaller molecules) A->C Degradation B Thermal Energy (Heat) B->A

References

Toxicology of Sodium Iron Chlorophyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium iron chlorophyllin (SIC), a semi-synthetic, water-soluble derivative of chlorophyll, is utilized as a food coloring agent and in dietary supplements. This technical guide provides a comprehensive overview of the available toxicological data for this compound to support safety and risk assessment. The primary focus of this document is the 13-week subchronic oral toxicity study in rats, which represents the most robust toxicological evaluation of this compound to date. Data on other chlorophyllin salts are included for comparative purposes where specific data for this compound are not available; however, any such comparisons should be made with caution due to potential differences in the biological activity of the central metal ion. Significant data gaps in the toxicological profile of this compound are also identified.

Physicochemical Properties

This compound is a complex of iron with chlorophyllin, where the magnesium ion in the chlorophyll molecule is replaced by iron. It is a dark green powder that is soluble in water.

Toxicological Studies

Acute Toxicity

Specific acute oral toxicity studies determining the LD50 of this compound in rodents were not identified in the public domain. However, studies on related chlorophyllin compounds suggest a low order of acute toxicity. For instance, a study on sodium copper chlorophyllin reported no ill effects in mice at an oral dose of 2500 mg/kg body weight for seven days[1]. Another study on a sodium, calcium, iron-polygalacturonate complex found no lethal effects in rabbits at oral doses up to 5 g/kg. An intraperitoneal LD50 of 633 µg/g body weight has been reported for an unspecified chlorophyllin in mice[2].

Subchronic Toxicity

A 13-week subchronic oral toxicity study of this compound was conducted in F344 rats[3][4].

  • Test System: Male and female F344/DuCrlCrlj rats, 5 weeks old at the start of the study.

  • Administration: this compound was administered in the diet at concentrations of 0% (control), 0.2%, 1.0%, and 5.0% for 13 weeks.

  • Parameters Evaluated:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Hematology and serum biochemistry (at termination)

    • Organ weights (at termination)

    • Gross pathology and histopathology (at termination)

  • Statistical Analysis: Dunnett’s multiple comparison test was used for continuous data, and the chi-square test or Fisher’s exact test was used for categorical data.

Diagram of the 13-Week Subchronic Toxicity Study Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase (13 Weeks) cluster_monitoring In-life Monitoring cluster_termination Terminal Phase start Start acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization acclimatization->randomization group1 Group 1: 0% SIC (Control) group2 Group 2: 0.2% SIC in diet group3 Group 3: 1.0% SIC in diet group4 Group 4: 5.0% SIC in diet clinical_obs Daily Clinical Observations bw_food Weekly Body Weight & Food Consumption termination Termination (Week 13) bw_food->termination blood_collection Blood Collection (Hematology & Biochemistry) termination->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathology necropsy->histopathology

Workflow of the 13-week subchronic toxicity study.

No treatment-related mortalities or clinical signs of toxicity were observed. A summary of the key findings is presented in the tables below.

Table 1: Summary of Key Findings in Male F344 Rats in a 13-Week Subchronic Oral Toxicity Study of this compound [3][4]

Parameter0% SIC (Control)0.2% SIC1.0% SIC5.0% SIC
Body Weight Gain (g) 135.5 ± 10.1134.1 ± 11.2130.9 ± 9.8119.7 ± 11.5
Serum Transferrin (mg/dL) 436 ± 45455 ± 51468 ± 49583 ± 62
Relative Spleen Weight (%) 0.21 ± 0.020.20 ± 0.020.19 ± 0.020.15 ± 0.02
Parotid Gland Hypertrophy 0/100/100/1010/10
* Statistically significant difference from the control group (p < 0.05)

Table 2: Summary of Key Findings in Female F344 Rats in a 13-Week Subchronic Oral Toxicity Study of this compound [3][4]

Parameter0% SIC (Control)0.2% SIC1.0% SIC5.0% SIC
Body Weight Gain (g) 48.9 ± 5.647.8 ± 6.146.5 ± 5.944.2 ± 6.3
Serum Transferrin (mg/dL) 488 ± 53502 ± 58515 ± 60621 ± 71
Relative Spleen Weight (%) 0.18 ± 0.020.17 ± 0.020.16 ± 0.020.13 ± 0.01
Parotid Gland Hypertrophy 0/100/100/1010/10
Statistically significant difference from the control group (p < 0.05)

Based on the histopathological changes in the parotid glands, the No-Observed-Adverse-Effect Level (NOAEL) for this compound in this study was determined to be 1.0% in the diet. This corresponds to 609 mg/kg body weight/day for males and 678 mg/kg body weight/day for females[3][4].

Chronic Toxicity and Carcinogenicity

No long-term toxicity or carcinogenicity studies specifically on this compound were identified. However, a long-term study on potassium sodium chlorophyllin copper complex in rats fed diets containing up to 3% for their lifespan showed no significant chronic effects[1]. Studies on chlorophyllin have shown both anti-carcinogenic and, in some contexts, potential promotional effects, suggesting that the timing of administration relative to carcinogen exposure is critical[5].

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) for this compound conducted according to current OECD guidelines were not found in the reviewed literature. A review on the genotoxic effects of chlorophyll and chlorophyllin suggests that they can modify the effects of known toxicants[3]. One study indicated that sodium copper chlorophyllin may be a weak mutagen in both germ and somatic cells of Drosophila melanogaster.

Reproductive and Developmental Toxicity

No reproductive and developmental toxicity studies on this compound were identified. A study on chlorophyllin administered to pregnant mice via intraperitoneal injection showed dose-dependent embryo-lethality, but the relevance of this route of administration to oral exposure in humans is questionable[6]. A study on potassium disodium chlorophyllin copper complex in rats reported locomotory difficulties and skeletal muscle defects in the offspring of females fed 1% in their diet[1].

Toxicokinetics

Limited data are available on the toxicokinetics of this compound. An in vitro study suggests that it is stable under simulated gastrointestinal conditions and can deliver bioavailable iron to intestinal cells[7]. A review on chlorophyll and metallo-chlorophyll derivatives highlights the need for more research on their absorption, distribution, metabolism, and excretion[3].

Potential Signaling Pathways in Toxicity

The precise signaling pathways involved in the toxicology of this compound are not well-elucidated. The observed hypertrophy of the parotid gland acinar cells at high doses in the subchronic rat study suggests a potential localized effect, but the underlying mechanism is unknown. The increase in serum transferrin may be a physiological response to the high iron content of the compound. Some studies on chlorophyllin (not specifically the iron complex) suggest interactions with pathways such as NF-κB and induction of phase 2 cytoprotective genes, which are generally associated with anti-carcinogenic and antioxidant effects[8][9]. Another study suggests that chlorophyllin can trigger cancer cell death by inhibiting thioredoxin reductase 1 and inducing ROS accumulation[10]. The relevance of these pathways to the potential toxicity of this compound requires further investigation.

Diagram of Potential Cellular Interactions of Chlorophyllin

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_detox Detoxification & Antioxidant Response cluster_inflammation Inflammation cluster_apoptosis Apoptosis chlorophyllin Sodium Iron Chlorophyllin nrf2 Nrf2 Activation chlorophyllin->nrf2 may activate nfkb NF-κB Inhibition chlorophyllin->nfkb may inhibit trxr1 Thioredoxin Reductase 1 Inhibition chlorophyllin->trxr1 may inhibit phase2 Phase 2 Enzyme Induction nrf2->phase2 upregulates ros ROS Accumulation trxr1->ros apoptosis Cell Death ros->apoptosis

Potential cellular pathways modulated by chlorophyllins.

Data Gaps and Future Research

The current body of literature on the toxicology of this compound is limited. To perform a comprehensive risk assessment, the following studies are needed:

  • Acute oral toxicity studies to determine the LD50.

  • Chronic toxicity and carcinogenicity bioassays.

  • A two-generation reproductive toxicity study.

  • Developmental toxicity studies in a rodent and a non-rodent species.

  • A battery of genotoxicity tests, including an Ames test and an in vivo micronucleus assay, conducted according to OECD guidelines.

  • Detailed toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Mechanistic studies to elucidate the signaling pathways involved in any observed toxicity.

Conclusion

The available data from a 13-week subchronic study in rats suggest a NOAEL of 609 mg/kg bw/day for male rats and 678 mg/kg bw/day for female rats, based on hypertrophy of the parotid gland at higher doses. While studies on other chlorophyllin salts generally indicate low toxicity, the lack of a comprehensive toxicological dataset for this compound specifically makes a complete safety assessment challenging. Further research is required to address the existing data gaps and to fully characterize the toxicological profile of this compound.

References

A Technical Guide to the Bioavailability of Iron from Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a global health challenge, necessitating the exploration of novel iron sources with enhanced bioavailability and tolerability. Sodium iron chlorophyllin (SIC), a semi-synthetic compound derived from chlorophyll, presents a promising alternative to traditional iron supplements. In SIC, the central magnesium ion of the porphyrin ring is substituted with iron, creating a structure analogous to heme iron. This structural similarity has led to the hypothesis that SIC may be absorbed through pathways distinct from non-heme iron, potentially offering greater efficacy and fewer gastrointestinal side effects. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability of iron from this compound, detailing experimental findings, methodologies, and proposed mechanisms of absorption.

Quantitative Bioavailability Data

The bioavailability of iron from this compound has been assessed in various studies, including in vitro cell culture models and human clinical trials. The following tables summarize the key quantitative findings from this research.

Table 1: Human Clinical Trial Data on Iron Bioavailability from this compound (SIC)

ParameterThis compound (SIC)Ferrous Sulfate (Control)Study PopulationKey FindingsReference
Fractional Iron Absorption (FIA)7%30%Young womenFerrous sulfate showed significantly higher fractional iron absorption.[1][2]
Relative Bioavailability20% (of Ferrous Sulfate)100%Young womenThe relative bioavailability of iron from SIC was 20% that of ferrous sulfate.[1][2]
Effect of Ascorbic AcidIncreased FIA-Young womenAscorbic acid increased the fractional iron absorption from SIC.[2]
Effect of Ferritin StatusInverse relationship with FIAWell-established inverse relationshipYoung womenHigher ferritin levels were associated with lower iron absorption from SIC.[1][2]

Table 2: Clinical Efficacy of Shengxuening (SXN) - A Product Containing this compound

ParameterResultStudy PopulationDurationKey FindingsReference
Total Effective Rate84.8%Adults and children with iron deficiency anemia1 monthSXN was demonstrated to be efficient and safe for treating iron deficiency anemia.[3]
Hemoglobin (HGB) ConcentrationSignificant increaseAdults and children with iron deficiency anemia1 monthAll dose groups in adults and medium to high dose groups in children showed a significant increase in HGB.[3]
Reticulocyte CountsIncreasedAdults and children with iron deficiency anemia1 monthMedium and high dose groups showed an increase in reticulocyte counts.[3]
Adverse Events Incidence4.07% (Nausea: 2.83%, Diarrhea: 0.74%, Rash: 0.25%)Adults and children with iron deficiency anemia1 monthSXN was associated with a low incidence of adverse events.[3]

Table 3: In Vitro Caco-2 Cell Model Data

Iron SourceOutcome MeasureResultKey FindingsReference
Iron Chlorophyllin (IC) vs. FeSO₄Cell Ferritin Increase2.5x greater than FeSO₄IC delivered more iron to Caco-2 cells than ferrous sulfate.[4]
Iron Chlorophyllin (IC)Cellular Iron ConcentrationDose-dependent increase up to 8 ppmHigher doses did not result in greater cellular iron concentrations.[5]
Iron Chlorophyllin (IC) vs. HemeCellular Iron DeliveryDelivered as much iron as hemeIC was as effective as heme in delivering iron to Caco-2 cells at lower concentrations.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the bioavailability of iron from this compound.

In Vitro Digestion and Caco-2 Cell Uptake Model

This model simulates the human gastrointestinal environment to assess the stability and cellular uptake of iron from SIC.[6]

  • Simulated Gastrointestinal Digestion:

    • Gastric Phase: this compound is incubated in a simulated gastric fluid containing pepsin at pH 2.0.

    • Intestinal Phase: The gastric digest is then mixed with a simulated intestinal fluid containing pancreatin and bile salts, and the pH is adjusted to 7.0.

  • Caco-2 Cell Culture:

    • Human colon adenocarcinoma (Caco-2) cells are cultured on permeable supports until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Iron Uptake Assay:

    • The digested sample containing SIC is applied to the apical side of the Caco-2 cell monolayer.

    • After a defined incubation period, the cells are washed to remove any non-absorbed iron.

  • Quantification of Iron Uptake:

    • Cellular iron levels are determined by measuring cell ferritin concentrations using an ELISA kit or by other sensitive analytical methods for iron quantification.

Human Clinical Trial with Stable Iron Isotopes

This method allows for the direct measurement of iron absorption in humans.[1][2][7]

  • Study Design: A randomized, single-blind, crossover study design is often employed.

  • Isotope Labeling: The this compound and the control compound (e.g., ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).

  • Administration: Participants consume a standardized meal containing the labeled iron compound.

  • Blood Sampling: Blood samples are collected at baseline and at a specified time point after administration (e.g., 14 days) to allow for the incorporation of the absorbed iron into red blood cells.

  • Measurement of Fractional Iron Absorption (FIA):

    • The isotopic composition of iron in the blood samples is analyzed using mass spectrometry.

    • Fractional iron absorption is calculated based on the shift in the iron isotope ratios in the red blood cells.[7]

Proposed Mechanisms of Iron Absorption

The mechanism by which iron from this compound is absorbed is a subject of ongoing research. Two primary pathways have been proposed, which are not mutually exclusive.

Heme-like Absorption Pathway

Due to its structural similarity to heme, it is hypothesized that this compound can be absorbed intact via the Heme Carrier Protein 1 (HCP1) located on the apical membrane of enterocytes.[3][7] Once inside the cell, the iron may be released from the porphyrin ring to join the intracellular iron pool.[7]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SIC Sodium Iron Chlorophyllin (SIC) HCP1 HCP1 SIC->HCP1 Uptake SIC_intracellular Intact SIC HCP1->SIC_intracellular Fe2_pool Labile Iron Pool (Fe²⁺) SIC_intracellular->Fe2_pool Iron Release Ferritin Ferritin (Iron Storage) Fe2_pool->Ferritin Storage Ferroportin Ferroportin Fe2_pool->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding

Caption: Proposed heme-like absorption pathway for this compound.

Non-Heme Iron Absorption Pathway

Evidence also suggests that iron from SIC may be released from the chlorophyllin structure within the gastrointestinal lumen and subsequently absorbed via the non-heme iron pathway.[1][2] This is supported by findings that iron absorption from SIC is influenced by ascorbic acid (an enhancer of non-heme iron absorption) and the body's iron stores (ferritin levels), which are characteristic of non-heme iron uptake.[1][2]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SIC Sodium Iron Chlorophyllin (SIC) Fe3 Fe³⁺ SIC->Fe3 Dissociation Fe2 Fe²⁺ Fe3->Fe2 Reduction Dcytb Dcytb Fe2->Dcytb DMT1 DMT1 Fe2->DMT1 Uptake Fe2_pool Labile Iron Pool (Fe²⁺) DMT1->Fe2_pool Ferritin Ferritin (Iron Storage) Fe2_pool->Ferritin Storage Ferroportin Ferroportin Fe2_pool->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding

Caption: Proposed non-heme iron absorption pathway for dissociated iron from SIC.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the sequence of operations and the relationships between different stages of an experiment.

In Vitro Bioavailability Assessment Workflow

cluster_prep Sample Preparation cluster_digestion Simulated Digestion cluster_cell_culture Caco-2 Cell Model cluster_analysis Analysis SIC_sample Sodium Iron Chlorophyllin Sample gastric Gastric Digestion (Pepsin, pH 2.0) SIC_sample->gastric intestinal Intestinal Digestion (Pancreatin, Bile, pH 7.0) gastric->intestinal uptake Apply Digested Sample to Apical Side intestinal->uptake culture Culture & Differentiate Caco-2 Cells culture->uptake wash Wash Cells uptake->wash quantify Quantify Cellular Iron (e.g., Ferritin ELISA) wash->quantify cluster_prep Preparation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis & Calculation labeling Label SIC with Stable Iron Isotope (e.g., ⁵⁷Fe) admin Administer Labeled SIC with Standardized Meal labeling->admin followup Follow-up Blood Sample (Day 14) admin->followup baseline Baseline Blood Sample (Day 0) ms_analysis Analyze Iron Isotope Ratio by Mass Spectrometry baseline->ms_analysis followup->ms_analysis fia_calc Calculate Fractional Iron Absorption (FIA) ms_analysis->fia_calc

References

An In-depth Technical Guide to the Degradation Pathways of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Iron Chlorophyllin (SIC), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential as an iron supplement and its antioxidant properties. Understanding its stability and degradation pathways is paramount for ensuring product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the core degradation pathways of this compound, focusing on the impacts of light, heat, and pH. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal degradation and associated signaling pathways.

Introduction to this compound

This compound is a metallo-chlorophyll complex where the central magnesium ion in the porphyrin ring of chlorophyll is replaced by iron. This modification enhances its stability compared to natural chlorophyll. The primary component of commercially available this compound has been identified as Fe-isochlorin e4.[1][2] Its structural similarity to heme makes it a promising candidate for iron supplementation, with studies indicating its stability under simulated gastrointestinal conditions and its ability to deliver bioavailable iron to intestinal cells.[3] Furthermore, like other chlorophyllin complexes, SIC is recognized for its antioxidant activities.[4][5]

Physicochemical Properties and Stability

This compound is a dark green powder that is soluble in water.[4] Its stability is influenced by several environmental factors:

  • Light: SIC has greater light resistance than chlorophyll but is generally considered less stable than its copper counterpart, sodium copper chlorophyllin (SCC).[6] Photodegradation is a significant pathway, leading to the formation of oxidized products.

  • Heat: Studies on related chlorophyllin compounds suggest that thermal degradation follows first-order kinetics.[7][8] The main components of chlorophyllin mixtures can degrade at different rates when subjected to heat.[7]

  • pH: SIC is reported to be stable in a pH range of 3.0 to 6.0.[6] However, different concentrations of hydrogen ions can lead to the isomerization of its structure.[6]

  • Oxidants: SIC is stable in the presence of low concentrations of oxidants but becomes unstable at higher concentrations.[6]

Core Degradation Pathways

The degradation of this compound primarily proceeds through photodegradation, thermal degradation, and pH-mediated reactions. These pathways often involve the modification of the porphyrin ring and its side chains.

Photodegradation

Exposure to light, particularly in the UV spectrum, can initiate photo-oxidative reactions. While specific degradation products of SIC are not extensively detailed in the literature, studies on the analogous sodium copper chlorophyllin (SCC) provide valuable insights. The photodegradation of SCC results in the formation of various oxidized compounds.[2] This process follows first-order kinetics, with major components like copper chlorin e6 degrading at a faster rate than the overall mixture.[2] Given the structural similarity, a comparable photo-oxidative degradation pathway is anticipated for SIC.

SIC This compound (Fe-isochlorin e4) Oxidation Photo-oxidation SIC->Oxidation Light Light (UV/Visible) Light->Oxidation DegradationProducts Oxidized Degradation Products Oxidation->DegradationProducts

Caption: Proposed photodegradation pathway of this compound.

Thermal Degradation

Thermal stress can induce the degradation of SIC, impacting its color and potential bioactivity. Studies on SCC have shown that its thermal degradation follows first-order reaction kinetics, with an activation energy of approximately 13.3 ± 0.8 kcal/mol for the overall compound and 16.0 ± 2.1 kcal/mol for its major component, Cu(II)Chlorin e4.[7][8] This suggests that specific components within the chlorophyllin mixture have different thermal stabilities. The degradation process likely involves decarboxylation and other modifications to the porphyrin structure.

SIC This compound Kinetics First-Order Kinetics SIC->Kinetics Heat Heat Heat->Kinetics DegradationProducts Thermal Degradation Products (e.g., decarboxylated derivatives) Kinetics->DegradationProducts

Caption: Conceptual workflow for thermal degradation of this compound.

pH-Mediated Degradation

The stability of this compound is pH-dependent. While it is relatively stable in acidic to neutral conditions (pH 3.0-6.0), extreme pH values can lead to structural changes, including isomerization.[6] In highly acidic environments, there is a risk of demetallation, where the iron ion is lost from the porphyrin ring, although iron porphyrins are generally more stable against this than magnesium-containing chlorophylls.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the stability and analysis of this compound and related compounds.

Table 1: Stability of this compound under Various Conditions

ParameterConditionObservationReference
pH Stability pH 3.0 - 6.0Stable[6]
Light Stability Room lightStable[6]
Compared to SCCLess stable[6]
Thermal Stability GeneralStable against heat[6]
Oxidant Stability Low concentrationStable[6]
High concentrationUnstable[6]

Table 2: Kinetic Data for Thermal Degradation of Sodium Copper Chlorophyllin (SCC) (as a proxy for SIC)

CompoundTemperature Range (°C)Rate Constant (k)Activation Energy (Ea) (kcal/mol)Reference
Overall SCC 25 - 100Follows first-order kinetics13.3 ± 0.8[7][8]
Cu(II)Chlorin e4 25 - 100Degrades faster than overall SCC16.0 ± 2.1[7][8]

Table 3: Analytical Parameters for HPLC-PDA and UPLC-MS of this compound

ParameterHPLC-PDAUPLC-MSReference
Column Inertsil ODS-2-[2]
Mobile Phase Methanol:Water (80:20, v/v) with 1% acetic acid-[2]
Detection Wavelength 395 nm-[2]
Identified Component -Fe-isochlorine e4[2]
LOD (mg/kg) 1.2-[2]
LOQ (mg/kg) 4.1-[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following are adapted from literature on chlorophyllin analysis and degradation.

Protocol for Photodegradation Study

This protocol is adapted from studies on sodium copper chlorophyllin.[2]

  • Sample Preparation: Prepare a 1 x 10⁻⁴ M aqueous solution of this compound.

  • Irradiation: Place the solution in a quartz cuvette within a photochemical reactor equipped with UV lamps (e.g., emitting at 300 nm). Irradiate the sample for various time intervals (e.g., 0, 15, 30, 45, 60 minutes).

  • Analysis: Analyze the irradiated samples using UHPLC-DAD-ESI-MS.

    • Column: Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm).

    • Mobile Phase: Isocratic elution with a mixture of water, methanol, and acetonitrile.

    • Detection: Diode array detector (DAD) set to a wavelength of 395-405 nm and an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode to identify degradation products.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound (Fe-isochlorin e4) over time to determine the degradation kinetics. Identify new peaks corresponding to degradation products by their mass-to-charge ratio (m/z).

Protocol for Thermal Degradation Study

This protocol is based on methodologies used for sodium copper chlorophyllin.[7][8]

  • Sample Preparation: Prepare an aqueous solution of this compound (e.g., 500 ppm).

  • Incubation: Aliquot the solution into sealed vials and incubate at various temperatures (e.g., 25, 50, 75, 100 °C) for different time points.

  • Analysis:

    • Spectrophotometry: Monitor the loss of absorbance at the characteristic wavelength for SIC (around 405 nm) using a UV-Vis spectrophotometer.

    • HPLC Analysis: Use a reversed-phase C18 HPLC with a photodiode array detector to monitor the loss of the major components.

  • Data Analysis: Plot the natural logarithm of the concentration (or absorbance) versus time to determine the first-order rate constant (k) at each temperature. Use the Arrhenius equation to calculate the activation energy (Ea).

Protocol for pH Stability Study
  • Sample Preparation: Prepare a stock solution of this compound in deionized water.

  • pH Adjustment: Create a series of buffer solutions with a range of pH values (e.g., pH 2 to 10). Add a small aliquot of the SIC stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., 25 °C) and protect from light.

  • Analysis: At specified time intervals (e.g., 0, 1, 6, 24, 48 hours), analyze the samples using HPLC-PDA to quantify the amount of intact SIC.

  • Data Analysis: Plot the percentage of remaining SIC against time for each pH value to determine the stability profile.

Interaction with Cellular Signaling Pathways: The Nrf2 Pathway

The antioxidant properties of chlorophyllins are, in part, mediated by their interaction with cellular signaling pathways that regulate the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2 pathway.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as antioxidant response element (ARE)-driven genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to inducers, such as certain chlorophyllin compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of its target genes, and initiates their transcription. This leads to an increased synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The activation of this pathway can be modulated by upstream signaling cascades, such as the PI3K/Akt pathway. While this has been demonstrated for copper chlorophyllin, the structural and functional similarities suggest a comparable mechanism for this compound.[10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIC Sodium Iron Chlorophyllin PI3K PI3K SIC->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 Complex Akt->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Genes

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

The degradation of this compound is a multifaceted process influenced by light, heat, and pH. The primary degradation pathways involve photo-oxidation and thermal decomposition, which appear to follow first-order kinetics. While detailed characterization of SIC's degradation products requires further investigation, studies on analogous chlorophyllin compounds provide a solid framework for understanding its stability. The main component, Fe-isochlorin e4, serves as a key marker for stability testing. Furthermore, the antioxidant activity of SIC is likely linked to its ability to modulate critical cellular defense mechanisms, such as the Nrf2 signaling pathway. For researchers and professionals in drug development, a thorough understanding of these degradation pathways and biological interactions is essential for the formulation of stable and efficacious products containing this compound.

References

An In-depth Technical Guide to the Electrochemical Properties of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium iron chlorophyllin (SIC) is a semi-synthetic derivative of chlorophyll, where the central magnesium ion in the porphyrin ring is replaced by iron.[1] This modification imparts unique physicochemical and biological properties to the molecule, making it a subject of interest in various scientific fields, including food science, nutrition, and medicine.[2][3] Notably, its structural similarity to heme allows for its potential use as a highly bioavailable source of iron in the treatment of iron deficiency anemia.[1][4][5] Furthermore, like other chlorophyll derivatives, this compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[6]

This technical guide provides a comprehensive overview of the electrochemical properties of this compound, detailing its redox behavior, relevant experimental protocols, and its role in biological signaling pathways.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of this compound is dictated by the redox activity of the central iron ion and the surrounding porphyrin-like ring system. The iron center can typically exist in Fe(II) and Fe(III) oxidation states, and the transition between these states is a key aspect of its electrochemical profile. The extended π-system of the chlorin ring can also participate in electron transfer reactions.

While specific quantitative electrochemical data for this compound is not extensively reported in the literature, data from closely related iron porphyrins and chlorophyllins can provide valuable insights into its expected redox properties. The redox potentials are highly dependent on the solvent, electrolyte, and the specific ligands coordinated to the iron center.

Table 1: Representative Electrochemical Data for Iron Porphyrin and Chlorin Derivatives

Compound Redox Couple E½ (V vs. Ag/AgCl) Solvent/Electrolyte Notes
Iron(III) Protoporphyrin IX Fe(III)/Fe(II) ~ -0.41 (vs. NHE) High pH aqueous solution Adsorbed on graphite and alkylthiol modified Au electrodes.[7] A positively shifted peak at ~ -0.2 V is observed on single-crystal Au electrodes.[7]
Iron(II) Complex [FeII(bpte)Cl2] Fe(II) -> Fe(III) Epa = -0.15 Acetonitrile / 0.1 M [n-Bu4N]ClO4 Irreversible oxidation.[8]
Chlorophyll a Oxidation Anodic peak observed Aqueous HCl No oxidative peak observed in dichloromethane or acetonitrile with TBAP electrolyte.[9]

| Sodium Copper Chlorophyllin | Oxidation | pH-independent | pH 7-11 | A complex, reversible or quasi-reversible process followed by chemical transformation of the product. |

Note: The data in Table 1 is for structurally related compounds and should be considered as an approximation for the electrochemical behavior of this compound. Experimental determination under specific conditions is necessary for precise values.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from chlorophyll extracted from natural sources, such as pine needles or silkworm excrement.[6] The general procedure involves three main steps:

  • Saponification of Chlorophyll: The extracted chlorophyll is treated with an alkaline solution (e.g., sodium hydroxide in ethanol) to cleave the phytol tail, yielding water-soluble chlorophyllin.

  • Acidification and Metal Removal: The chlorophyllin solution is acidified to precipitate the chlorophyllin free acid and remove the central magnesium ion.

  • Iron Insertion: The magnesium-free chlorophyllin is then reacted with an iron salt (e.g., ferrous sulfate or ferric chloride) to insert iron into the porphyrin ring, followed by neutralization with a sodium base to form this compound.[6]

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique to probe the redox properties of this compound.

Experimental Setup:

  • Potentiostat: A standard potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.[3]

    • Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode.[4]

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[4]

    • Counter Electrode: Platinum wire or graphite rod.[4]

  • Solvent and Electrolyte:

    • Aqueous: 0.1 M KCl or phosphate buffer solution (pH 7). This compound is water-soluble.[6]

    • Nonaqueous (for comparative studies): Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).[9]

Protocol:

  • Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrode Polishing: Polish the working electrode with alumina slurry to ensure a clean and reproducible surface, then rinse thoroughly with the solvent.

  • Cyclic Voltammetry Scan:

    • Immerse the three electrodes in the solution.

    • Set the potential window to scan a range where the Fe(III)/Fe(II) redox couple is expected (e.g., from +1.0 V to -1.0 V vs. Ag/AgCl).

    • Apply a linear potential sweep at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting current as a function of the applied potential.

    • Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

Signaling Pathways and Mechanisms of Action

Antioxidant Signaling Pathway

Chlorophyllins, including likely this compound, exert antioxidant effects by activating the PI3K/Akt signaling pathway, which leads to the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[10][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10][12][13]

Antioxidant_Signaling_Pathway Chlorophyllin Sodium Iron Chlorophyllin PI3K PI3K Chlorophyllin->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) Akt->Keap1_Nrf2 Phosphorylates, leading to dissociation Nrf2_nucleus Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nucleus Nrf2 translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes HO-1, NQO1 (Antioxidant Enzymes) ARE->Antioxidant_Enzymes Upregulates Expression Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Provides

Caption: Antioxidant signaling pathway of chlorophyllin.

Iron Uptake and Bioavailability

This compound's structural similarity to heme allows it to be absorbed in the intestine via a pathway distinct from that of non-heme iron. It is believed to be transported across the intestinal brush border by the Heme Carrier Protein 1 (HCP1).[5] Once inside the enterocyte, the iron can be released from the chlorophyllin ring by heme oxygenase and enter the body's iron pool.[7]

Iron_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream SIC_lumen Sodium Iron Chlorophyllin HCP1 HCP1 (Heme Carrier Protein 1) SIC_lumen->HCP1 Binds to SIC_inside Sodium Iron Chlorophyllin HCP1->SIC_inside Transports into cell Heme_Oxygenase Heme Oxygenase SIC_inside->Heme_Oxygenase Metabolized by Iron_pool Labile Iron Pool (Fe2+) Heme_Oxygenase->Iron_pool Releases Fe2+ Transferrin Transferrin-Fe3+ Iron_pool->Transferrin Transported out of cell and binds to Transferrin

Caption: Proposed mechanism of this compound uptake.

Experimental Workflow: In Vitro Iron Bioavailability Assay

The bioavailability of iron from this compound can be assessed using an in vitro digestion model coupled with a Caco-2 cell culture system.[3][14][15] This assay simulates the digestion process in the human stomach and small intestine and measures the subsequent uptake of iron by intestinal cells.

Bioavailability_Workflow start Start: Prepare Food Matrix with this compound gastric Simulated Gastric Digestion (Pepsin, pH 2.0, 1h, 37°C) start->gastric intestinal Simulated Intestinal Digestion (Pancreatin, Bile, pH 7.0, 2h, 37°C) gastric->intestinal caco2 Apply Digest to Caco-2 Cell Monolayer intestinal->caco2 incubation Incubate for 2-24 hours caco2->incubation harvest Harvest Caco-2 Cells incubation->harvest ferritin Measure Ferritin Concentration (ELISA) harvest->ferritin end End: Correlate Ferritin to Iron Bioavailability ferritin->end

Caption: Workflow for in vitro iron bioavailability assay.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound for various applications:

  • Iron Supplementation: Its high bioavailability and stability make it a promising alternative to traditional iron salts for the treatment of iron deficiency anemia, potentially with fewer gastrointestinal side effects.[5]

  • Antioxidant Research: As a potent antioxidant, it is a useful tool for studying oxidative stress-related diseases and the mechanisms of antioxidant action.[6]

  • Food Science: It is used as a natural green food colorant.[6]

  • Drug Delivery: The porphyrin-like structure can be functionalized, suggesting potential applications in targeted drug delivery systems.

Conclusion

This compound is a fascinating molecule with significant potential in both nutritional science and medicine. Its electrochemical properties, centered around the redox activity of the iron-chlorin complex, are fundamental to its biological functions, including its role as a bioavailable iron source and an antioxidant. Further research into its detailed electrochemical behavior will undoubtedly open new avenues for its application in human health and disease.

References

Sodium Iron Chlorophyllin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium iron chlorophyllin, a semi-synthetic derivative of chlorophyll, is a compound of increasing interest in the fields of nutrition, medicine, and drug development. With the CAS number 32627-52-4 , this water-soluble molecule exhibits a range of biological activities, primarily attributed to its unique porphyrin ring structure with a centrally chelated iron atom. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a review of its known mechanisms of action, including its role in iron metabolism and potential antioxidant and anti-inflammatory signaling pathways. The information is presented to support further research and development of this promising compound.

Chemical and Physical Data

This compound is a dark green crystalline powder derived from natural chlorophyll sources. The central magnesium ion in the chlorophyll molecule is replaced by iron, and the phytol tail is removed, rendering the molecule water-soluble.

PropertyDataReference(s)
CAS Number 32627-52-4[1][2]
Molecular Formula C₃₄H₃₁FeN₄NaO₆[1]
Molecular Weight 694.77 g/mol [1]
Appearance Dark green crystalline powder[1]
Solubility Easily soluble in water; slightly soluble in ethanol and chloroform; almost insoluble in petroleum ether.[1]
Stability Stable in a dry state, but hygroscopic and can deteriorate with moisture. Light resistance is stronger than chlorophyll but weaker than copper chlorophyllin salts.[1]
Purity Typically around 95%[1]

Synthesis Overview

The synthesis of this compound involves a multi-step process starting from a natural source rich in chlorophyll, such as pine needles, bamboo leaves, or silkworm excrement. While detailed proprietary protocols may vary, the general synthesis workflow is as follows:

G cluster_extraction Chlorophyll Extraction cluster_saponification Saponification cluster_chelation Iron Chelation cluster_purification Purification & Salification A Natural Source (e.g., Pine Needles) B Solvent Extraction (e.g., Ethanol) A->B C Chlorophyll Extract B->C D Alkaline Hydrolysis (e.g., NaOH) C->D E Chlorophyllin (Phytol tail removed) D->E F Chlorophyllin E->F G Iron Salt Addition (e.g., Ferrous Sulfate) F->G H Iron Chlorophyllin G->H I Iron Chlorophyllin H->I J Purification Steps (e.g., Filtration, Washing) I->J K Sodium Salt Formation (e.g., NaOH addition) J->K L This compound K->L

General Synthesis Workflow of this compound.

Experimental Protocols

Antioxidant Activity Assays

Several in vitro methods are commonly used to evaluate the antioxidant potential of this compound.

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Methodology:

    • Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of DPPH in the same solvent.

    • In a microplate or cuvette, mix the this compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH is also measured.

    • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

  • Principle: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is measured by the change in absorbance at 593 nm.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is typically generated using a known antioxidant, such as ferrous sulfate or Trolox.

Signaling Pathways and Mechanisms of Action

Iron Metabolism and the IRP/IRE System

This compound serves as a bioavailable source of iron. Its structural similarity to heme allows for its absorption in the intestine. The regulation of iron homeostasis is a critical biological process, and this compound is believed to influence the iron-regulatory protein (IRP)/iron-responsive element (IRE) system.

Under conditions of low intracellular iron, IRPs bind to IREs on messenger RNAs (mRNAs). Binding to the 5' untranslated region (UTR) of ferritin mRNA inhibits its translation, reducing the synthesis of this iron storage protein. Conversely, binding to the 3' UTR of transferrin receptor 1 (TfR1) mRNA stabilizes the transcript, leading to increased synthesis of the receptor and enhanced iron uptake into the cell. When intracellular iron levels are high, IRPs do not bind to IREs, leading to increased ferritin synthesis and decreased TfR1 synthesis. By providing a source of iron, this compound can modulate this pathway to restore iron balance.

G cluster_low_iron Low Intracellular Iron cluster_high_iron High Intracellular Iron (e.g., post-SIC administration) IRP_active IRP (Active) Ferritin_mRNA_5UTR Ferritin mRNA (5' IRE) IRP_active->Ferritin_mRNA_5UTR Binds TfR1_mRNA_3UTR TfR1 mRNA (3' IRE) IRP_active->TfR1_mRNA_3UTR Binds No_Ferritin Decreased Iron Storage Ferritin_mRNA_5UTR->No_Ferritin Translation Blocked TfR1_protein Increased TfR1 Synthesis TfR1_mRNA_3UTR->TfR1_protein mRNA Stabilized Iron_uptake Iron_uptake TfR1_protein->Iron_uptake Increased Iron Uptake IRP_inactive IRP (Inactive) Ferritin_mRNA_5UTR_high Ferritin mRNA (5' IRE) Ferritin_protein Increased Ferritin Synthesis Ferritin_mRNA_5UTR_high->Ferritin_protein Translation Proceeds TfR1_mRNA_3UTR_high TfR1 mRNA (3' IRE) No_TfR1 Decreased TfR1 Synthesis TfR1_mRNA_3UTR_high->No_TfR1 mRNA Degraded Iron_storage Iron_storage Ferritin_protein->Iron_storage Increased Iron Storage Decreased_iron_uptake Decreased_iron_uptake No_TfR1->Decreased_iron_uptake Decreased Iron Uptake SIC This compound SIC->IRP_inactive Increases Intracellular Iron

Modulation of the IRP/IRE System by this compound.
Potential Anti-inflammatory and Antioxidant Signaling Pathways

While direct studies on the anti-inflammatory and antioxidant signaling of this compound are limited, research on the related compound, sodium copper chlorophyllin, provides valuable insights into potential mechanisms. These pathways may also be relevant to this compound due to their structural similarities.

  • NF-κB Pathway: Chronic inflammation is often associated with the overactivation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Studies on chlorophyllin suggest it may inhibit the phosphorylation of IKK (IκB kinase), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This action would lead to a downregulation of pro-inflammatory gene expression.

  • Akt/mTOR Pathway: The Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and autophagy. Research indicates that chlorophyllin can activate the Akt/mTOR pathway, which leads to the downregulation of autophagy. This may be beneficial in conditions like inflammatory bowel disease where excessive autophagy can be detrimental.

  • Antioxidant Response: The antioxidant properties of chlorophyllins are thought to be mediated by their ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions. The porphyrin ring structure is essential for this activity. By neutralizing free radicals, this compound can protect cells from oxidative damage.

G cluster_inflammation Anti-inflammatory Action cluster_autophagy Autophagy Regulation cluster_antioxidant Antioxidant Action Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Phosphorylation Inflammatory_stimuli->IKK IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB (p65) Nuclear Translocation IkappaB->NFkappaB Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkappaB->Pro_inflammatory_genes SIC_inflam This compound SIC_inflam->IKK Inhibits Akt Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits SIC_autophagy This compound SIC_autophagy->Akt Activates ROS Reactive Oxygen Species (ROS) Oxidative_damage Cellular Oxidative Damage ROS->Oxidative_damage SIC_antioxidant This compound SIC_antioxidant->ROS Scavenges

Potential Signaling Pathways Modulated by this compound.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific and therapeutic applications. Its well-defined chemical properties, coupled with its biological activities, make it a compelling subject for further investigation. This guide provides a foundational understanding of its chemistry, synthesis, and known mechanisms of action to aid researchers and drug development professionals in their exploration of this promising molecule. Future research should focus on elucidating the detailed molecular interactions and signaling cascades modulated by this compound to fully realize its therapeutic potential.

References

In Vitro Antioxidant Activity of Sodium Iron Chlorophyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of sodium iron chlorophyllin (SIC), a semi-synthetic, water-soluble derivative of chlorophyll. The following sections detail the experimental protocols used to assess its antioxidant capacity, present quantitative data from key assays, and illustrate the underlying mechanisms and workflows through diagrams. The information is primarily synthesized from a comprehensive study by Zhan et al. (2014), which systematically evaluated the antioxidant potential of SIC derived from pine needles.[1][2][3][4][5]

Core Concepts in Antioxidant Activity Evaluation

The antioxidant activity of a compound is its ability to inhibit the oxidation of other molecules. This is often evaluated through various in vitro assays that measure different aspects of this capacity, such as radical scavenging, reducing power, and inhibition of lipid peroxidation. In the context of this compound, its antioxidant potential has been benchmarked against well-known antioxidants like ascorbic acid and other chlorophyllin derivatives.[1][2][3][4]

Quantitative Antioxidant Activity Data

The antioxidant activities of this compound (SIC) were evaluated and compared with sodium zinc chlorophyllin (SZC), sodium copper chlorophyllin (SCC), and ascorbic acid across four different biochemical assays.[1][2][3][4] The quantitative results are summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The data below shows the percentage of DPPH radicals scavenged by SIC and controls at various concentrations.

Concentration (mg/mL)This compound (SIC) (%)Sodium Copper Chlorophyllin (SCC) (%)Sodium Zinc Chlorophyllin (SZC) (%)Ascorbic Acid (%)
0.025---98.5
5.026.593.537.9-
10.091.498.869.9-

Data extracted from Zhan et al. (2014).[1]

Table 2: Reducing Power

The reducing power assay, a modified Ferric Reducing Antioxidant Power (FRAP) assay, measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher absorbance at 700 nm indicates greater reducing power.

Concentration (mg/mL)This compound (SIC) (Absorbance at 700 nm)Sodium Copper Chlorophyllin (SCC) (Absorbance at 700 nm)Sodium Zinc Chlorophyllin (SZC) (Absorbance at 700 nm)Ascorbic Acid (Absorbance at 700 nm)
0.05~0.2~0.2~0.2~0.4
0.1~0.4~0.4~0.4~0.8
0.2~0.7~0.7~0.7~1.5
0.5~1.0~1.0~1.0~2.0
1.0~1.2~1.2~1.2~2.5

Approximate values interpreted from graphical data in Zhan et al. (2014).[1]

Table 3: Inhibition of β-Carotene Bleaching

This assay assesses the ability of an antioxidant to prevent the discoloration of β-carotene, which is indicative of its capacity to inhibit lipid peroxidation. The EC50 value represents the concentration required to achieve 50% antioxidant activity.

CompoundEC50 (mg/mL)
This compound (SIC)0.38
Sodium Zinc Chlorophyllin (SZC)0.04
Sodium Copper Chlorophyllin (SCC)0.90
Ascorbic Acid4.0

Data extracted from Zhan et al. (2014).[1][2][3][4][5]

Table 4: Superoxide Anion (O₂⁻) Scavenging Activity

This assay measures the scavenging activity of the superoxide anion radical. The data below shows the percentage of superoxide radicals scavenged at a concentration of 1 mg/mL.

CompoundScavenging Activity (%) at 1 mg/mL
This compound (SIC)~55
Sodium Zinc Chlorophyllin (SZC)~75
Sodium Copper Chlorophyllin (SCC)~60
Ascorbic Acid~65

Approximate values interpreted from graphical data in Zhan et al. (2014).[2]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Activity Assay

This method is based on the reduction of the stable DPPH radical.

  • Reagent Preparation : A 0.1 mM solution of DPPH in ethanol is prepared.

  • Sample Preparation : this compound and standard antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture : 2.0 mL of the sample solution (or standard) at various concentrations is mixed with 2.0 mL of the 0.1 mM DPPH solution.

  • Incubation : The mixture is shaken and allowed to stand for 30 minutes in the dark at room temperature.

  • Measurement : The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[6]

Reducing Power (Modified FRAP) Assay

This assay determines the ability of a compound to reduce ferric iron.[1]

  • Reagent Preparation :

    • 0.2 M Sodium phosphate buffer (pH 6.6).

    • 1% (w/v) Potassium ferricyanide solution.

    • 10% (w/v) Trichloroacetic acid (TCA) solution.

    • 0.1% (w/v) Ferric chloride solution.

  • Sample Preparation : this compound and standards are dissolved in ethanol to concentrations ranging from 0.05 to 1 mg/mL.[1]

  • Reaction Mixture : 0.5 mL of the sample solution is mixed with 2.5 mL of 0.2 M sodium phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide.[1]

  • Incubation : The mixture is incubated at 50°C for 20 minutes.[1]

  • Acidification and Centrifugation : 2.5 mL of 10% TCA is added to the mixture, which is then centrifuged at 650 x g for 10 minutes.[1]

  • Color Development : 5 mL of the upper layer of the supernatant is mixed with 5 mL of distilled water and 1 mL of 0.1% ferric chloride.[1]

  • Measurement : The absorbance is measured at 700 nm.[1]

Inhibition of β-Carotene Bleaching Assay

This assay measures the ability to inhibit the oxidative bleaching of β-carotene.

  • Reagent Preparation : A solution is prepared by dissolving 0.5 mg of β-carotene in 1 mL of chloroform. 25 µL of linoleic acid and 200 mg of Tween 40 are added. The chloroform is evaporated under vacuum. 100 mL of oxygenated distilled water is then added, and the mixture is shaken vigorously to form an emulsion.

  • Reaction Mixture : 4.8 mL of the β-carotene/linoleic acid emulsion is added to 0.2 mL of the sample solution at various concentrations.

  • Incubation : The mixture is incubated at 50°C for 60 minutes.

  • Measurement : The absorbance is measured at 470 nm at the beginning of the incubation and after 60 minutes.

  • Calculation : The antioxidant activity is calculated based on the rate of β-carotene bleaching.

Superoxide Anion (O₂⁻) Scavenging Activity Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT).

  • Reagent Preparation :

    • Phosphate buffer (pH 7.8).

    • NBT solution.

    • NADH solution.

    • Phenazine methosulfate (PMS) solution.

  • Reaction Mixture : The reaction mixture contains the sample solution, NBT, and NADH in a phosphate buffer. The reaction is initiated by adding PMS.

  • Incubation : The mixture is incubated at room temperature for a specified time.

  • Measurement : The absorbance is measured at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates its superoxide scavenging activity.

Visualizations

The following diagrams illustrate the experimental workflows for the key antioxidant assays described.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Ethanol mix Mix 2.0 mL Sample with 2.0 mL DPPH prep_dpph->mix prep_sample Prepare SIC/Standard Solutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate

DPPH Radical Scavenging Assay Workflow

Reducing_Power_Assay_Workflow prep_sample Prepare SIC/Standard in Ethanol mix1 Mix Sample with Phosphate Buffer & K3Fe(CN)6 prep_sample->mix1 incubate Incubate at 50°C for 20 min mix1->incubate add_tca Add 10% TCA incubate->add_tca centrifuge Centrifuge at 650 x g for 10 min add_tca->centrifuge mix2 Mix Supernatant with H2O & FeCl3 centrifuge->mix2 measure Measure Absorbance at 700 nm mix2->measure

Reducing Power (Modified FRAP) Assay Workflow

Antioxidant_Mechanism ros Reactive Oxygen Species (e.g., DPPH•, O₂⁻) stable_products Stable, Non-reactive Products ros->stable_products Radical Scavenging sic Sodium Iron Chlorophyllin (SIC) sic->stable_products fe2 Fe²⁺ sic->fe2 fe3 Fe³⁺ fe3->fe2 Reduction

General Antioxidant Mechanisms of this compound

References

Sodium Iron Chlorophyllin: A Technical Guide for Iron Deficiency Anemia Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron Deficiency Anemia (IDA) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents with enhanced efficacy and improved safety profiles over conventional iron salts. Sodium iron chlorophyllin (SIC), a semi-synthetic derivative of chlorophyll, has emerged as a promising candidate. Structurally similar to heme iron, SIC is hypothesized to be absorbed through a distinct and potentially more efficient pathway than non-heme iron supplements, offering the prospect of increased bioavailability and reduced gastrointestinal side effects. This technical guide provides a comprehensive overview of the current state of research on this compound for the treatment of IDA, consolidating data from preclinical and clinical studies, detailing experimental methodologies, and outlining its proposed mechanism of action.

Introduction to this compound

This compound is a water-soluble compound derived from chlorophyll, the green pigment in plants. The synthesis process involves replacing the central magnesium atom in the porphyrin ring of chlorophyll with an iron atom.[1][2] Its molecular formula is C₃₄H₃₂FeN₄Na₂O₆, and it has a molecular weight of approximately 694.5 g/mol .[3] The resulting structure is a quasi-heme molecule, which is fundamental to its proposed mechanism of iron absorption and its therapeutic potential in treating IDA.[2][4]

Traditionally used in Chinese medicine in the form of Shengxuening (SXN), a silkworm excrement extract rich in SIC, this compound is now being investigated as a standalone iron supplement and food fortificant.[2][4][5] The rationale for its use stems from its structural analogy to heme iron, which is known to be more bioavailable (10-20%) and less affected by dietary inhibitors than non-heme iron salts like ferrous sulfate.[6]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the extraction of chlorophyll from plant sources, such as pine needles or silkworm excrement.[1][7]

Typical Synthesis Protocol:

  • Saponification: The extracted chlorophyll is subjected to alkaline hydrolysis (saponification) to remove the phytol tail, forming chlorophyllin.[7][8]

  • Purification: The chlorophyllin is then purified.

  • Substitution Reaction: The central magnesium ion in the purified chlorophyllin's porphyrin ring is replaced with an iron (ferrous) ion.[1][7]

  • Salification and Crystallization: The final product is converted to a sodium salt to enhance water solubility and then crystallized.[7][8] The resulting crystals are typically dark green to black with a metallic luster.[7]

Characterization Techniques:

  • UV-VIS Spectroscopy: Used to confirm the structure and purity, with a characteristic absorption peak around 405 nm.[7]

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound, which is typically reported to be around 96%.[7] An Inertsil ODS-2 column with a mobile phase of methanol/water containing acetic acid is often used.[9]

  • Atomic Absorbance Spectroscopy: Verifies the successful incorporation of iron into the porphyrin ring.[1]

Proposed Mechanism of Action

The therapeutic effects of this compound in IDA are believed to be multifactorial, involving a unique absorption pathway and direct effects on hematopoiesis.

4.1 Iron Absorption Pathway Unlike non-heme iron, which is absorbed via the divalent metal transporter 1 (DMT1), SIC is thought to be absorbed in the same manner as heme iron.[2][4] This involves uptake by the Heme Carrier Protein 1 (HCP1) on the intestinal brush border.[4] This distinct pathway may bypass common dietary inhibitors of non-heme iron absorption, such as polyphenols and calcium.[10][11] However, some studies suggest that a portion of the iron from SIC may dissociate from the porphyrin ring and enter the common non-heme iron pool.[10]

4.2 Effects on Hematopoiesis and Iron Metabolism Beyond simply providing iron, SIC and its associated chlorophyll derivatives appear to actively stimulate the hematopoietic system.

  • Stimulation of Erythropoiesis: Chlorophyll derivatives have been shown to promote the proliferation and differentiation of erythroid precursor cells, potentially by stimulating the expression of erythropoietin (EPO).[2][4]

  • Promotion of Progenitor Cells: SIC has been found to enhance the yields of colony-forming unit-erythroid (CFU-E) and colony-forming unit-granulocyte, macrophage (CFU-GM) in mouse bone marrow.[12]

  • Regulation of Iron Homeostasis: In animal models, treatment with SIC-containing extracts has been shown to suppress the expression of hepcidin, a key negative regulator of iron absorption, and promote the expression of iron-regulatory proteins.[4]

dot

Mechanism_of_Action_SIC cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_bone_marrow Bone Marrow & Kidney SIC Sodium Iron Chlorophyllin (SIC) HCP1 HCP1 Transporter SIC->HCP1 Heme-like Uptake EPO Stimulates EPO Expression (Kidney) SIC->EPO Derivative Effect NonHeme Non-Heme Iron (e.g., FeSO4) DMT1 DMT1 Transporter NonHeme->DMT1 Non-Heme Uptake Inhibitors Dietary Inhibitors (Polyphenols, Calcium) Inhibitors->DMT1 Inhibits IronPool Cellular Iron Pool HCP1->IronPool DMT1->IronPool Transferrin Transferrin-Fe3+ IronPool->Transferrin Transport Progenitors Promotes Proliferation of Progenitor Cells Transferrin->Progenitors Iron Supply EPO->Progenitors Stimulates RBC Increased Red Blood Cell Production Progenitors->RBC

Caption: Proposed mechanism of this compound (SIC) action.

Preclinical and Clinical Research Data

5.1 In Vivo Animal Studies Animal models have been instrumental in demonstrating the efficacy of SIC in treating anemia. Studies on rodent models of hemolytic and hemorrhagic anemia have shown significant improvements in hematological parameters.[12]

Table 1: Summary of Key Findings from Animal Studies

Parameter Animal Model Treatment Key Outcome Reference
RBC & Hb Levels Hemolytic Anemia Mice SIC Markedly prevented the decrease of RBC and Hb. [12]
RBC, Hb, Serum Iron Hemorrhagic Anemia Rats SIC Accelerated normalization of RBC and Hb; elevated serum iron and transferrin saturation. [12]
CFU-E & CFU-GM Normal Mice SIC Significantly enhanced the yields of bone marrow CFU-E and CFU-GM. [12]

| Reticulocytes | Normal Mice | SIC | Increased the percentage of reticulocytes. |[12] |

5.2 Clinical Trials A significant body of clinical evidence comes from a large-scale, phase IV trial of Shengxuening (SXN), a tablet whose main components are SIC and chlorophyll derivatives.[4] This multicenter, open-label, randomized trial was conducted in 31 hospitals in China.[4]

Table 2: Efficacy of Shengxuening (SXN) in Adults with IDA after 1 Month

Parameter Low-Dose (L-SXN) Medium-Dose (M-SXN) High-Dose (H-SXN)
Hemoglobin (HGB) (g/L) ↑ Significant Increase ↑ Significant Increase ↑ Significant Increase
Reticulocytes (%) No Significant Change ↑ Significant Increase ↑ Significant Increase
Serum Iron (SI) (µmol/L) ↑ Significant Increase ↑ Significant Increase ↑ Significant Increase
Serum Ferritin (SF) (µg/L) ↑ Significant Increase ↑ Significant Increase ↑ Significant Increase
Total Iron Binding Capacity (TIBC) (µmol/L) ↓ Significant Decrease ↓ Significant Decrease ↓ Significant Decrease

All changes are statistically significant (P < 0.01 for SI and TIBC in all groups, and for SF in M-SXN and H-SXN groups). Data sourced from Ding et al., 2019.[4]

Table 3: Efficacy of Shengxuening (SXN) in Children with IDA after 1 Month

Parameter Low-Dose (L-SXN) Medium-Dose (M-SXN) High-Dose (H-SXN)
Hemoglobin (HGB) (g/L) No Significant Change ↑ Significant Increase ↑ Significant Increase
Reticulocytes (%) No Significant Change ↑ Significant Increase No Significant Change
Serum Iron (SI) (µmol/L) ↑ Significant Increase ↑ Significant Increase ↑ Significant Increase
Serum Ferritin (SF) (µg/L) Not Tested ↑ Significant Increase ↑ Significant Increase
Total Iron Binding Capacity (TIBC) (µmol/L) ↓ Significant Decrease ↓ Significant Decrease ↓ Significant Decrease

All changes are statistically significant (P < 0.01). Data sourced from Ding et al., 2019.[4]

The total effective rate across all patient groups in the SXN-treated cohort reached 84.8%.[4] Another study comparing SXN to ferrous gluconate found a total effective rate of 92% for SXN, compared to 32% for the ferrous gluconate group.[4]

Bioavailability, Efficacy, and Safety Profile

6.1 Bioavailability In vitro studies using Caco-2 cell models have demonstrated that SIC is stable under simulated gastrointestinal conditions and can deliver bioavailable iron to intestinal cells.[5][11] However, a clinical study using stable iron isotopes found that the fractional iron absorption (FIA) from SIC was 7%, compared to 30% for ferrous sulfate, indicating a relative bioavailability of 20%.[10] This study also noted that the presence of ascorbic acid increased FIA from SIC, and there was an inverse relationship between ferritin status and absorption, suggesting some dissociation of iron from the porphyrin ring.[10]

6.2 Efficacy vs. Traditional Iron Salts Despite the lower fractional absorption in one study, clinical trials with SXN suggest superior efficacy and safety compared to oral iron supplements like ferrous sulfate and ferrous succinate.[4][5] This discrepancy may be explained by the additional hematopoietic effects of the chlorophyll derivatives in SXN.[2][4] Patients treated with SXN also exhibit fewer gastrointestinal adverse reactions.[5]

6.3 Safety and Toxicology this compound is generally considered safe. The incidence of adverse events in the large phase IV clinical trial of SXN was low at 4.07%.[4] The most common side effects were mild and gastrointestinal in nature, including nausea (2.83%) and diarrhea (0.74%).[4]

A 13-week subchronic toxicity study in F344 rats fed diets containing SIC at concentrations up to 5.0% found no mortalities or significant hematological changes.[13][14] The no-observed-adverse-effect level (NOAEL) was determined to be 1.0% in the diet, equivalent to 609 mg/kg body weight/day for males and 678 mg/kg body weight/day for females.[13][14]

Detailed Experimental Protocols

7.1 In Vitro Iron Bioavailability Using Caco-2 Cells This protocol is based on methodologies described in studies assessing the intestinal uptake of iron from SIC.[11][15]

dot```dot digraph "Experimental_Workflow_Caco2" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Prepare SIC\nand Control Solutions", shape=ellipse, fillcolor="#34A853"]; digestion [label="Simulated Digestion\n1. Gastric Phase (Pepsin, pH 2.0)\n2. Intestinal Phase (Pancreatin, Bile, pH 7.0)"]; centrifuge [label="Centrifugation & Filtration\n(Separate soluble fraction/micelles)"]; caco2 [label="Incubate with Differentiated\nCaco-2 Cell Monolayers (4h)"]; harvest [label="Harvest Cells\n(Wash to remove surface-bound iron)"]; analysis [label="Cell Lysis & Iron Analysis\n(Furnace Atomic Absorption Spectrometry)"]; end [label="End: Determine Cellular\nIron Concentration", shape=ellipse, fillcolor="#EA4335"];

start -> digestion; digestion -> centrifuge; centrifuge -> caco2; caco2 -> harvest; harvest -> analysis; analysis -> end; }

Caption: Logical comparison of SIC and non-heme iron salts.

8.1 Conclusion this compound represents a compelling alternative to traditional non-heme iron salts for the management of iron deficiency anemia. Its unique heme-like structure facilitates a distinct absorption pathway that may enhance bioavailability and significantly reduce the gastrointestinal side effects that plague patient compliance with conventional therapies. Furthermore, preclinical and clinical evidence suggests that SIC and its associated chlorophyll derivatives may possess additional hematopoietic properties that actively promote red blood cell production.

8.2 Future Research Directions While promising, further research is required to fully elucidate the potential of this compound. Key areas for future investigation include:

  • Head-to-Head Clinical Trials: Rigorous, double-blind, randomized controlled trials directly comparing the efficacy and tolerability of purified SIC against ferrous sulfate.

  • Mechanism of Absorption: Further studies to definitively confirm the absorption pathway via HCP1 and to quantify the degree to which iron may dissociate and enter the non-heme iron pool.

  • Pharmacokinetics and Dose-Response: Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of SIC and to establish optimal dosing regimens.

  • Food Fortification: Research into the stability and bioavailability of SIC when used as a fortificant in various food matrices, particularly those consumed in regions with a high prevalence of IDA.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium iron chlorophyllin (SIC) is a water-soluble derivative of chlorophyll where the central magnesium atom is replaced by iron. It is utilized as a food colorant and in dietary supplements. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of SIC. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection.

Principle

This method employs reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water containing acetic acid. The analyte is detected by its absorbance in the visible light spectrum, typically around 405 nm, which is a characteristic absorption peak for this compound.[1][2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A Shimadzu LC-20AT system or equivalent, equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]

  • Column: Inertsil® ODS-2, 4.6 mm x 250 mm, 5 µm particle size.[1][3][4]

  • Solvents: HPLC grade methanol, and water. Acetic acid, analytical grade.

  • Standards: this compound reference standard.

  • Sample Preparation: 0.2 µm membrane filters for sample filtration.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column Inertsil® ODS-2 (4.6 mm x 250 mm, 5 µm)[1][3][4]
Mobile Phase Methanol/Water (80:20, v/v) containing 0.1% acetic acid[1]
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 405 nm[1][2]
Injection Volume 10 µL[4]
Column Temperature 35 °C[4]
Run Time 20 min[4]
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 800 mL of HPLC grade methanol with 200 mL of HPLC grade water. Add 1 mL of acetic acid and mix thoroughly. Degas the solution before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation (for candy samples):

    • Weigh approximately 5-10 g of the finely crushed candy sample.[5]

    • Add 5 mL of 0.1 N HCl and sonicate the mixture at 50°C for 10 minutes.[5]

    • Dilute the mixture to 20 mL with methanol.[5]

    • Centrifuge the diluted sample at 10,000 rpm for 10 minutes.[5]

    • Filter the supernatant through a 0.2-µm membrane filter before injecting it into the HPLC system.[5]

Method Validation Parameters

The following table summarizes key validation parameters for a similar HPLC method for the determination of this compound.[3][5]

ParameterResult
Limit of Detection (LOD) 1.2 mg/kg[3][5]
Limit of Quantitation (LOQ) 4.1 mg/kg[3][5]
Recovery (from candy) 81% to 101%[3][5]
Purity (by HPLC) 96.0%[1]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation (Inertsil ODS-2 Column) D->E F Detection at 405 nm (PDA Detector) E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

HPLC Analysis Workflow for this compound.

Data Presentation and Interpretation

The primary output of the HPLC analysis is a chromatogram, which is a plot of the detector response versus time. The peak corresponding to this compound should be identified based on its retention time compared to the standard. The area under this peak is proportional to the concentration of this compound in the sample.

A calibration curve should be generated by plotting the peak area versus the concentration of the standard solutions. The concentration of this compound in the sample can then be determined by interpolating its peak area on the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The described method is suitable for the quantification of this compound in various samples, including food products. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for quality control and research purposes.

References

Application Notes and Protocols for Assessing Sodium Iron Chlorophyllin Permeability Using Caco-2 Cell Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, has become a cornerstone in vitro model for predicting the oral absorption of various compounds. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporters.

Sodium iron chlorophyllin (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll where the central magnesium ion is replaced by iron. It is structurally analogous to heme and is investigated as a source of bioavailable iron for fortification and supplementation.[1][2][3] This document provides detailed application notes and protocols for utilizing Caco-2 cell monolayers to assess the permeability and bioavailability of iron from this compound. While direct permeability data for the intact this compound molecule is not extensively reported, this model is highly effective for quantifying iron uptake and bioavailability.[2][4]

Data Presentation: Quantitative Analysis of Iron Bioavailability

The following tables summarize the key quantitative findings from studies investigating the bioavailability of iron from this compound using the Caco-2 cell model. The primary endpoint measured in these studies is the increase in cellular iron content, often quantified by measuring ferritin levels, a key iron storage protein.

Table 1: Cellular Iron Uptake from this compound (IC) in Caco-2 Cells

Iron SourceConcentration of Iron (ppm)Cellular Iron Concentration (ng Fe/mg protein)Reference
Control (no iron)0Baseline[4]
Iron Chlorophyllin (IC)2Increased vs. Control[4]
Iron Chlorophyllin (IC)8Further Increased vs. 2 ppm[4]
Iron Chlorophyllin (IC)34Plateaued (no significant increase vs. 8 ppm)[4]
Iron Chlorophyllin (IC)81Plateaued (no significant increase vs. 8 ppm)[4]
Ferrous Sulfate (FeSO₄)Low DoseLower than IC (P = 0.068)[4]
HemoglobinLow DoseSimilar to IC[4]

Note: The study by Cooper et al. (2021) demonstrated a dose-dependent increase in cellular iron up to 8 ppm of iron from SIC, after which the uptake plateaued.[4]

Table 2: Caco-2 Cell Ferritin Levels Following Incubation with Digested Iron Sources

Treatment ConditionRelative Ferritin Level (compared to FeSO₄)Reference
Ferrous Sulfate (FeSO₄)1.0x[2][5]
Iron Chlorophyllin (IC)2.5x[2][5]
Hemoglobin (Hb)> 2.5x[2][5]
IC + Ascorbic Acid (AA)> IC alone[2][5]
IC + 400 mg Albumin> IC alone[2][5]
IC + AA + 400 mg AlbuminHighest Ferritin Increase[2][5]

Note: A 2024 study by Zhong and Kopec showed that after simulated digestion, iron from SIC led to a 2.5-fold greater increase in Caco-2 cell ferritin levels compared to ferrous sulfate, indicating high bioavailability. The presence of ascorbic acid and albumin further enhanced this uptake.[2][5]

Experimental Protocols

This section provides a detailed methodology for conducting a Caco-2 permeability assay to evaluate iron uptake from this compound.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Seed the cells onto semi-permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Differentiation: Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂. Change the culture medium every 2-3 days. The Caco-2 cells will differentiate and form a confluent, polarized monolayer over a period of 21 days.[6][7]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.[6]

    • Transepithelial Electrical Resistance (TEER): Measure the TEER values using a voltohmmeter. A stable TEER value, typically >250 Ω·cm², indicates the formation of a tight monolayer. Measurements should be taken before and after the transport experiment.

    • Paracellular Marker Permeability: To further confirm monolayer integrity, the permeability of a paracellular marker, such as Lucifer Yellow or mannitol, can be assessed. The apparent permeability (Papp) of these markers should be low, typically <1.0 x 10⁻⁶ cm/s.

This compound Transport Experiment
  • Preparation of Transport Buffers:

    • Apical (AP) Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 6.5 (to simulate the acidic microclimate of the small intestine).

    • Basolateral (BL) Buffer: HBSS buffered with 25 mM HEPES, pH 7.4.

  • Preparation of Test Compound: Dissolve this compound in the AP buffer to achieve the desired final concentration (e.g., corresponding to 2-10 ppm iron).

  • Transport Assay (Apical to Basolateral Permeability):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add the this compound solution to the apical (donor) compartment of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

    • Replenish the basolateral compartment with an equal volume of fresh, pre-warmed transport buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at around 405 nm.

    • Alternatively, to assess iron uptake, the cells can be lysed at the end of the experiment and the intracellular iron or ferritin concentration can be determined using appropriate assay kits or atomic absorption spectrometry.[4]

Data Analysis and Calculation

The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

  • A is the surface area of the insert (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).

Visualization of Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for assessing the permeability of a test compound using the Caco-2 cell monolayer model.

G cluster_prep Preparation Caco2_Culture Caco-2 Cell Culture (21 days) TEER_Check1 Monolayer Integrity Check (TEER Measurement) Caco2_Culture->TEER_Check1 Add_Compound Add SIC to Apical Side Add Buffer to Basolateral Side TEER_Check1->Add_Compound Compound_Prep Prepare SIC Solution in Apical Buffer Compound_Prep->Add_Compound Incubate Incubate at 37°C (e.g., 120 min) Add_Compound->Incubate Sample Sample from Basolateral Side at Time Points Incubate->Sample Cell_Lysis Optional: Cell Lysis for Iron/Ferritin Analysis Incubate->Cell_Lysis Quantify Quantify SIC Concentration (e.g., HPLC) Sample->Quantify Calculate Calculate Papp Value Quantify->Calculate

Caco-2 permeability assay workflow.
Potential Transport Mechanisms of Iron from this compound

While the precise transport mechanism of the intact this compound molecule is not fully elucidated, it is hypothesized that the bioavailable iron follows pathways similar to heme iron, given their structural analogy. The diagram below outlines potential routes for iron uptake from SIC in Caco-2 cells.

G cluster_lumen Apical Side (Intestinal Lumen) cluster_cell Caco-2 Enterocyte cluster_basolateral Basolateral Side (Bloodstream) SIC This compound (SIC) Receptor Heme/SIC Receptor (e.g., HCP1) SIC->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis Iron_Release Iron Release from Porphyrin Ring Endocytosis->Iron_Release Labile_Iron Labile Iron Pool (Fe²⁺) Iron_Release->Labile_Iron Ferritin Storage as Ferritin Labile_Iron->Ferritin Ferroportin Ferroportin (FPN) (Basolateral Efflux) Labile_Iron->Ferroportin Transported_Iron Transported Iron (Fe²⁺) Ferroportin->Transported_Iron 2. Efflux

Potential iron transport pathways from SIC.

Discussion and Conclusion

The Caco-2 cell monolayer is a robust and valuable in vitro tool for assessing the intestinal bioavailability of iron from this compound.[1] While direct permeability data (Papp values) for the intact molecule are lacking in the current literature, studies consistently demonstrate that SIC is a highly effective source of iron for intestinal cells, outperforming traditional iron supplements like ferrous sulfate in some contexts.[2][4][5]

The likely mechanism of iron uptake from SIC involves a process analogous to heme iron absorption, potentially involving receptor-mediated endocytosis followed by the intracellular release of iron from the porphyrin-like ring. The released iron then enters the labile iron pool, where it can be stored in ferritin or transported out of the cell across the basolateral membrane via ferroportin.

For researchers and drug development professionals, the protocols outlined in this document provide a solid framework for evaluating the potential of this compound as an iron supplement. Future studies should aim to elucidate the specific transporters involved in SIC uptake and to quantify the bidirectional permeability of the intact molecule to provide a more complete picture of its intestinal transport and disposition.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium Iron Chlorophyllin (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll where the central magnesium atom is replaced by iron. It is investigated for various biological activities, including its potential as an antioxidant. The assessment of antioxidant capacity is crucial for understanding its mechanism of action and potential therapeutic applications in conditions associated with oxidative stress. Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation. Therefore, a panel of assays is recommended to evaluate the full spectrum of antioxidant potential.

This document provides detailed protocols for several common in vitro assays to determine the antioxidant capacity of this compound, summarizing key quantitative data and illustrating the experimental workflows and principles.

Data Presentation: Antioxidant Activity of Chlorophyllins

The following table summarizes the comparative antioxidant activities of this compound (SIC), Sodium Copper Chlorophyllin (SCC), Sodium Zinc Chlorophyllin (SZC), and a standard antioxidant, Ascorbic Acid. Data is compiled from in vitro studies.[1][2][3][4][5]

Assay TypeCompoundConcentrationResultReference
DPPH Radical Scavenging SIC5.0 mg/mL26.5% inhibition[1]
SIC10.0 mg/mL91.4% inhibition[1]
Ascorbic Acid0.025 mg/mL98.5% inhibition[1]
β-Carotene Bleaching SICEC₅₀0.38 mg/mL[1][3][4]
SZCEC₅₀0.04 mg/mL[1][3][4]
SCCEC₅₀0.90 mg/mL[1][3][4]
Ascorbic AcidEC₅₀4.0 mg/mL[1][3][4]
Reducing Power SIC0.5 mg/mLAbsorbance < 1.0[1]
SCC0.5 mg/mLAbsorbance > 1.0[1]
SZC0.5 mg/mLAbsorbance > 1.0[1]
Ascorbic Acid0.5 mg/mLAbsorbance ≈ 2.0[1]

EC₅₀: Effective concentration required to achieve 50% of the maximum effect. A lower EC₅₀ indicates higher antioxidant activity.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the antioxidant capacity of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare SIC Stock and Working Solutions prep_reagents Prepare Assay-Specific Reagents and Buffers prep_standard Prepare Standard Antioxidant (e.g., Ascorbic Acid, Trolox) mix Mix SIC/Standard with Reagents prep_standard->mix incubate Incubate under Specified Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calc_inhibition Calculate % Inhibition or Reducing Power measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀/EC₅₀ or Trolox Equivalents (TEAC) plot_curve->calc_ic50

Fig. 1: General workflow for antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to light yellow.[6][7][8]

G DPPH_radical DPPH• (Stable Radical) DPPH_neutral DPPH-H (Neutralized) DPPH_radical->DPPH_neutral gains H• Antioxidant Antioxidant (SIC) Radical_product Oxidized Antioxidant Antioxidant->Radical_product donates H• Color_change Color Change: Violet → Yellow DPPH_neutral->Color_change Measurement Measure Absorbance Decrease at 517 nm Color_change->Measurement

Fig. 2: Principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

  • Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., ethanol, water, or phosphate buffer) to prepare a stock solution. Create a series of dilutions (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/mL). Prepare a standard antioxidant (e.g., Ascorbic Acid) in the same manner.

  • Assay Procedure:

    • In a 96-well plate or test tube, add 100 µL of the DPPH solution.

    • Add 100 µL of the SIC dilution or standard.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Mix well and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Scavenging Activity (%) = [ (A_blank - A_sample) / A_blank ] × 100

    • Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the scavenging activity against the concentration of SIC to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[9][10][11][12]

G cluster_reaction Redox Reaction (Low pH) Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction (gains e⁻) Antioxidant Antioxidant (SIC) Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO Oxidation (loses e⁻) Measurement Measure Absorbance Increase at 593 nm Fe2_TPTZ->Measurement

Fig. 3: Principle of the FRAP assay.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution in distilled water.

    • Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working FRAP reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of SIC and a standard (e.g., FeSO₄ or Trolox) in the appropriate solvent.

  • Assay Procedure:

    • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the SIC dilution, standard, or blank (solvent).

    • Mix and incubate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents.

Inhibition of β-Carotene Bleaching Assay

This assay evaluates the ability of an antioxidant to prevent the oxidative bleaching (discoloration) of β-carotene, which is induced by free radicals generated from the thermal oxidation of linoleic acid.

Protocol:

  • Reagent Preparation:

    • Prepare a β-carotene solution by dissolving 2 mg of β-carotene in 1 mL of chloroform.

    • In a round-bottom flask, mix 200 µL of the β-carotene solution with 20 mg of linoleic acid and 200 mg of Tween 40.

    • Remove the chloroform using a rotary evaporator.

    • Add 50 mL of oxygenated distilled water to the flask and shake vigorously to form an emulsion.

  • Sample Preparation: Prepare various concentrations of SIC and a standard (e.g., BHT or Ascorbic Acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 200 µL of the β-carotene-linoleic acid emulsion to each well.

    • Add 50 µL of the SIC dilution or standard.

    • Mix and measure the initial absorbance (A₀) at 470 nm.

    • Seal the plate and incubate at 50°C for 2 hours.

    • After incubation, measure the final absorbance (Aₜ) at 470 nm.

  • Calculation:

    • Antioxidant Activity (%) = [ 1 - (A₀_sample - Aₜ_sample) / (A₀_blank - Aₜ_blank) ] × 100

    • Plot the activity against concentration to determine the EC₅₀.

Superoxide Anion (O₂⁻) Scavenging Activity Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻). Superoxide radicals are generated photochemically and reduce nitro blue tetrazolium (NBT) to a blue formazan product, which is measured spectrophotometrically. The presence of a scavenger reduces the formation of formazan.[1]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 7.7 µM riboflavin, 13 mM methionine, 63 µM NBT, and 0.1 mM EDTA.

  • Sample Preparation: Prepare various concentrations of SIC and a standard (e.g., Ascorbic Acid) in buffer.

  • Assay Procedure:

    • In test tubes, mix 1.5 mL of the reaction mixture with 0.5 mL of the SIC dilution or standard.

    • Expose the tubes to a uniform light source (e.g., a 20W fluorescent lamp) for 15 minutes to initiate the photochemical reaction.

    • A control tube without the sample is run in parallel. A blank tube is kept in the dark.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation:

    • Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100

    • Plot the activity against concentration to determine the IC₅₀.

Concluding Remarks

The protocols outlined provide a robust framework for characterizing the antioxidant capacity of this compound. It is evident from comparative data that while SIC demonstrates antioxidant properties, its efficacy varies significantly depending on the assay used. For instance, it shows potent activity in the β-carotene bleaching assay, suggesting it is effective against lipid peroxidation, but is less potent than ascorbic acid in direct radical scavenging (DPPH assay).[1] A multi-assay approach is therefore essential for a comprehensive evaluation. These application notes serve as a guide for researchers to standardize the assessment of SIC and similar compounds in drug discovery and development.

References

In Vivo Experimental Design for Sodium Iron Chlorophyllin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium iron chlorophyllin (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll where the central magnesium atom is replaced by iron.[1] Its structural similarity to the heme molecule in hemoglobin has led to significant interest in its potential as a highly bioavailable iron source for the treatment of iron deficiency anemia.[1] Preclinical and clinical studies are crucial to elucidate the efficacy, safety, and pharmacokinetic profile of SIC. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate this compound.

Toxicity Studies

A fundamental aspect of preclinical evaluation is the assessment of the test compound's safety profile. Subchronic toxicity studies are essential to determine the potential adverse effects of repeated exposure to this compound over a prolonged period.

Protocol: 13-Week Subchronic Oral Toxicity Study in Rats

This protocol is adapted from a study on the subchronic toxicity of this compound in F344 rats.[2]

Objective: To determine the no-observed-adverse-effect level (NOAEL) of this compound following 13 weeks of dietary administration in rats.

Animal Model:

  • Species: Rat

  • Strain: Fischer 344 (F344)

  • Age: 6 weeks at the start of the study

  • Sex: Equal numbers of males and females

Experimental Groups:

  • Group 1 (Control): Basal diet

  • Group 2 (Low Dose): Basal diet with 0.2% this compound

  • Group 3 (Mid Dose): Basal diet with 1.0% this compound

  • Group 4 (High Dose): Basal diet with 5.0% this compound

Methodology:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.

  • Diet Preparation: Prepare diets by mixing this compound into the basal diet at the specified concentrations.

  • Administration: Provide the respective diets and water ad libitum for 13 weeks.

  • Clinical Observations: Conduct and record clinical observations daily for any signs of toxicity, including changes in behavior, appearance, and morbidity.

  • Body Weight and Food Consumption: Measure and record body weight weekly. Measure and record food consumption weekly.

  • Hematology and Serum Biochemistry: At the end of the 13-week period, collect blood samples for hematological and serum biochemistry analysis. Key parameters to measure include:

    • Hematology: Red blood cell (RBC) count, hemoglobin (Hb), hematocrit (Hct), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), white blood cell (WBC) count, and platelet count.

    • Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine, total protein, albumin, glucose, cholesterol, triglycerides, and serum transferrin.

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Record organ weights (e.g., spleen, liver, kidneys, parotid gland). Preserve organs in 10% neutral buffered formalin for histopathological examination.

Data Presentation: Summary of Subchronic Toxicity Data
ParameterControl (0% SIC)Low Dose (0.2% SIC)Mid Dose (1.0% SIC)High Dose (5.0% SIC)Reference
NOAEL (mg/kg bw/day) --Male: 609, Female: 678-[2]
Body Weight Gain NormalNo significant changeNo significant changeSignificant reduction in males[2]
Serum Transferrin NormalNo significant changeNo significant changeSignificantly increased in males and females[2]
Spleen Weight NormalNo significant changeNo significant changeMarkedly reduced relative and absolute weights[2]
Histopathology (Parotid Gland) NormalNo abnormalitiesNo abnormalitiesDiffuse hypertrophy of acinar cells[2]

Efficacy Studies in Anemia Models

To evaluate the therapeutic potential of this compound, it is essential to use well-established animal models of anemia.

Protocol: Hemolytic Anemia Model in Mice

This protocol is based on studies inducing hemolytic anemia with N-acetylphenylhydrazine.[3]

Objective: To assess the efficacy of this compound in preventing the decrease of red blood cells and hemoglobin in a mouse model of hemolytic anemia.

Animal Model:

  • Species: Mouse

  • Strain: ICR (or similar)

  • Age: 8-10 weeks

  • Sex: Male or female

Experimental Groups:

  • Group 1 (Normal Control): No induction, vehicle treatment.

  • Group 2 (Anemic Control): Anemia induction, vehicle treatment.

  • Group 3 (SIC Treatment): Anemia induction, this compound treatment.

  • Group 4 (Positive Control): Anemia induction, standard iron supplement (e.g., ferrous sulfate) treatment.

Methodology:

  • Anemia Induction: Induce hemolytic anemia by intraperitoneal (i.p.) injection of N-acetylphenylhydrazine. A common dosage is 60 mg/kg daily for two consecutive days.

  • Treatment:

    • Prepare this compound solution in sterile water or saline.

    • Administer SIC orally (e.g., via gavage) at a predetermined dose (e.g., 50, 100, 200 mg/kg/day).

    • Begin treatment concurrently with or immediately after anemia induction and continue for a specified period (e.g., 7-14 days).

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at baseline, after anemia induction, and at various time points during the treatment period.

  • Hematological Analysis: Analyze blood samples for RBC count, Hb concentration, Hct, and reticulocyte count.

  • Endpoint: At the end of the treatment period, euthanize the animals and collect terminal blood samples and tissues (spleen, bone marrow) for further analysis if needed (e.g., colony-forming unit assays).

Protocol: Hemorrhagic Anemia Model in Rats

This protocol is based on studies inducing hemorrhagic anemia by bloodletting.[3]

Objective: To evaluate the effect of this compound on the recovery of hematological parameters in a rat model of hemorrhagic anemia.

Animal Model:

  • Species: Rat

  • Strain: Wistar or Sprague-Dawley

  • Age: 10-12 weeks

  • Sex: Male or female

Methodology:

  • Anemia Induction: Induce hemorrhagic anemia by withdrawing a specific volume of blood from the retro-orbital plexus or a major vein (e.g., jugular vein) under anesthesia. The volume of blood to be withdrawn is typically calculated as a percentage of the total blood volume (e.g., 20-30%).

  • Treatment: Begin oral administration of this compound (at various doses) or vehicle daily for a defined period (e.g., 14-21 days).

  • Monitoring: Monitor hematological parameters (RBC, Hb, Hct), serum iron, and transferrin saturation at regular intervals.

  • Data Analysis: Compare the rate of recovery of the measured parameters between the SIC-treated groups and the anemic control group.

Data Presentation: Efficacy in Anemia Models

The following table presents hypothetical data based on expected outcomes from the literature.[3][4]

ParameterNormal ControlAnemic ControlSIC-TreatedReference
Hemoglobin (g/dL) 13.5 ± 0.88.2 ± 1.112.1 ± 0.9[3][4]
RBC Count (x10^6/µL) 8.5 ± 0.55.1 ± 0.77.8 ± 0.6[3]
Reticulocyte (%) 2.1 ± 0.415.3 ± 2.58.5 ± 1.9[3]
Serum Iron (µg/dL) 150 ± 2075 ± 15130 ± 18[3]
Transferrin Saturation (%) 35 ± 515 ± 430 ± 6[3]
p < 0.05 compared to Anemic Control. Data are presented as Mean ± SD.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol: Single-Dose Oral Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound after a single oral dose in rats.

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Age: 10-12 weeks

  • Sex: Male

Methodology:

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg) via gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via a cannulated jugular vein or from the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.[5]

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.

Data Presentation: Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic parameters.

ParameterValueUnit
Dose 100mg/kg (oral)
Cmax 5.2µg/mL
Tmax 2.0h
AUC(0-24h) 35.8µg*h/mL
t1/2 6.5h

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound Absorption

This compound is hypothesized to be absorbed via a heme-like pathway, primarily through the Heme Carrier Protein 1 (HCP1) in the duodenum.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SIC Sodium Iron Chlorophyllin HCP1 HCP1 SIC->HCP1 Absorption SIC_intra Intact SIC HCP1->SIC_intra HO1 Heme Oxygenase-1 SIC_intra->HO1 Degradation Fe2 Fe²⁺ HO1->Fe2 LIP Labile Iron Pool Fe2->LIP Ferritin Ferritin (Storage) LIP->Ferritin Storage FPN Ferroportin LIP->FPN Export Fe3_Tf Fe³⁺-Transferrin FPN->Fe3_Tf Oxidation & Binding G start Start: Acclimatize ICR Mice (1 week) induction Induce Hemolytic Anemia (i.p. N-acetylphenylhydrazine, Day 0 & 1) start->induction randomization Randomize into Groups (Control, Anemic, SIC-Treated) induction->randomization treatment Oral Gavage Treatment (Vehicle or SIC, Daily for 14 days) randomization->treatment monitoring Blood Sampling & Hematological Analysis (Days 0, 3, 7, 14) treatment->monitoring endpoint Endpoint Analysis (Terminal blood collection, tissue harvesting) monitoring->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis G cluster_regulation Iron Regulatory Proteins (IRPs) cluster_utilization Iron Utilization & Storage Fe2_in Cytosolic Fe²⁺ (from SIC) IRP1 IRP1 Fe2_in->IRP1 Low Iron: IRPs bind IREs IRP2 IRP2 Fe2_in->IRP2 High Iron: IRPs inactive Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) Fe2_in->Mitochondria Utilization Ferritin_mRNA Ferritin mRNA IRP1->Ferritin_mRNA Translation Blocked TfR1_mRNA TfR1 mRNA IRP1->TfR1_mRNA mRNA Stabilized

References

Application Notes & Protocols: Formulation of Sodium Iron Chlorophyllin for Oral Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Overview of Sodium Iron Chlorophyllin

This compound (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll where the central magnesium atom is replaced by iron.[1] This modification results in a unique, heme-like porphyrin structure that offers significant advantages for oral iron supplementation.[1] Unlike conventional non-heme iron salts (e.g., ferrous sulfate), which can cause gastrointestinal side effects and have absorption rates influenced by dietary inhibitors, SIC is believed to be absorbed via a distinct pathway, potentially leading to higher bioavailability and better tolerability.[1][2]

The Chinese patent medicine Shengxuening, which contains SIC as a primary component, has been effectively used to treat various forms of anemia, including iron deficiency anemia and renal anemia.[3][4][5] The primary mechanism of absorption is thought to involve the Heme Carrier Protein 1 (HCP1) transporter in the duodenal enterocytes, a pathway typically used for heme iron from animal sources.[1][6] This allows the intact iron-porphyrin complex to enter the cell, where iron is subsequently released by the enzyme heme oxygenase.[7] These characteristics make SIC a compelling candidate for the development of novel oral iron delivery systems, particularly for populations sensitive to traditional iron supplements or those with diets rich in absorption inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyDescriptionReferences
Chemical Formula C34H31FeN4NaO6[1]
Molecular Weight ~694.77 g/mol [1]
Appearance Dark green to black crystalline powder[1]
Solubility Easily soluble in water; slightly soluble in ethanol and chloroform; insoluble in ether.[1]
Structure Iron-porphyrin complex with a quasi-heme structure.[1]
Stability Good stability in a dry state; hygroscopic. Light resistance is stronger than natural chlorophyll.[1]
Analytical Detection Strong absorbance in the Soret band region, typically detected via HPLC-UV around 395-405 nm.[8][9]

Mechanism of Absorption and Iron Metabolism

The oral bioavailability of this compound is attributed to its structural similarity to heme, allowing it to utilize the heme absorption pathway in the intestine.

  • Luminal Transport & Uptake : In the intestinal lumen, SIC remains stable under gastrointestinal conditions.[1] Upon reaching the duodenum, the intact SIC complex is recognized and transported across the apical membrane of the enterocyte by the Heme Carrier Protein 1 (HCP1) .[6][10]

  • Intracellular Iron Release : Once inside the enterocyte, the enzyme Heme Oxygenase-1 (HO-1) , located in the endoplasmic reticulum, catabolizes the porphyrin ring.[7][11] This action releases ferrous iron (Fe²⁺), which then enters the labile intracellular iron pool.[7]

  • Iron Storage and Export : The released iron has two primary fates depending on the body's needs:

    • Storage : If iron stores are sufficient, the iron is sequestered within the protein ferritin for storage within the enterocyte. This iron is later lost when the cell is sloughed off.[7][12]

    • Transport : If the body requires iron, it is exported across the basolateral membrane into the bloodstream via the transporter ferroportin (FPN) .[11][13] The iron is then oxidized to ferric iron (Fe³⁺) and binds to transferrin for transport to other tissues, such as the bone marrow for erythropoiesis.[12] This entire process is systemically regulated by the hormone hepcidin , which can inhibit ferroportin activity to prevent iron overload.[11][12]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_storage Storage cluster_export Export cluster_blood Bloodstream SIC Sodium Iron Chlorophyllin (SIC) HCP1 HCP1 Transporter SIC->HCP1 Uptake SIC_intra Intracellular SIC HCP1->SIC_intra HO1 Heme Oxygenase-1 (HO-1) SIC_intra->HO1 Catabolism Fe2 Labile Iron Pool (Fe²⁺) HO1->Fe2 Iron Release Ferritin Ferritin (Storage) Fe2->Ferritin Storage FPN Ferroportin (FPN) Fe2->FPN Export Fe3_Tf Fe³⁺-Transferrin FPN->Fe3_Tf Oxidation & Binding

Figure 1: Proposed mechanism of this compound absorption.

Oral Formulation Development Workflow

Developing a robust oral solid dosage form, such as a tablet, requires a systematic approach. Direct compression is often the preferred method for water-soluble actives like SIC due to its simplicity and cost-effectiveness.[14]

G start Start: Define Target Product Profile preform 1. Preformulation Studies - Physicochemical Characterization - Excipient Compatibility start->preform form_dev 2. Formulation Development - Select Excipients (Filler, Binder,  Disintegrant, Lubricant) - Optimize Ratios preform->form_dev process_dev 3. Process Development (Direct Compression) - Blending Optimization - Compression Parameter Tuning form_dev->process_dev eval 5. Prototype Evaluation - Hardness, Friability - Disintegration Time - In Vitro Dissolution Profile process_dev->eval analytics 4. Analytical Method Development & Validation (HPLC for Assay & Dissolution) analytics->eval decision Meets TPP? eval->decision stability 6. Stability Studies (ICH Guidelines) - Accelerated & Long-Term end End: Final Formulation & Process stability->end decision->form_dev No (Reformulate) decision->stability Yes

Figure 2: Workflow for oral tablet formulation development.
Model Tablet Formulation (Direct Compression)

The following table provides a model formulation for a 500 mg tablet containing 100 mg of this compound. Excipients are selected based on common use in direct compression formulations.[15]

ComponentFunction% w/wmg / Tablet
This compoundActive Pharmaceutical Ingredient20.0100.0
Microcrystalline Cellulose (e.g., Avicel® PH-102)Filler / Dry Binder68.5342.5
Croscarmellose Sodium (e.g., Ac-Di-Sol®)Superdisintegrant5.025.0
Colloidal Silicon Dioxide (e.g., Aerosil® 200)Glidant0.52.5
Magnesium StearateLubricant1.05.0
Total Weight 100.0 500.0

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is adapted from the USP general chapter <711> and the monograph for Ferrous Sulfate Tablets to assess the in vitro release of SIC.[16][17]

Objective: To determine the rate and extent of SIC release from a solid oral dosage form in a simulated gastric fluid.

Materials & Equipment:

  • USP-compliant Dissolution Apparatus 2 (Paddle)

  • Dissolution Vessels (900 mL)

  • Water bath with heater/circulator (37 ± 0.5 °C)

  • HPLC system with UV detector

  • Syringes and cannula filters (e.g., 0.45 µm PVDF)

  • Dissolution Medium: 0.1 N Hydrochloric Acid

  • SIC Reference Standard

Procedure:

  • Media Preparation: Prepare 900 mL of 0.1 N HCl for each vessel. De-aerate the medium and place it in the vessels within the water bath. Allow the temperature to equilibrate to 37 ± 0.5 °C.

  • Apparatus Setup: Set the paddle speed to 50 rpm.

  • Sample Introduction: Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the apparatus. Start the timer immediately.

  • Sampling: At specified time points (e.g., 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall.

  • Sample Preparation: Immediately filter the withdrawn sample through a 0.45 µm filter into an HPLC vial. Dilute with dissolution medium if necessary to fall within the HPLC calibration curve range.

  • Analysis: Analyze the samples by a validated HPLC method (see Protocol 4.4) to determine the concentration of SIC.

  • Calculation: Calculate the percentage of the labeled amount of SIC dissolved at each time point.

ParameterSettingReference
ApparatusUSP Apparatus 2 (Paddle)[16]
Medium0.1 N Hydrochloric Acid[16]
Volume900 mL[16]
Temperature37 ± 0.5 °C[18]
Rotation Speed50 rpm[16]
Sampling Times10, 15, 30, 45, 60 min-
Acceptance CriteriaNLT 75% (Q) of labeled amount dissolved in 45 minutes.[16]
Protocol 2: In Vitro Bioavailability Assessment (Caco-2 Cell Model)

This protocol outlines a method to assess the potential bioavailability of iron from SIC using a simulated digestion followed by uptake in a human intestinal cell line.[19][20]

Objective: To measure iron uptake from a digested SIC formulation by Caco-2 cells, using ferritin formation as a biomarker of bioavailability.

G start 1. Caco-2 Cell Culture Seed on Transwell inserts and differentiate for 21 days digest 2. In Vitro Digestion of SIC Sample start->digest pepsin 2a. Gastric Phase - Adjust to pH 2 - Add Pepsin - Incubate at 37°C digest->pepsin pancreatin 2b. Intestinal Phase - Adjust to pH 7 - Add Pancreatin-Bile extract - Incubate at 37°C pepsin->pancreatin apply 3. Application to Cells - Add digested sample to  apical side of Caco-2 monolayer - Incubate for 2 hours pancreatin->apply incubate 4. Ferritin Formation - Remove digest medium - Add fresh culture medium - Incubate for 22 hours apply->incubate harvest 5. Cell Lysis & Harvest - Wash cells with PBS - Lyse cells to release protein incubate->harvest analyze 6. Analysis - Measure ferritin (ELISA) - Measure total protein (e.g., BCA assay) harvest->analyze end 7. Calculate Bioavailability (ng ferritin / mg protein) analyze->end

Figure 3: Experimental workflow for Caco-2 bioavailability assay.

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

    • Seed cells onto collagen-coated, semi-permeable Transwell inserts (e.g., 12-well format) and grow for 18-21 days to allow for spontaneous differentiation into a polarized monolayer.[21]

  • In Vitro Digestion:

    • Gastric Digestion: Suspend the SIC formulation in saline. Adjust the pH to 2.0 with HCl. Add pepsin solution and incubate in a shaking water bath at 37°C for 1 hour.[20]

    • Intestinal Digestion: Raise the pH of the gastric digest to 7.0 with NaHCO₃. Add a pancreatin-bile extract solution. Incubate in a shaking water bath at 37°C for 2 hours.[20]

  • Cellular Uptake:

    • Remove the culture medium from the apical side of the differentiated Caco-2 monolayers.

    • Add the digested sample to the apical chamber and incubate at 37°C for 2 hours.

  • Ferritin Formation:

    • After the 2-hour uptake period, remove the digest solution and wash the cell monolayer twice with saline.

    • Add fresh culture medium to the apical chamber and incubate for an additional 22 hours to allow for ferritin expression.[22]

  • Harvesting and Analysis:

    • Harvest the cells by lysing them with a suitable buffer (e.g., RIPA buffer).

    • Quantify the ferritin concentration in the cell lysate using a human ferritin ELISA kit.

    • Quantify the total protein concentration in the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Data Expression: Express iron bioavailability as ng of ferritin per mg of total cell protein. Compare results against a control (e.g., digested ferrous sulfate).

Protocol 3: Stability Testing

This protocol follows the principles of the ICH Q1A(R2) guideline for stability testing of new drug products.[23]

Objective: To evaluate the stability of the SIC tablet formulation under defined temperature and humidity conditions to establish a shelf-life.

Materials & Equipment:

  • Stability chambers capable of maintaining specified temperature and relative humidity (RH).

  • Blister packs or sealed HDPE bottles, representative of the proposed final packaging.

  • HPLC system and other analytical equipment for testing physical and chemical properties.

Procedure:

  • Batch Selection: Place at least three primary batches of the SIC tablet formulation, packaged in the proposed container closure system, on stability.[23]

  • Storage Conditions: Store batches under the following long-term and accelerated conditions.

  • Testing Schedule: Pull samples at the specified time points and test for critical quality attributes.

  • Attributes to Test:

    • Physical: Appearance, hardness, friability, moisture content.

    • Chemical: Assay (SIC content), degradation products/impurities.

    • Functional: Disintegration time, dissolution profile.

  • Evaluation: Analyze the data for trends. A "significant change" at accelerated conditions (e.g., >5% drop in assay from initial value) may warrant intermediate testing or a shorter shelf-life.[23] The final shelf-life is determined based on the long-term data.

StudyStorage ConditionMinimum DurationTesting Time Points (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6
Required only if significant change occurs under accelerated conditions.[23]
Protocol 4: HPLC-UV Analysis for Quantification

This protocol provides a general method for the quantification of SIC, based on published analytical procedures.[8][9][24]

Objective: To accurately measure the concentration of SIC in samples from dissolution or stability studies.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV-Vis Detector.

  • Column: Reversed-phase C18 column (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase: Isocratic or gradient elution with Methanol and Water (e.g., 80:20 v/v) containing 0.1-1% acetic acid.[9][24]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 395-405 nm.[8][9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 35°C).[24]

Procedure:

  • Standard Preparation: Prepare a stock solution of SIC reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute samples from dissolution or stability studies with the mobile phase to an appropriate concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of SIC in the samples by interpolating their peak areas from the calibration curve.

References

Application of Sodium Iron Chlorophyllin as a Food Colorant: A Detailed Guide for Researchers and Food Industry Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium iron chlorophyllin (SIC), a water-soluble derivative of chlorophyll, is gaining traction as a natural green food colorant. This document provides detailed application notes and protocols for its use, catering to researchers, scientists, and professionals in the food and drug development sectors. SIC is produced by the saponification of chlorophyll followed by the replacement of the central magnesium atom with iron. This process enhances its stability compared to natural chlorophyll. The resulting color of SIC solutions is typically a dark brown or dark green.

Physicochemical Properties and Specifications

This compound is a dark green to black powder. It is readily soluble in water, yielding a transparent solution, and is slightly soluble in ethanol and chloroform, but insoluble in ether.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Dark green to black powder[1]
Solubility Soluble in water, slightly soluble in alcohol and chloroform, insoluble in ether[1]
Color in Solution Dark brown to dark green[2]
Main Component Fe-isochlorine e4[3]
UV-VIS Absorption Peak ~405 nm

Regulatory Status

The regulatory landscape for this compound varies by region. In Japan, it is a designated food additive. It is essential to consult the specific regulations of the target market for approved usage and limitations. For comparison, sodium copper chlorophyllin is an approved food colorant in China, the United States, and the European Union.[3]

Application and Stability

This compound's stability is a critical factor in its application as a food colorant. Its stability is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.

pH Stability

Studies have shown that this compound exhibits good stability in acidic to neutral pH ranges. One study on SIC derived from bamboo leaves indicated that it was stable within a pH range of 3.0 to 6.0.[1]

Thermal Stability

This compound is reported to be stable against heat, making it suitable for food products that undergo thermal processing.[1]

Light Stability

While more stable than natural chlorophyll, exposure to light can still affect the color of this compound. A study on various chlorophyllin derivatives showed that sodium copper chlorophyllin had the best stability to light irradiation.[2] Therefore, it is recommended to use appropriate packaging to protect food products colored with this compound from direct light exposure.

Oxidant Stability

This compound, along with other chlorophyllin derivatives, is stable in the presence of low concentrations of oxidants but can be unstable at high concentrations.[2]

Table 2: Qualitative Stability of this compound

FactorStabilityObservationsReference
pH (3.0-6.0) StableNo significant color change observed.[1]
Heat StableSuitable for thermally processed foods.[1]
Light Moderately StableLess stable than sodium copper chlorophyllin.[2]
Oxidants Stable at low concentrationsUnstable at high concentrations.[2]

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous determination of this compound and sodium copper chlorophyllin.[3]

Objective: To quantify the concentration of this compound in a food matrix.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Inertsil ODS-2 column (or equivalent)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • This compound standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol/water (80:20, v/v).

    • Prepare a series of calibration standards by diluting the stock solution to obtain concentrations ranging from the limit of quantification to a suitable upper limit.

  • Sample Preparation:

    • Homogenize the food sample.

    • Extract the this compound from the sample using an appropriate solvent system (e.g., methanol/water). The specific extraction procedure will depend on the food matrix.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Inertsil ODS-2

    • Mobile Phase: Methanol:Water (e.g., 80:20, v/v) containing 1% acetic acid. The gradient may need to be optimized depending on the specific chlorophyllin derivatives being separated.[3]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 395 nm[3]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peak corresponding to Fe-isochlorine e4 based on the retention time of the standard.[3]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

Table 3: HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Inertsil ODS-2[3]
Mobile Phase Methanol:Water (gradient may be required) with 1% Acetic Acid[3]
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) at 395 nm[3]
Limit of Detection (LOD) 1.2 mg/kg[3]
Limit of Quantitation (LOQ) 4.1 mg/kg[3]
Protocol 2: Spectrophotometric Analysis of Color Stability

This protocol provides a general method for assessing the color stability of a this compound solution under different conditions.

Objective: To evaluate the effect of pH, temperature, and light on the color stability of this compound.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • pH meter

  • Water bath or incubator

  • Light chamber with a controlled light source

  • Buffer solutions (pH 3, 5, 7, 9)

  • This compound

  • Cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • For pH stability testing, dilute the stock solution in buffer solutions of different pH values (e.g., 3, 5, 7, 9).

    • For thermal stability testing, use a buffered solution at a specific pH.

    • For light stability testing, use a buffered solution at a specific pH.

  • Initial Measurement:

    • Measure the initial absorbance spectrum of each solution using the UV-Vis spectrophotometer from 350 nm to 700 nm. Record the absorbance at the maximum absorption wavelength (~405 nm).

  • Stability Testing:

    • pH Stability: Store the solutions at a constant temperature in the dark and measure the absorbance at regular intervals (e.g., every 24 hours for a week).

    • Thermal Stability: Place the solutions in a water bath or incubator at different temperatures (e.g., 25°C, 60°C, 80°C) and measure the absorbance at regular intervals.

    • Light Stability: Expose the solutions to a controlled light source in a light chamber and measure the absorbance at regular intervals. A dark control should be kept under the same temperature conditions.

  • Data Analysis:

    • Calculate the percentage of color loss over time for each condition using the following formula: Color Loss (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Plot the percentage of color loss against time for each condition to visualize the degradation kinetics.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for a natural food colorant like this compound.

QC_Workflow cluster_0 Receiving cluster_1 Production cluster_2 Final Product QC cluster_3 Storage & Distribution raw_material Raw Material Reception (e.g., Chlorophyll Source) qc_check_raw QC Check: - Appearance - Purity (preliminary) - Documentation Review raw_material->qc_check_raw synthesis Synthesis of SIC: - Saponification - Iron Insertion qc_check_raw->synthesis Approved in_process_qc In-Process QC: - pH Monitoring - Temperature Control - Reaction Completion synthesis->in_process_qc purification Purification & Drying synthesis->purification in_process_qc->synthesis Feedback Loop sampling Final Product Sampling purification->sampling testing Comprehensive Testing: - Identity (HPLC/UV-Vis) - Purity (HPLC) - Color Strength - Solubility - Heavy Metals - Microbial Analysis sampling->testing release Batch Release Decision testing->release packaging Packaging & Labeling release->packaging Approved storage Storage in Controlled Environment packaging->storage distribution Distribution storage->distribution

Caption: Quality Control Workflow for this compound Production.

Experimental Workflow for Stability Testing

The following diagram outlines the experimental workflow for assessing the stability of this compound.

Stability_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep_solution Prepare SIC Solution in appropriate buffer initial_measurement Initial Measurement: - UV-Vis Spectrum - Colorimetry (Lab*) prep_solution->initial_measurement ph_stress pH Stability Test (Different pH values) initial_measurement->ph_stress temp_stress Thermal Stability Test (Different Temperatures) initial_measurement->temp_stress light_stress Light Stability Test (Controlled Light Exposure) initial_measurement->light_stress periodic_measurement Periodic Measurements (UV-Vis, Colorimetry) ph_stress->periodic_measurement temp_stress->periodic_measurement light_stress->periodic_measurement data_analysis Data Analysis: - Calculate % Color Loss - Determine Degradation Kinetics periodic_measurement->data_analysis conclusion Draw Conclusions on Stability data_analysis->conclusion

Caption: Experimental Workflow for this compound Stability Testing.

References

Application Notes and Protocols: Sodium Iron Chlorophyllin in Food Fortification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a global health challenge, necessitating effective and well-tolerated iron fortification strategies. Sodium iron chlorophyllin (SIC), a derivative of chlorophyll where the central magnesium atom is replaced by iron, presents a promising alternative to traditional iron salts like ferrous sulfate.[1][2] Its unique heme-like structure is believed to facilitate absorption through a distinct pathway, potentially offering higher bioavailability and fewer gastrointestinal side effects.[3][4] These application notes provide a comprehensive overview of the use of this compound in food fortification, including its efficacy, bioavailability, and relevant experimental protocols.

Efficacy and Bioavailability

This compound has demonstrated efficacy in improving iron status in both preclinical and clinical settings. Studies suggest that its iron is absorbed via the heme carrier protein 1 (HCP1) pathway, similar to heme iron from animal sources.[5][6] This may contribute to its enhanced bioavailability compared to non-heme iron sources, which are often affected by dietary inhibitors like phytates and polyphenols.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vivo Efficacy of Shengxuening (containing this compound) in Treating Iron Deficiency Anemia (IDA) [5]

ParameterAdult Group (Medium Dose) - Change from BaselineChild Group (Medium Dose) - Change from Baseline
Hemoglobin (g/L)Significant IncreaseSignificant Increase
Red Blood Cell CountSignificant IncreaseSignificant Increase
Serum IronSignificant IncreaseSignificant Increase
Serum FerritinSignificant IncreaseSignificant Increase
Total Iron Binding CapacitySignificant DecreaseSignificant Decrease
Total Efficacy Rate 84.8% 84.8%

Table 2: Comparative Bioavailability of Iron Sources

Iron SourceFood MatrixMeasurement MethodRelative Bioavailability (vs. Ferrous Sulfate)Reference
This compound---In vitro (Caco-2 cells)Showed ability to deliver bioavailable iron[1]
Shengxuening (containing SIC)---Clinical TrialHigher total effective rate (92%) than ferrous gluconate (32%)[5]
This compound---In vitro (Caco-2 cells)Delivered as much iron as heme, trended toward increased delivery vs. FeSO4[8]

Experimental Protocols

Protocol 1: In Vitro Iron Bioavailability Assessment using Caco-2 Cell Model

This protocol outlines the methodology for assessing the bioavailability of iron from this compound using an in vitro digestion and Caco-2 cell culture system.[1][9][10]

1. Materials and Reagents:

  • This compound (SIC)

  • Ferrous Sulfate (FeSO4) as a control

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Pepsin, Pancreatin, Bile salts

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Atomic Absorption Spectrometer

2. Caco-2 Cell Culture and Differentiation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Seed cells onto permeable Transwell inserts.

  • Allow cells to differentiate for 19-21 days, with media changes every 2-3 days, until a confluent monolayer is formed.

3. In Vitro Digestion:

  • Gastric Phase: Suspend the food sample fortified with SIC or FeSO4 in simulated gastric fluid containing pepsin. Adjust pH to 2.0 and incubate at 37°C for 2 hours with gentle shaking.

  • Intestinal Phase: Neutralize the gastric digestate and add simulated intestinal fluid containing pancreatin and bile salts. Adjust pH to 7.0 and incubate at 37°C for 2 hours with gentle shaking.

4. Caco-2 Cell Iron Uptake:

  • After digestion, centrifuge the digestate and collect the supernatant.

  • Apply the supernatant to the apical side of the differentiated Caco-2 cell monolayers.

  • Incubate for 2-4 hours at 37°C.

  • Wash the cells thoroughly to remove surface-bound iron.

  • Harvest the cells and measure the intracellular iron content using an atomic absorption spectrometer.

  • Cell viability can be assessed using an MTT assay.[11]

Protocol 2: In Vivo Fractional Iron Absorption using Stable Isotope Technique

This protocol describes the use of stable iron isotopes to determine the fractional iron absorption (FIA) from this compound in human subjects.[4][12][13]

1. Study Design:

  • A randomized, crossover study design is recommended, where each participant serves as their own control.

  • Participants receive a standardized meal fortified with this compound labeled with one iron stable isotope (e.g., 57Fe) and, on a separate occasion, the same meal fortified with a reference iron compound (e.g., ferrous sulfate) labeled with a different iron stable isotope (e.g., 58Fe).

2. Protocol:

  • Administer the isotopically labeled test meal to fasting participants.

  • Collect a baseline blood sample before administration.

  • Collect a second blood sample 14 days after administration of the labeled meal.

  • Analyze the isotopic composition of iron in the whole blood or erythrocytes using thermal ionization mass spectrometry or multicollector inductively coupled plasma mass spectrometry.

  • Calculate the fractional iron absorption based on the shift in the iron isotopic ratios in the collected blood samples, considering the amount of isotope administered and the total circulating iron.

Protocol 3: Sensory Evaluation of Foods Fortified with this compound

This protocol provides a general framework for assessing the sensory acceptability of food products fortified with this compound.[14][15][16]

1. Panelists:

  • Recruit a panel of untrained consumers representative of the target population.

2. Sample Preparation:

  • Prepare the fortified food product and a corresponding unfortified control product under identical conditions.

  • Code the samples with random three-digit numbers to blind the panelists.

3. Sensory Evaluation Methods:

  • Hedonic Scale: Use a 9-point hedonic scale where panelists rate their overall liking, as well as specific attributes like appearance, aroma, taste, and texture, from "dislike extremely" (1) to "like extremely" (9).[17]

  • Triangle Test: To determine if a sensory difference exists between the fortified and control products, present panelists with three samples, two of which are identical and one is different. Ask them to identify the odd sample.

4. Data Analysis:

  • Analyze the hedonic scale data using appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences in acceptability between the fortified and control products.

  • For the triangle test, the number of correct identifications is compared to statistical tables to determine significance.

Signaling Pathways and Experimental Workflows

Iron Absorption Pathway of this compound

The proposed primary absorption pathway for iron from this compound involves the Heme Carrier Protein 1 (HCP1) located on the apical membrane of enterocytes.[5][18]

G Lumen Intestinal Lumen SIC Sodium Iron Chlorophyllin (SIC) HCP1 HCP1 SIC->HCP1 Binding Enterocyte Enterocyte IronPool Labile Iron Pool HCP1->IronPool Transport Ferroportin Ferroportin IronPool->Ferroportin Export Bloodstream Bloodstream Ferroportin->Bloodstream

Caption: Proposed absorption pathway of iron from this compound.

Experimental Workflow for In Vitro Bioavailability

The following diagram illustrates the key steps in determining the in vitro bioavailability of this compound.

G start Start fortification Fortify Food Matrix with SIC start->fortification digestion In Vitro Digestion (Gastric & Intestinal) fortification->digestion caco2 Incubate with Differentiated Caco-2 Cells digestion->caco2 harvest Harvest Cells & Measure Iron Content caco2->harvest analysis Data Analysis & Comparison harvest->analysis end End analysis->end

Caption: Workflow for in vitro bioavailability assessment of SIC.

Experimental Workflow for Sensory Evaluation

This diagram outlines the process for conducting a sensory evaluation of food fortified with this compound.

G start Start sample_prep Prepare Fortified (SIC) & Control Samples start->sample_prep evaluation Conduct Sensory Tests (e.g., Hedonic, Triangle) sample_prep->evaluation panel Recruit & Train Sensory Panel panel->evaluation data_collection Collect Sensory Data evaluation->data_collection analysis Statistical Analysis of Data data_collection->analysis end End analysis->end

Caption: Workflow for sensory evaluation of SIC-fortified food.

References

Application Notes and Protocols: Sodium Iron Chlorophyllin as a Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death.[1][2] Chlorophyll and its derivatives are a class of naturally derived compounds that have garnered interest as potential photosensitizers due to their biocompatibility and light-absorbing properties.[3] Sodium iron chlorophyllin (SIC), a water-soluble derivative of chlorophyll where the central magnesium ion is replaced by iron, has been investigated for various biological activities, including as a potential photosensitizer in PDT.[3][4]

These application notes provide an overview of the characteristics of this compound and related chlorophyllin compounds, along with generalized protocols for in vitro and in vivo studies to evaluate their potential in photodynamic therapy.

Physicochemical and Photophysical Properties

Table 1: Physicochemical Properties of Chlorophyllin Derivatives

PropertyThis compound (SIC)Sodium Copper Chlorophyllin (SCC)Sodium Zinc Chlorophyllin (SZC)Sodium Chlorophyllin (NaChl)
Appearance Black crystals, dark brown solution[4]Blue-black crystals, dark green solution[4]Dark green crystals, emerald solution[4]-
Solubility Water-soluble[4]Water-soluble[4]Water-soluble[4]Water-soluble
Purity (HPLC) ~96.0%[4]~96.1%[4]~96.3%[4]-
Absorption Max (nm) 405[4]402, 627[4]415[4]-

Table 2: Photophysical and Photodynamic Properties of Related Chlorophyllin Derivatives

ParameterSodium Copper Chlorophyllin (NaCuChl)Sodium Chlorophyllin (NaChl)Chlorophyllin e6
Singlet Oxygen Quantum Yield (ΦΔ) 0.03[5]0.39[5]-
In Vitro Efficacy ~80-85% killing of B16 melanoma cells (as chitosan nanoparticles)[6]-Dose-dependent decrease in T24 and 5637 bladder cancer cell viability[7]
Notes The low singlet oxygen quantum yield suggests a limited Type II PDT mechanism.The higher quantum yield suggests greater potential for Type II PDT.Efficacy was dependent on both photosensitizer concentration and light dose.[7]

Mechanism of Action in Photodynamic Therapy

The fundamental mechanism of PDT involves the activation of a photosensitizer by light of a specific wavelength.[1][8] Upon activation, the photosensitizer transitions to an excited triplet state.[8] From this state, it can initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer reacts directly with a substrate to produce free radicals and radical ions, which can then interact with oxygen to form cytotoxic reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[2][8]

  • Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent in PDT.[2][8]

These ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein damage, and DNA damage, ultimately leading to cell death via apoptosis or necrosis.[1][9]

PDT_Mechanism cluster_0 Photochemical Events cluster_1 Biological Effects PS Photosensitizer (PS) (Ground State) PS_excited_singlet Excited Singlet State PS PS->PS_excited_singlet Light Absorption Light Light (Photon) PS_excited_triplet Excited Triplet State PS PS_excited_singlet->PS_excited_triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻•, •OH) PS_excited_triplet->ROS Type I Reaction (with substrate) Singlet_O2 Singlet Oxygen (¹O₂) PS_excited_triplet->Singlet_O2 Type II Reaction O2 Molecular Oxygen (³O₂) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Singlet_O2->Cell_Damage Cell_Death Cell Death (Apoptosis, Necrosis) Cell_Damage->Cell_Death

Figure 1: Mechanism of Photodynamic Therapy.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound as a photosensitizer. These protocols are based on methodologies reported for other chlorophyllin derivatives and should be optimized for the specific cell lines or animal models used.

In Vitro Phototoxicity Assay

This protocol details a standard procedure for assessing the phototoxic effects of a photosensitizer on a cancer cell line.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[10][11]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[7][11]

  • Photosensitizer Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to various concentrations in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the photosensitizer.[11]

    • Incubate the cells with the photosensitizer for a predetermined period (e.g., 2-4 hours) in the dark.[7][11]

  • Light Irradiation:

    • After incubation, wash the cells twice with PBS to remove the extracellular photosensitizer.[11]

    • Add fresh, phenol red-free medium to each well.

    • Irradiate the cells with a light source of an appropriate wavelength (e.g., a 405 nm laser or a broad-spectrum lamp with a suitable filter).[11] The light dose (fluence) should be determined based on preliminary experiments.

  • Assessment of Cell Viability:

    • After irradiation, incubate the cells for another 24-48 hours.

    • Assess cell viability using a standard method such as the MTT assay or PrestoBlue assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of the photosensitizer that causes 50% cell death) can be determined from the dose-response curve.

InVitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Incubate with this compound B->C D Wash cells with PBS C->D E Add fresh medium D->E F Irradiate with light E->F G Incubate for 24-48h F->G H Perform cell viability assay (e.g., MTT) G->H I Measure absorbance/fluorescence H->I J Calculate cell viability and IC50 I->J

Figure 2: In Vitro Phototoxicity Experimental Workflow.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound-mediated PDT in a tumor-bearing animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

  • Animal Model:

    • Use an appropriate animal model, such as BALB/c or nude mice.

    • Subcutaneously implant cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration:

    • Prepare a sterile solution of this compound for injection.

    • Administer the photosensitizer to the tumor-bearing mice via an appropriate route (e.g., intravenous or intratumoral injection). The dosage should be determined from pilot studies.

  • Light Irradiation:

    • At a predetermined time after photosensitizer administration (to allow for optimal tumor accumulation), anesthetize the mice.

    • Irradiate the tumor area with a laser or LED light source of the appropriate wavelength and light dose. The surrounding healthy tissue should be shielded from the light.

  • Monitoring and Assessment:

    • Monitor the tumor size using calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

    • Monitor the body weight and general health of the animals.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for apoptosis markers like cleaved caspase-3).

Apoptosis Signaling Pathway in PDT

PDT-induced ROS can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves ROS-mediated damage to mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.

Apoptosis_Pathway PDT PDT (PS + Light + O₂) ROS ROS Generation PDT->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Simplified Intrinsic Apoptosis Pathway in PDT.

Conclusion

This compound presents an interesting candidate for investigation as a photosensitizer in photodynamic therapy. While specific photophysical and photodynamic data for this compound are currently limited, the provided protocols offer a framework for its systematic evaluation. Researchers are encouraged to perform thorough characterization of its singlet oxygen generation capabilities and to optimize treatment parameters for specific cancer models. The comparison with other metallated chlorophyllins will be crucial in determining its potential and mechanism of action in PDT.

References

Measuring Iron Release from Sodium Iron Chlorophyllin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium iron chlorophyllin (SIC), a semi-synthetic chlorophyll derivative where the central magnesium atom is replaced by iron, is gaining interest as a potential iron supplement.[1][2] Its structural similarity to heme suggests a potentially high bioavailability.[2] Unlike conventional iron salts, SIC is reported to be stable under gastrointestinal conditions, which may reduce the incidence of adverse side effects.[3] This document provides detailed protocols for measuring the release of iron from this compound using a standardized in vitro digestion model and subsequent quantification of bioavailable iron using a Caco-2 cell model.

Principle

The stability of this compound and the bioavailability of its iron are assessed through a multi-stage process that mimics human digestion and intestinal absorption. The compound is first subjected to simulated gastric fluid (SGF) and then to simulated intestinal fluid (SIF) to determine the extent of iron release under these conditions. Subsequently, the digested sample is introduced to a culture of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, serving as a model for the intestinal barrier.[4][5] The amount of iron taken up by these cells, quantified by measuring intracellular ferritin levels, provides an index of iron bioavailability.[4][6]

Data Presentation

Stability of this compound in Simulated Gastrointestinal Fluids

Studies indicate that this compound is highly stable at the low pH of the stomach, with minimal iron release.

ConditionpHIron Release (%)Reference
Simulated Gastric Fluid2.0 - 4.0~5[7]
In-house Dissolution~2.0 - 4.0~2[7]
Iron Bioavailability in Caco-2 Cell Model

Despite lower iron release compared to ferrous sulfate in simulated digestion, this compound demonstrates significant iron delivery to intestinal cells.

Iron SourceRelative Iron Bioaccessibility (vs. FeSO₄)Caco-2 Cell Ferritin Formation (vs. FeSO₄)Reference
This compoundLower2.5x higher[5]

Experimental Protocols

Part 1: In Vitro Digestion for Iron Release

This protocol simulates the digestion of this compound in the stomach and small intestine.

Materials:

  • This compound (SIC)

  • Pepsin (from porcine gastric mucosa)

  • Pancreatin (from porcine pancreas)

  • Bile extract

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium chloride hexahydrate (MgCl₂(H₂O)₆)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Calcium chloride (CaCl₂)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Deionized water

  • Shaking water bath (37°C)

  • pH meter

Procedure:

1. Preparation of Simulated Gastric Fluid (SGF) a. Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 500 mL of deionized water.[8] b. Add 7.0 mL of concentrated HCl and dilute to 1000 mL with deionized water.[8] c. The final pH should be approximately 1.2. Adjust with 1M HCl if necessary.[8]

2. Preparation of Simulated Intestinal Fluid (SIF) a. Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.[8] b. Add 190 mL of 0.2 M NaOH and 400 mL of deionized water.[8] c. Add 10.0 g of pancreatin and mix.[8] d. Adjust the pH to 7.5 ± 0.1 with 0.2 M NaOH and dilute to 1000 mL with deionized water.[8]

3. Gastric Digestion a. Disperse a known amount of this compound in a suitable volume of deionized water. b. Add SGF to the sample in a 1:10 ratio (sample:SGF). c. Adjust the pH of the mixture to 2.0 with 1M HCl. d. Incubate for 1 hour at 37°C in a shaking water bath.[9]

4. Intestinal Digestion a. After gastric digestion, increase the pH of the digest to ~7.0 with 1M NaOH or NaHCO₃.[7] b. Add SIF containing bile extract to the gastric digest. c. Incubate for 2 hours at 37°C in a shaking water bath.[9]

5. Sample Collection for Analysis a. After digestion, centrifuge the sample to separate the soluble fraction (supernatant) from the insoluble residue. b. Collect the supernatant for the quantification of released iron.

Part 2: Quantification of Released Iron

The amount of "free" iron released into the soluble fraction can be measured using a colorimetric assay. The bathophenanthroline method is specific for ferrous iron (Fe²⁺).

Materials:

  • Bathophenanthroline disulfonic acid disodium salt

  • Thioglycolic acid

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Sodium acetate

  • Ferrous sulfate or Ferrous ammonium sulfate (for standard curve)

  • Spectrophotometer or 96-well plate reader

Procedure:

1. Reagent Preparation a. Acid Mixture: Dissolve 10 g of TCA in 82.2 mL of 37% HCl and adjust the final volume to 100 mL with deionized water.[10] b. Chromogen Reagent: Dissolve 1 mg of bathophenanthroline in 500 µL of deionized water and add 10 µL of concentrated thioglycolic acid.[10] Thioglycolic acid acts as a reducing agent to convert any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] c. Saturated Sodium Acetate: Add 228 g of anhydrous sodium acetate to 400 mL of deionized water and agitate overnight.[10]

2. Iron Measurement a. Take an aliquot of the supernatant from the in vitro digestion. b. Add the acid mixture to precipitate proteins. c. Centrifuge and collect the clear supernatant. d. To the supernatant, add the chromogen reagent followed by saturated sodium acetate to adjust the pH for color development.[10] e. A pink/red color will develop in the presence of ferrous iron. f. Measure the absorbance at 535 nm.[10][11] g. Quantify the iron concentration using a standard curve prepared with known concentrations of a ferrous iron standard.

Part 3: Caco-2 Cell Iron Uptake Protocol

This protocol assesses the amount of iron from the digested sample that is taken up by intestinal cells.

Materials:

  • Differentiated Caco-2 cells grown on permeable supports (e.g., Transwell inserts)

  • Digested sample supernatant (from Part 1)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Deionized water

  • Cell lysis buffer

  • Ferritin ELISA kit

  • Bicinchoninic acid (BCA) protein assay kit

Procedure:

1. Cell Culture a. Culture Caco-2 cells on permeable supports for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer.

2. Iron Uptake a. Remove the culture medium from the apical side of the Caco-2 cell monolayer. b. Wash the cells with PBS. c. Add the supernatant from the intestinal digestion (from Part 1) to the apical side of the cells. d. Incubate for 2 to 12 hours at 37°C.[6]

3. Cell Harvesting and Lysis a. After incubation, remove the digestate and wash the cells twice with ice-cold PBS.[6] b. Lyse the cells by adding deionized water or a specific lysis buffer and sonicating or scraping.[6]

4. Ferritin and Protein Quantification a. Use a commercial ELISA kit to measure the concentration of ferritin in the cell lysate.[4][6] b. Use a BCA assay to determine the total protein concentration in the cell lysate.[6] c. Normalize the ferritin concentration to the total protein concentration (ng ferritin / mg protein). This value serves as the index of cellular iron uptake.[6]

Visualizations

experimental_workflow cluster_digestion Part 1: In Vitro Digestion cluster_quantification Part 2: Iron Quantification cluster_uptake Part 3: Caco-2 Cell Uptake start This compound Sample gastric Gastric Digestion (Pepsin, pH 2.0, 1h, 37°C) start->gastric intestinal Intestinal Digestion (Pancreatin, Bile, pH 7.0, 2h, 37°C) gastric->intestinal centrifuge Centrifugation intestinal->centrifuge supernatant Soluble Fraction (Supernatant) centrifuge->supernatant quant Bathophenanthroline Assay supernatant->quant Aliquot for free iron analysis caco2 Incubate with Differentiated Caco-2 Cells supernatant->caco2 Apply to cells for bioavailability measure Measure Absorbance at 535 nm quant->measure calc Calculate Released Iron measure->calc harvest Wash and Lyse Cells caco2->harvest elisa Ferritin ELISA & Protein Assay harvest->elisa bioavailability Determine Iron Bioavailability Index (ng Ferritin / mg Protein) elisa->bioavailability

Caption: Overall workflow for measuring iron release and bioavailability.

iron_quantification_pathway Fe3 Fe³⁺ (Ferric Iron) in Supernatant Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction (Thioglycolic Acid) Complex Fe²⁺-BPS Complex (Pink/Red) Fe2->Complex BPS Bathophenanthroline (BPS) BPS->Complex Absorbance Measure Absorbance at 535 nm Complex->Absorbance

Caption: Colorimetric quantification of ferrous iron using Bathophenanthroline.

caco2_uptake_logic Digest Digested Sample (Contains Soluble Iron) Apical Apical side of Caco-2 Monolayer Digest->Apical Application Uptake Iron Uptake into Enterocyte Apical->Uptake Transport Ferritin Increased Intracellular Ferritin Synthesis Uptake->Ferritin Cellular Response Measure Quantify Ferritin (ELISA) Ferritin->Measure Measurement Result Index of Iron Bioavailability Measure->Result Normalization to Protein

Caption: Logic of using Caco-2 cell ferritin as a bioavailability marker.

References

Spectrophotometric Determination of Sodium Iron Chlorophyllin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium iron chlorophyllin (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll where the central magnesium atom is replaced by iron. This modification imparts a brownish-green to black color and enhances its stability.[1] SIC is utilized as a food colorant and is investigated for its potential health benefits, including as a bioavailable source of iron.[2][3] Accurate and precise quantification of this compound in various matrices is crucial for quality control, formulation development, and research. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, accessible, and reliable method for this purpose, based on the strong absorption of light by the porphyrin ring structure in the visible spectrum.

Principle of the Method

The quantitative determination of this compound by spectrophotometry is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This compound exhibits a characteristic and intense absorption maximum (λmax) in the Soret band region of the electromagnetic spectrum, typically around 405 nm.[1] By measuring the absorbance at this wavelength, the concentration of this compound in a sample can be determined by comparing it to a standard calibration curve prepared from known concentrations of a reference standard.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Appearance Dark green to black powder
Molecular Formula C₃₄H₃₁FeN₄NaO₆
Molecular Weight 694.77 g/mol
Solubility Soluble in water, slightly soluble in ethanol and chloroform, insoluble in ether.
Absorption Maximum (λmax) Approximately 405 nm in aqueous solution.[1]

Experimental Protocols

I. Preparation of Standard Solutions and Calibration Curve

This protocol describes the preparation of a stock solution and a series of standard solutions of this compound to construct a calibration curve.

Materials and Reagents:

  • This compound reference standard

  • Distilled or deionized water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • Spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Dissolve the standard in a small amount of distilled water in a beaker.

    • Quantitatively transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker several times with distilled water and add the rinsings to the flask.

    • Make up the volume to the mark with distilled water and mix thoroughly.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of working standard solutions by serial dilution. For example, to prepare 10, 8, 6, 4, and 2 µg/mL standards:

      • Pipette 10 mL, 8 mL, 6 mL, 4 mL, and 2 mL of the stock solution into separate 100 mL volumetric flasks.

      • Dilute each to the mark with distilled water and mix well.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the predetermined λmax of this compound (approximately 405 nm).

    • Use distilled water as the blank to zero the instrument.

    • Measure the absorbance of each working standard solution.

  • Construction of the Calibration Curve:

    • Plot a graph of absorbance versus concentration (µg/mL).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.999.

II. Analysis of a Sample

This protocol outlines the general procedure for determining the concentration of this compound in a sample.

Procedure:

  • Sample Preparation:

    • For water-soluble powders: Accurately weigh a known amount of the sample, dissolve it in a known volume of distilled water, and filter if necessary to remove any insoluble excipients.

    • For liquid samples: Dilute a known volume of the liquid sample with distilled water to bring the concentration within the range of the calibration curve.

    • For complex matrices (e.g., food products): An extraction step may be necessary. A general approach involves homogenizing a known weight of the sample with a suitable solvent (e.g., an acidified methanol-water mixture), followed by centrifugation or filtration to separate the supernatant for analysis.[4] The extraction efficiency should be validated.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the prepared sample solution at 405 nm using distilled water as a blank.

  • Calculation of Concentration:

    • The concentration of this compound in the sample solution can be calculated using the equation of the calibration curve:

      • Concentration (µg/mL) = (Absorbance - y-intercept) / slope

    • Account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Data Presentation

The following table summarizes hypothetical data for a standard calibration curve for this compound.

Standard Concentration (µg/mL)Absorbance at 405 nm
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Visualizations

experimental_workflow cluster_prep Standard Preparation weigh Weigh SIC Standard dissolve Dissolve in Water weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilution stock->dilute standards Working Standards dilute->standards spectro Spectrophotometer (λ = 405 nm) measure Measure Absorbance spectro->measure curve Plot Calibration Curve measure->curve calculate Calculate Concentration curve->calculate sample_prep Sample Preparation (Dissolve/Extract) sample_measure Measure Sample Absorbance sample_prep->sample_measure sample_measure->calculate

Caption: Experimental workflow for the spectrophotometric determination of this compound.

logical_relationship cluster_beer Beer-Lambert Law cluster_application Application absorbance Absorbance (A) concentration Concentration (c) absorbance->concentration is proportional to pathlength Path Length (l) absorbance->pathlength is proportional to molar_abs Molar Absorptivity (ε) absorbance->molar_abs is proportional to known_c Known Concentration (Standards) measured_a Measured Absorbance known_c->measured_a calibration_curve Calibration Curve measured_a->calibration_curve unknown_c Unknown Concentration (Sample) calibration_curve->unknown_c unknown_a Measured Absorbance of Sample unknown_a->unknown_c

Caption: Logical relationship illustrating the application of the Beer-Lambert law.

References

Application Notes and Protocols: Sodium Iron Chlorophyllin in Cellular Iron Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Iron Chlorophyllin (SIC) is a semi-synthetic complex derived from chlorophyll, where the central magnesium atom is replaced by iron. Structurally analogous to heme iron, SIC presents a promising alternative for iron supplementation, particularly for populations with diets low in red meat.[1][2] Its water-soluble nature and stability under simulated gastrointestinal conditions make it a viable candidate for fortification and therapeutic applications.[1][3] These application notes provide detailed protocols for assessing the cellular iron uptake of this compound using the widely accepted in vitro Caco-2 cell model, which mimics the human intestinal epithelium. The protocols cover cell culture, in vitro digestion, and subsequent iron uptake analysis through ferritin formation.

Principle of the Assay

The bioavailability of iron from this compound is evaluated using a two-stage in vitro model. First, the compound is subjected to a simulated gastric and intestinal digestion process to mimic its transit through the upper gastrointestinal tract. Subsequently, the digested sample is introduced to a monolayer of differentiated Caco-2 cells. These cells, derived from a human colon adenocarcinoma, differentiate to form a polarized monolayer with morphological and functional characteristics of small intestinal enterocytes.[4][5] The uptake of iron by the Caco-2 cells is quantified by measuring the intracellular concentration of ferritin, an iron storage protein. The amount of ferritin synthesized by the cells is directly proportional to the amount of iron absorbed.[4][6]

Data Presentation

The following tables summarize quantitative data from representative studies, comparing the efficacy of this compound (referred to as Iron Chlorophyllin or IC) with other iron sources like ferrous sulfate (FeSO₄) and hemoglobin.

Table 1: Cellular Iron Uptake in Caco-2 Cells [2]

Iron SourceConcentration (ppm Iron)Cellular Iron (ng/mg protein)
Control (Deionized Water)0Not Reported
FeSO₄ (Low Dose)2Lower than IC (p=0.068)
Iron Chlorophyllin (IC)2Higher than FeSO₄
Iron Chlorophyllin (IC)8Peak Cellular Iron Concentration
Iron Chlorophyllin (IC)34No significant increase over 8 ppm
Iron Chlorophyllin (IC)81No significant increase over 8 ppm
Hemoglobin (Low Dose)Not SpecifiedSimilar to IC

Note: This study indicated that cellular iron concentrations increased with IC doses up to 8 ppm, after which a plateau was observed. IC demonstrated a trend towards increased iron delivery compared to FeSO₄ at low concentrations.[2]

Table 2: Caco-2 Cell Ferritin Formation [7]

TreatmentFerritin Increase (relative to control)
FeSO₄ alone1x
Iron Chlorophyllin (IC) alone2.5x
IC + Ascorbic Acid (AA)>2.5x (Increased compared to IC alone)
IC + 400 mg Albumin>2.5x (Increased compared to IC alone)
IC + AA + 400 mg AlbuminGreatest increase observed
Hemoglobin (Hb)>2.5x (Higher than IC alone)

Note: This study highlights that Iron Chlorophyllin led to a 2.5-fold greater increase in cell ferritin compared to ferrous sulfate. The addition of ascorbic acid and albumin further enhanced iron uptake from IC.[7]

Experimental Protocols

Caco-2 Cell Culture and Differentiation

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Collagen-coated permeable supports (e.g., Transwell® inserts for 6- or 12-well plates)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Seeding on Permeable Supports: For iron uptake experiments, seed Caco-2 cells onto collagen-coated permeable supports at a density of approximately 50,000 cells/cm².

  • Differentiation: Culture the cells on the permeable supports for 12-14 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity: The integrity of the cell monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).

  • Serum Starvation: Prior to the iron uptake assay, replace the culture medium with a serum-free medium (e.g., Minimum Essential Medium - MEM) and incubate for 24 hours. This step reduces basal ferritin levels in the cells.

In Vitro Digestion of this compound

This protocol simulates the physiological conditions of the stomach and small intestine.[8]

Materials:

  • This compound (SIC)

  • Pepsin solution (in 0.1 M HCl)

  • Pancreatin-bile extract solution (in 0.1 M NaHCO₃)

  • Chelex-100 resin

  • Water bath or incubator at 37°C

  • pH meter

Protocol:

  • Enzyme Preparation: To remove contaminating cations, prepare pepsin and pancreatin-bile solutions and shake with Chelex-100 resin for 30 minutes. Filter the solutions.

  • Gastric Phase:

    • Suspend the this compound sample in deionized water.

    • Adjust the pH to 2.0 using HCl.

    • Add the prepared pepsin solution.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Intestinal Phase:

    • Raise the pH of the gastric digest to between 5.5 and 6.0 with NaHCO₃.

    • Add the prepared pancreatin-bile extract solution.

    • Adjust the final pH to approximately 7.0.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • The resulting digest is now ready for application to the Caco-2 cells.

Caco-2 Cell Iron Uptake Assay

Materials:

  • Differentiated Caco-2 cell monolayers on permeable supports

  • Digested this compound solution

  • Control solutions (e.g., digested ferrous sulfate, digested hemoglobin, and a blank digest)

  • Minimum Essential Medium (MEM), serum-free

  • Phosphate-Buffered Saline (PBS) with 5 mM EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Human ferritin ELISA kit

Protocol:

  • Preparation: After the 24-hour serum starvation period, wash the Caco-2 cell monolayers twice with pre-warmed PBS.

  • Application of Digest: Add the digested this compound and control solutions to the apical compartment of the permeable supports.

  • Incubation: Incubate the cells for 2 hours at 37°C.

  • Washing: After incubation, remove the digest solutions and wash the cell monolayers three times with cold PBS-EDTA to remove any iron adhering to the cell surface.

  • Ferritin Formation: Add fresh, serum-free MEM to each well and incubate for an additional 22 hours at 37°C to allow for ferritin synthesis.

  • Cell Lysis: After the 22-hour incubation, wash the cells twice with cold PBS. Add cell lysis buffer to each well and incubate on ice to lyse the cells.

  • Harvesting Lysate: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris.

  • Protein and Ferritin Quantification:

    • Determine the total protein concentration of the cell lysate using a BCA protein assay kit.

    • Quantify the ferritin concentration in the cell lysate using a human ferritin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein) to determine the relative iron uptake.

Visualization of Cellular Iron Uptake Pathways

The following diagrams illustrate the hypothesized pathway for this compound uptake in comparison to non-heme iron, and the experimental workflow.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte SIC Sodium Iron Chlorophyllin (SIC) HCP1 HCP1 (Heme Carrier Protein 1) SIC->HCP1 Uptake Fe3 Non-Heme Iron (Fe³⁺) Fe2 Fe²⁺ Fe3->Fe2 Reduction DMT1 DMT1 Fe2->DMT1 Uptake SIC_intra Intact SIC HCP1->SIC_intra Dcytb Dcytb Dcytb->Fe2 LIP Labile Iron Pool (Fe²⁺) DMT1->LIP HO1 Heme Oxygenase-1 (HO-1) SIC_intra->HO1 Catabolism HO1->LIP Releases Fe²⁺ Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage

Caption: Hypothesized cellular uptake pathway of this compound.

G start Start: Prepare Caco-2 Cells (12-14 days differentiation) serum_starve Serum Starve Cells (24h) start->serum_starve apply_digest Apply Digest to Caco-2 Monolayer (2h) serum_starve->apply_digest in_vitro_digestion In Vitro Digestion of SIC (Gastric & Intestinal Phases) in_vitro_digestion->apply_digest wash_cells Wash Cells with PBS-EDTA apply_digest->wash_cells ferritin_formation Incubate for Ferritin Formation (22h) wash_cells->ferritin_formation cell_lysis Cell Lysis and Lysate Collection ferritin_formation->cell_lysis quantification Quantify Ferritin (ELISA) and Total Protein (BCA) cell_lysis->quantification analysis Data Analysis: (ng Ferritin / mg Protein) quantification->analysis

Caption: Experimental workflow for Caco-2 cell iron uptake assay.

Discussion and Conclusion

The provided protocols offer a robust framework for evaluating the bioavailability of this compound. The Caco-2 cell model, coupled with in vitro digestion, serves as a reliable and reproducible method for screening the efficacy of novel iron compounds.[4][5] As a heme analogue, this compound is hypothesized to be taken up by the Heme Carrier Protein 1 (HCP1), a distinct pathway from non-heme iron which primarily utilizes the Divalent Metal Transporter 1 (DMT1).[9][10] Once inside the enterocyte, the iron is likely released from the chlorophyllin ring by heme oxygenase-1 and enters the labile iron pool, where it can then be stored in ferritin.[3]

The quantitative data suggests that this compound is a highly bioavailable source of iron, potentially more so than ferrous sulfate, the most common iron supplement.[2][7] Furthermore, its uptake can be enhanced by the presence of ascorbic acid and albumin. These findings underscore the potential of this compound as an effective iron fortificant and therapeutic agent. Researchers utilizing these protocols can further investigate the dose-response relationship, the impact of various dietary inhibitors and enhancers, and the specific molecular mechanisms governing its transport and metabolism.

References

Application Notes and Protocols for Sodium Iron Chlorophyllin in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium iron chlorophyllin (Fe-Chlorophyllin) is a water-soluble derivative of chlorophyll, where the central magnesium atom has been replaced by iron. This modification enhances the stability of the molecule while retaining the bioactive properties of the chlorophyll backbone. In cosmetic science, Fe-Chlorophyllin is gaining interest for its potential antioxidant, anti-inflammatory, and tissue-regenerating properties. These attributes make it a promising ingredient for a variety of skincare applications, including anti-aging, anti-acne, and soothing formulations.

This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of this compound for its use in cosmetic formulations. Due to the limited specific research on the iron complex, data from the more extensively studied sodium copper chlorophyllin is also included for comparative and inferential purposes, with clear distinctions made.

Physicochemical Properties and Formulation Guidelines

This compound is a dark green to black powder that is readily soluble in water, forming a greenish-brown solution[1]. It is slightly soluble in ethanol and chloroform and practically insoluble in petroleum ether[1].

Formulation Considerations:

  • pH Stability: Chlorophyllin solutions are most stable in the neutral to slightly alkaline pH range (pH 7-10). Acidic conditions can lead to precipitation and degradation of the molecule. For topical formulations, a pH between 6.0 and 7.5 is recommended to ensure both stability and skin compatibility[2].

  • Solubility: Being water-soluble, this compound is best incorporated into the aqueous phase of cosmetic emulsions (o/w or w/o). For anhydrous formulations, solubilization may be challenging. Its solubility in common cosmetic esters and oils is limited[3].

  • Light Stability: While more light-resistant than natural chlorophyll, this compound is less stable than sodium copper chlorophyllin[1]. Therefore, opaque or UV-protective packaging is recommended for finished products to prevent degradation and color fading.

  • Compatibility: this compound is generally compatible with common cosmetic ingredients. However, strong oxidizing agents should be avoided. Its stability in the presence of other metal ions should be evaluated on a case-by-case basis.

  • Typical Use Level: Based on regulatory approvals for related chlorophyllin complexes in cosmetics, a starting concentration of 0.1% can be considered for leave-on products. Higher concentrations may be used depending on the formulation type and desired effect, but should be supported by safety and efficacy data. The use of sodium copper chlorophyllin in topical gels has been documented at concentrations of 0.066% to 0.1%[4].

Cosmetic Applications and Efficacy Data

The primary cosmetic benefits of this compound are attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Effects

Fe-Chlorophyllin can neutralize free radicals, which are key contributors to premature skin aging. Its antioxidant capacity has been evaluated in several in vitro studies.

Table 1: In Vitro Antioxidant Activity of this compound (SIC) [5]

AssayParameterThis compound (SIC)Sodium Copper Chlorophyllin (SCC)Ascorbic Acid
DPPH Radical Scavenging EC₅₀ (mg/mL)~72.60.009
% Inhibition at 10 mg/mL91.4%98.8%98.5% at 0.025 mg/mL
Reducing Power Absorbance at 0.5 mg/mL<1.0>1.0~2.0
β-Carotene Bleaching Inhibition EC₅₀ (mg/mL)0.380.904.0
Superoxide Anion (O₂⁻) Scavenging Activity vs. Ascorbic AcidLowerLowerHigher

EC₅₀: Half-maximal effective concentration.

Anti-Inflammatory Properties

While direct studies on the anti-inflammatory effects of this compound on skin cells are limited, the anti-inflammatory activity of chlorophyllin derivatives is well-documented. They can modulate the production of pro-inflammatory mediators. For instance, sodium copper chlorophyllin has been shown to inhibit inflammatory reactions in various experimental models[6]. This suggests that Fe-Chlorophyllin likely exerts similar effects by downregulating inflammatory pathways in keratinocytes and other skin cells.

Anti-Aging and Skin Rejuvenation

The anti-aging potential of chlorophyllins stems from their ability to combat oxidative stress and inhibit enzymes that degrade the extracellular matrix.

  • Collagen Synthesis: While direct evidence for this compound is lacking, studies on other metal complexes suggest a potential role in supporting collagen production. Iron itself has been shown to increase collagen synthesis in hepatic stellate cells, though this effect is dose-dependent[7].

  • Hyaluronidase Inhibition: Sodium copper chlorophyllin has been demonstrated to inhibit hyaluronidase, the enzyme that breaks down hyaluronic acid in the skin[8]. By preserving hyaluronic acid levels, it can help maintain skin hydration and plumpness. It is plausible that this compound shares this inhibitory activity.

Anti-Acne Applications

Topical application of sodium copper chlorophyllin has shown efficacy in reducing mild-to-moderate acne and the appearance of large pores[9]. A 0.1% liposomal gel of sodium copper chlorophyllin applied twice daily for three weeks resulted in significant improvements in acne severity[9]. The mechanism is thought to involve its anti-inflammatory and antibacterial properties. Similar benefits could be expected from formulations containing this compound.

Mechanisms of Action & Signaling Pathways

The cosmetic benefits of this compound are mediated through several cellular pathways.

Antioxidant Signaling Pathway

This compound likely enhances the skin's antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., UV, Pollutants) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Fe_Chlorophyllin Sodium Iron Chlorophyllin Fe_Chlorophyllin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (ubiquitination) ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Keap1->Nrf2 degradation Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotective_Proteins Cytoprotective Proteins Antioxidant_Genes->Cytoprotective_Proteins Cytoprotective_Proteins->ROS neutralizes

Caption: Nrf2 antioxidant response pathway.

Anti-Inflammatory Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in skin cells. Pro-inflammatory stimuli can lead to the activation of NF-κB, which then promotes the expression of inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., P. acnes, Irritants) IKK IKK Complex Inflammatory_Stimuli->IKK activates Fe_Chlorophyllin Sodium Iron Chlorophyllin Fe_Chlorophyllin->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB IκB (degradation) Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, IL-8, TNF-α) NFkB->Inflammatory_Genes activates transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: NF-κB inflammatory signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cosmetic applications.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).

CAA_Workflow Cellular Antioxidant Activity Workflow A Seed keratinocytes (e.g., HaCaT) in a 96-well plate B Incubate until confluent A->B C Wash cells with PBS B->C D Add DCFH-DA probe solution C->D E Add test compound (this compound) D->E F Incubate for 1 hour at 37°C E->F G Wash cells with PBS F->G H Add free radical initiator (e.g., AAPH) G->H I Measure fluorescence at Ex/Em 480/530 nm over 60 minutes H->I J Calculate CAA units I->J

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Protocol:

  • Cell Culture: Seed human keratinocytes (e.g., HaCaT) in a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer after 24-48 hours.

  • Cell Treatment:

    • Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Add 100 µL of a 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in a suitable buffer to each well.

    • Immediately add 100 µL of the test compound (this compound dissolved in buffer) at various concentrations. Include a vehicle control and a positive control (e.g., quercetin).

    • Incubate the plate at 37°C for 1 hour.

  • Induction of Oxidative Stress:

    • Aspirate the DCFH-DA and test compound solution.

    • Wash the cells twice with PBS.

    • Add 100 µL of a 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution to induce ROS formation.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percentage inhibition of ROS formation for each concentration of the test compound compared to the control.

    • Calculate the CAA value, expressed as micromoles of quercetin equivalents per micromole of the test compound.

In Vitro Anti-Inflammatory Assay (Cytokine Release)

This protocol assesses the ability of this compound to reduce the secretion of pro-inflammatory cytokines from skin cells stimulated with an inflammatory agent.

Protocol:

  • Cell Culture: Culture human keratinocytes (HaCaT) or macrophages (RAW 264.7) in 24-well plates until they reach 80-90% confluency.

  • Pre-treatment:

    • Replace the culture medium with fresh medium containing various concentrations of this compound.

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Add an inflammatory stimulus, such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL), to the wells (except for the unstimulated control).

    • Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the stimulated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cytokine release).

Hyaluronidase Inhibition Assay

This turbidimetric assay measures the ability of a compound to inhibit the enzymatic degradation of hyaluronic acid.

Protocol:

  • Reagent Preparation:

    • Prepare a hyaluronic acid solution (0.4 mg/mL) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 5.3).

    • Prepare a hyaluronidase solution (e.g., from bovine testes) in the same buffer. The optimal concentration should be determined empirically.

    • Prepare an acidic albumin solution as the stop reagent.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the hyaluronic acid solution to each well.

    • Add 25 µL of the test compound (this compound at various concentrations) or buffer (for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the hyaluronidase solution to each well (except for the no-enzyme control).

    • Incubate at 37°C for 20 minutes.

  • Turbidity Measurement:

    • Stop the reaction by adding 200 µL of the acidic albumin solution to each well.

    • Allow the plate to stand at room temperature for 10 minutes to develop turbidity.

    • Measure the absorbance at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hyaluronidase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_sample - A_enzyme) / (A_no_enzyme - A_enzyme)] * 100

    • Determine the IC₅₀ value.

Safety and Toxicology

  • Oral Toxicity: A 13-week subchronic toxicity study in rats with oral administration of this compound established a No-Observed-Adverse-Effect Level (NOAEL) of 1.0% in the diet (equivalent to 609 mg/kg bw/day for males and 678 mg/kg bw/day for females)[11].

  • Dermal Irritation and Sensitization: Based on the widespread use of chlorophyllin-copper complex in cosmetics without significant reports of adverse reactions, the potential for dermal irritation and sensitization of this compound is expected to be low. However, standard in vitro skin irritation tests (e.g., using reconstructed human epidermis models) are recommended to confirm its safety for topical use.

  • Phototoxicity: As a colored molecule that absorbs light, the phototoxic potential of this compound should be considered. An in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is recommended to assess this risk, especially for leave-on products intended for daytime use.

Regulatory Status

The regulatory status of this compound in cosmetics can vary by region. In Japan, it is listed as a designated food additive, which may influence its use in other product categories. In the United States, potassium sodium copper chlorophyllin is approved as a color additive for dentifrices (cosmetics) at a concentration not to exceed 0.1%. Formulators should consult the latest regulations in their target markets to ensure compliance.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic formulations, offering potential antioxidant, anti-inflammatory, and anti-aging benefits. While more research is needed to fully characterize its efficacy and safety profile for topical applications, the existing data on chlorophyllin derivatives provide a strong rationale for its use. The experimental protocols provided herein offer a framework for substantiating the cosmetic claims of products containing this novel ingredient.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a formal regulatory or safety endorsement. All formulations and ingredients should be thoroughly tested for safety and efficacy before being marketed to consumers.

References

Application Notes and Protocols for the Development of Sodium Iron Chlorophyllin-Based Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium iron chlorophyllin (SIC) is a semi-synthetic derivative of chlorophyll, where the central magnesium atom in the porphyrin ring is replaced by iron. This modification results in a water-soluble compound with potential applications as a dietary supplement, particularly for iron fortification and as an antioxidant. Its structure is analogous to the heme group in hemoglobin, suggesting a potentially high bioavailability of iron. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound for its use in dietary supplements.

Synthesis and Characterization of this compound

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a chlorophyll source, such as pine needles or silkworm excrement. The general procedure involves saponification to remove the phytol tail, followed by the substitution of the central magnesium ion with iron.

A representative synthesis protocol is as follows:

  • Extraction of Chlorophyll: Chlorophyll is first extracted from the raw material (e.g., pine needles) using an organic solvent.

  • Saponification: The crude chlorophyll extract is subjected to alkaline hydrolysis (saponification) to cleave the phytol tail, forming chlorophyllin.

  • Purification: The chlorophyllin is then purified to remove impurities.

  • Iron Substitution: The purified chlorophyllin is reacted with an iron salt (e.g., ferrous sulfate) to replace the central magnesium atom with iron, forming iron chlorophyllin.

  • Salification and Drying: Finally, the iron chlorophyllin is converted to its sodium salt and dried to obtain the final this compound product.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • UV-VIS Spectroscopy: In an aqueous solution, this compound exhibits a characteristic absorption peak around 405 nm.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound. A typical mobile phase is a mixture of methanol and water (e.g., 80:20 v/v) with 0.1% acetic acid, with detection at 405 nm.

  • Atomic Absorbance Spectroscopy: This technique is used to confirm the presence and quantify the iron content in the molecule.

Application Note 1: In Vitro Antioxidant Activity Assessment

This compound has demonstrated significant antioxidant properties in various in vitro assays. These properties are attributed to its ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is an important parameter for a dietary supplement, as oxidative stress is implicated in various chronic diseases.

Experimental Protocols: Antioxidant Assays

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare different concentrations of this compound in a suitable solvent (e.g., water or ethanol).

  • In a microplate, add a fixed volume of the DPPH solution to each well.

  • Add different concentrations of the this compound solution to the wells.

  • Include a control with the solvent instead of the sample and a blank with the solvent only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Protocol 2: Reducing Power Assay

Principle: This assay is based on the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The formation of a Perl's Prussian blue complex is measured spectrophotometrically at 700 nm.

Methodology:

  • Prepare different concentrations of this compound.

  • Mix the sample solution with phosphate buffer (pH 6.6) and potassium ferricyanide solution.

  • Incubate the mixture at 50°C for 20 minutes.

  • Stop the reaction by adding trichloroacetic acid (TCA) solution.

  • Centrifuge the mixture and collect the supernatant.

  • Add distilled water and ferric chloride solution to the supernatant.

  • Measure the absorbance at 700 nm. A higher absorbance indicates greater reducing power.

Protocol 3: Inhibition of β-Carotene Bleaching Assay

Principle: In this assay, β-carotene is co-incubated with linoleic acid, which produces hydroperoxides upon heating, leading to the bleaching of β-carotene. Antioxidants can inhibit this bleaching by neutralizing the free radicals. The rate of bleaching is monitored by measuring the decrease in absorbance at 470 nm.

Methodology:

  • Prepare a β-carotene/linoleic acid emulsion.

  • Add different concentrations of this compound to the emulsion.

  • Incubate the mixture at 50°C.

  • Measure the absorbance at 470 nm at regular intervals for a defined period (e.g., 2 hours).

  • A slower rate of decrease in absorbance in the presence of the sample compared to the control indicates antioxidant activity.

Application Note 2: In Vitro Iron Bioavailability Assessment

A key potential application of this compound is as an iron supplement. Its heme-like structure suggests that the iron may be more bioavailable than non-heme iron sources. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to predict iron bioavailability.

Experimental Protocol: Caco-2 Cell Iron Bioavailability Assay

Principle: Differentiated Caco-2 cells are used to model the intestinal barrier. The cells are exposed to digested samples of this compound, and the amount of iron taken up by the cells is quantified. This provides an estimate of the iron's bioavailability.

Methodology:

  • Cell Culture: Culture Caco-2 cells in a suitable medium until they differentiate into a monolayer with enterocyte-like characteristics.

  • In Vitro Digestion: Simulate gastric and intestinal digestion of the this compound sample.

  • Cell Treatment: Apply the digested sample to the apical side of the Caco-2 cell monolayer.

  • Incubation: Incubate the cells for a specified period to allow for iron uptake.

  • Cell Lysis and Iron Quantification: After incubation, wash the cells to remove any unabsorbed iron, lyse the cells, and measure the intracellular iron concentration using methods like atomic absorption spectrometry.

Application Note 3: In Vivo Hematopoietic Activity Assessment

In vivo studies in animal models are crucial to confirm the efficacy of this compound in treating iron deficiency anemia. These studies typically involve inducing anemia in rodents and then treating them with the supplement to observe its effects on hematopoietic parameters.

Experimental Protocol: Induction of Anemia in Rodent Models

Methods for Inducing Anemia:

  • Hemolytic Anemia: Can be induced by intraperitoneal injection of N-acetylphenylhydrazine.

  • Hemorrhagic Anemia: Can be induced by repeated bloodletting.

Evaluation of Hematopoietic Activity:

Following the induction of anemia, animals are treated with this compound. The following parameters are then monitored over time:

  • Red Blood Cell (RBC) count and Hemoglobin (Hb) levels: To assess the recovery from anemia.

  • Reticulocyte percentage: An indicator of red blood cell production by the bone marrow.

  • Serum iron level and transferrin saturation: To evaluate the iron status of the animals.

  • Colony-Forming Unit-Erythroid (CFU-E) and Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) yields: To assess the effect on hematopoietic progenitor cells in the bone marrow.

Signaling Pathways

The hematopoietic effects of this compound are believed to be mediated, at least in part, through the regulation of iron metabolism. The Iron-Regulatory Protein (IRP)/Iron-Responsive Element (IRE) system is a key signaling pathway in maintaining iron homeostasis. Shengxuening, a Chinese patent medicine containing this compound, has been shown to regulate this pathway in a rat model of iron deficiency anemia.

IRP_IRE_Signaling_Pathway

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of SIC Characterization Characterization (UV-VIS, HPLC) Synthesis->Characterization Antioxidant Antioxidant Assays (DPPH, Reducing Power, β-Carotene) Characterization->Antioxidant Bioavailability Iron Bioavailability (Caco-2 Cell Model) Characterization->Bioavailability Anemia_Model Induction of Anemia (Rodent Model) Characterization->Anemia_Model Treatment Treatment with SIC Anemia_Model->Treatment Hematology Hematological Analysis Treatment->Hematology

Data Summary

In Vitro Antioxidant Activity of this compound (SIC)
Assay Concentration Activity
DPPH Radical Scavenging10 mg/mL91.4%
5 mg/mL26.5%
β-Carotene Bleaching (EC₅₀)0.38 mg/mL

Table 1: Summary of in vitro antioxidant activity of this compound. Data extracted from.

In Vivo Efficacy of Shengxuening (containing SIC) in Iron Deficiency Anemia
Parameter Result
Total Effective Rate84.8%
Incidence of Adverse Events4.07%
Most Common Side EffectsNausea (2.83%), Diarrhea (0.74%), Rash (0.25%)

Table 2: Summary of clinical trial results for a dietary supplement containing this compound. Data extracted from.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of sodium iron chlorophyllin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to enhance the yield and purity of the final product.

Issue IDQuestionPotential CausesRecommended Solutions
YIELD-001 Low yield of chlorophyll extract from the starting material. 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Degradation of chlorophyll during extraction due to high temperatures.[1]1. Use a mid-range ethanol concentration (70-80%) for a balance of good yield and lower impurity extraction.[1][2] 2. Optimize extraction time and temperature based on the starting material. Consider techniques like ultramicro smash and extraction to improve efficiency.[1] 3. Maintain extraction temperatures below 80°C to prevent chlorophyll degradation.[1]
YIELD-002 Incomplete saponification of the chlorophyll extract. 1. Insufficient concentration of sodium hydroxide. 2. Suboptimal reaction temperature or time.1. Use an adequate concentration of NaOH, for instance, 5% has been shown to be effective.[3] 2. For bamboo leaves, optimal conditions are 70°C for 60 minutes.[3] Adjust as necessary for other starting materials.
YIELD-003 Low efficiency of iron insertion into the chlorophyllin molecule. 1. Incorrect pH for the iron substitution reaction. 2. Suboptimal temperature or reaction time for ironization. 3. Presence of interfering metal ions.1. Adjust the pH to an acidic range. A pH of 3.0 has been found to be optimal for a high proportion of this compound.[3] 2. A temperature of 60°C for 60 minutes has been reported as effective.[3] 3. Ensure the purified chlorophyllin is free from other metal ions before the iron substitution step.
PUR-001 Difficulty in purifying the crude this compound, leading to product loss. 1. Inefficient separation of byproducts and unreacted reagents. 2. Use of solvents that cause product degradation or loss.1. Employ filtration and washing steps between each reaction stage to remove impurities.[2] 2. Consider advanced purification techniques like supercritical CO2 purification to improve yield and purity.
STAB-001 Degradation of the final product during storage. 1. Exposure to light, heat, or oxidative conditions. 2. Instability at certain pH levels.1. Store the final product in a cool, dark, and dry place. 2. This compound is reported to be stable in a pH range of 3.0-6.0.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general process for synthesizing this compound?

A1: The synthesis typically involves five main steps:

  • Extraction: Chlorophyll is extracted from a natural source (e.g., pine needles, bamboo leaves, silkworm excrement) using a solvent.[2][3][4]

  • Saponification: The chlorophyll extract is treated with a base, such as sodium hydroxide, to remove the phytol tail and magnesium atom, forming sodium chlorophyllin.

  • Acidification: The reaction mixture is acidified to precipitate the chlorophyllin.

  • Iron Substitution (Ironization): The magnesium-free chlorophyllin is reacted with an iron salt (e.g., ferrous sulfate) to insert an iron atom into the porphyrin ring.

  • Alkalization and Purification: The pH is adjusted with a base (e.g., NaOH in ethanol) to form the sodium salt, followed by purification and drying to obtain this compound.[2]

Q2: What are the optimal conditions for the saponification and iron substitution steps?

A2: Optimal conditions can vary depending on the starting material. For the synthesis from bamboo leaves, the following conditions have been reported to yield a high proportion of this compound[3]:

  • Saponification: 5% sodium hydroxide at 70°C for 60 minutes.

  • Iron Substitution: pH 3.0 at 60°C for 60 minutes.

Q3: How can I monitor the progress and purity of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are effective methods. This compound has a characteristic absorption peak at around 405 nm.[5] HPLC can be used to separate and quantify the product and any impurities.[4][5]

Q4: What are some common sources for chlorophyll extraction for this synthesis?

A4: Common sources include pine needles, bamboo leaves, and silkworm excrement.[2][3][4][6]

Experimental Protocols

Synthesis of this compound from Bamboo Leaves

This protocol is based on a method reported to provide a high proportion of the desired product.[3]

a. Chlorophyll Extraction:

  • Dry and pulverize bamboo leaves.

  • Extract the chlorophyll using an appropriate solvent (e.g., 80% ethanol) at a controlled temperature (e.g., 60°C) for a sufficient duration (e.g., 2 hours).

  • Filter the extract to remove solid residues.

b. Saponification:

  • To the chlorophyll extract, add a 5% solution of sodium hydroxide.

  • Heat the mixture at 70°C for 60 minutes with constant stirring.

c. Acidification and Purification:

  • After cooling, acidify the mixture to a pH of 3.0 with a suitable acid (e.g., hydrochloric acid) to precipitate the chlorophyllin.

  • Filter and wash the precipitate with deionized water to remove impurities.

d. Iron Substitution:

  • Resuspend the purified chlorophyllin in water.

  • Add a solution of an iron salt (e.g., ferrous sulfate).

  • Adjust the pH to 3.0 and maintain the temperature at 60°C for 60 minutes with stirring.

e. Alkalization and Final Product Isolation:

  • After the iron substitution, adjust the pH to the alkaline range with a sodium hydroxide solution in ethanol to form the sodium salt.

  • Filter the resulting precipitate, which is the this compound.

  • Wash the product with ethanol and dry it under a vacuum.

Quality Control: HPLC Analysis

a. Sample Preparation:

  • Dissolve a known amount of the synthesized this compound in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-2).[4][5]

  • Mobile Phase: Methanol/water (80:20, v/v) containing 0.1% acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: Diode array detector at 405 nm.[5]

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis from Bamboo Leaves[3]

StepParameterOptimal Value
Saponification NaOH Concentration5%
Temperature70°C
Time60 minutes
Iron Substitution pH3.0
Temperature60°C
Time60 minutes

Visualizations

SynthesisWorkflow Start Chlorophyll Source (e.g., Bamboo Leaves) Extraction Extraction (Ethanol) Start->Extraction Saponification Saponification (NaOH, 70°C) Extraction->Saponification Acidification Acidification (pH 3.0) Saponification->Acidification IronSubstitution Iron Substitution (FeSO4, 60°C) Acidification->IronSubstitution Alkalization Alkalization (NaOH/Ethanol) IronSubstitution->Alkalization Purification Purification & Drying Alkalization->Purification End Sodium Iron Chlorophyllin Purification->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Final Yield? CheckExtraction Check Extraction Yield Start->CheckExtraction CheckSaponification Incomplete Saponification? CheckExtraction->CheckSaponification [Yield OK] SolutionExtraction Optimize Solvent, Time, Temp (e.g., 70-80% EtOH, <80°C) CheckExtraction->SolutionExtraction [Yield Low] CheckIronSub Low Iron Insertion? CheckSaponification->CheckIronSub [No] SolutionSaponification Adjust NaOH Conc., Temp, Time (e.g., 5% NaOH, 70°C, 60 min) CheckSaponification->SolutionSaponification [Yes] CheckPurification High Loss During Purification? CheckIronSub->CheckPurification [No] SolutionIronSub Optimize pH, Temp, Time (e.g., pH 3.0, 60°C, 60 min) CheckIronSub->SolutionIronSub [Yes] SolutionPurification Refine Washing/Filtration Steps Consider Supercritical CO2 CheckPurification->SolutionPurification [Yes]

Caption: Troubleshooting logic for low synthesis yield.

References

"sodium iron chlorophyllin stability issues in acidic pH"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium iron chlorophyllin, focusing on its stability issues in acidic pH environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic pH a concern?

This compound is a semi-synthetic, water-soluble derivative of chlorophyll where the central magnesium ion is replaced by iron. This modification is intended to improve stability and bioavailability of iron. However, like other metallo-chlorophyllins, it can be susceptible to degradation in acidic environments (low pH). This instability is a significant concern in various applications, including acidic beverages, food formulations, and oral drug delivery systems, as it can lead to color loss, precipitation, and reduced efficacy.

Q2: What are the primary signs of this compound degradation in an acidic solution?

The most common indicators of degradation in acidic conditions include:

  • Color Change: A shift from its characteristic dark green or brownish-green color to an olive or yellowish-brown hue.

  • Precipitation: The formation of solid particles as the compound's solubility decreases, leading to a cloudy appearance or sediment.

  • Spectral Changes: A decrease in the absorbance at its characteristic wavelength (around 405 nm) when analyzed by UV-Vis spectrophotometry.

Q3: At what pH range does this compound become unstable?

There are somewhat conflicting reports in the literature, likely due to variations in the purity and source of the this compound. Some studies suggest it is relatively stable in the pH range of 3.0 to 6.0.[1] However, other research indicates that increasing concentrations of hydrogen ions (lower pH) can lead to the isomerization of the chlorophyllin structure.[2] It is generally accepted that at pH values below 4, the risk of degradation, precipitation, and color change significantly increases.

Q4: What is the primary degradation pathway for this compound in acidic conditions?

The primary acid-catalyzed degradation pathway is believed to be the displacement of the central iron ion from the porphyrin ring, a process known as pheophytinization. This is analogous to the degradation of chlorophyll and other metallo-chlorophyllins. The loss of the iron ion results in the formation of pheophorbide, which has a different color and lower water solubility.

A This compound (Stable, Greenish-Brown) B Protonation of Porphyrin Ring A->B  Low pH (H+) C Loss of Fe(II/III) Ion B->C  Weakened Fe-N bonds D Iron-Free Pheophorbide (Unstable, Olive-Brown) C->D E Aggregation & Precipitation D->E F Precipitate E->F A Prepare Sodium Iron Chlorophyllin Stock Solution C Mix Stock Solution with Buffers A->C B Prepare Buffers at Desired Acidic pH Values B->C D Measure Initial Absorbance (t=0) at ~405 nm C->D E Incubate Samples under Controlled Conditions (Temp, Light) D->E F Measure Absorbance at Defined Time Intervals E->F G Plot Absorbance vs. Time to Determine Degradation Rate F->G A Instability Observed (Color Change/Precipitation) B Is the acidic pH absolutely necessary? A->B C Adjust pH to > 5.0 B->C No D Incorporate a Stabilizer (e.g., Xanthan Gum) B->D Yes H Problem Resolved C->H E Is the solution stable? D->E F Optimize Stabilizer Concentration E->F No E->H Yes F->E G Consider an alternative stabilizer (e.g., Pectin) F->G If optimization fails G->E

References

Technical Support Center: Optimization of HPLC Parameters for Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of sodium iron chlorophyllin. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the HPLC analysis of this compound in a question-and-answer format.

Question 1: Why am I seeing significant peak tailing for my this compound standard?

Answer: Peak tailing in the analysis of this compound is a common issue that can often be attributed to several factors related to the analyte's interaction with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of chlorophyllin molecules, leading to peak tailing.

    • Solution: Incorporate a small percentage of a weak acid, such as 1% acetic acid, into your mobile phase.[1][2] This helps to suppress the ionization of the silanol groups and minimize these secondary interactions.

  • Mobile Phase pH: An inappropriate pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.

    • Solution: Ensure the mobile phase is adequately buffered. For chlorophyllin analysis, a slightly acidic mobile phase is often beneficial.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.

    • Solution: Regularly flush the column with a strong solvent, such as 100% methanol or acetonitrile, to remove strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column.

Question 2: My chromatogram shows multiple peaks for a pure standard of this compound. What could be the cause?

Answer: The presence of multiple peaks from a supposedly pure standard can be perplexing. This issue often arises from the inherent nature of commercial chlorophyllin preparations or degradation of the analyte.

  • Complex Mixture: Commercial this compound is often a mixture of different chlorophyll derivatives. The main component is typically Fe-isochlorine e4, but other related compounds may also be present.[1]

    • Solution: Use a high-resolution column and gradient elution to achieve better separation of the different components. Mass spectrometry (MS) detection can be used to identify the individual compounds.

  • On-Column Degradation: this compound can be susceptible to degradation under certain HPLC conditions.

    • Solution: Ensure your mobile phase is degassed to prevent oxidation. Protect your samples and standards from light and elevated temperatures to minimize degradation. Natural colorants are known to be prone to degradation during processing and storage.

  • Injection Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can lead to peak distortion and splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Question 3: I am experiencing a drifting baseline during my gradient elution. How can I resolve this?

Answer: A drifting baseline in gradient elution is a common problem and can often be traced back to the mobile phase or the detector.

  • Mobile Phase Absorbance: If one of the solvents in your mobile phase has a higher absorbance at the detection wavelength than the other, the baseline will drift as the solvent composition changes.

    • Solution: Use high-purity HPLC-grade solvents to minimize impurities. Ensure that the absorbance of your mobile phase components is minimal at the detection wavelength (typically around 395-405 nm for this compound).[1][3]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause a drifting baseline.

    • Solution: Increase the column equilibration time between runs to ensure the column is fully conditioned before the next injection.

  • Contaminated Detector Flow Cell: Contaminants in the detector flow cell can lead to baseline instability.

    • Solution: Flush the flow cell with a strong, HPLC-grade solvent like methanol or isopropanol.

Question 4: The retention time of my this compound peak is shifting between injections. What is causing this variability?

Answer: Retention time instability can compromise the reliability of your results. The root cause is often related to the HPLC system's stability.

  • Pump Performance: Inconsistent mobile phase composition due to poor pump performance or leaks can lead to shifts in retention time.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need to be replaced.

  • Column Temperature Fluctuations: Variations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. A stable temperature of around 35°C is often used for chlorophyllin analysis.[2]

  • Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase from one batch to another can cause retention time shifts.

    • Solution: Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can sometimes provide more consistent results than online mixing.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water containing a small amount of acetic acid.

Q2: How should I prepare my sample for HPLC analysis of this compound?

A2: Sample preparation will depend on the matrix. For simple solutions, dilution with the mobile phase may be sufficient. For more complex matrices like food products, an extraction step is necessary. This often involves homogenization, extraction with an organic solvent, and filtration before injection.

Q3: What detection wavelength should I use for this compound?

A3: this compound has a strong absorbance in the Soret band region. A detection wavelength between 395 nm and 405 nm is commonly used for its quantification.[1][3]

Q4: Can I use a mass spectrometer (MS) as a detector for this compound?

A4: Yes, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of this compound. It can provide valuable information on the identity and structure of the different components in a sample. Liquid chromatography-tandem mass spectrometry has been used to identify the main components of this compound as Fe-isochlorine e4.[1]

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterRecommended Conditions
Column Inertsil ODS-2, C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (e.g., 80:20, v/v) with 1% Acetic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 395 - 405 nm
Column Temperature 35 °C
Injection Volume 10 - 20 µL

Source:[1][2][3]

Table 2: Method Validation Data for a this compound HPLC Method

ParameterValue
Limit of Detection (LOD) 1.2 mg/kg
Limit of Quantitation (LOQ) 4.1 mg/kg
Recovery (in candy) 81% - 101%

Source:[1]

Experimental Protocols

Standard HPLC Method for this compound
  • Instrument Setup:

    • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Column: Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm).

    • Set the column oven temperature to 35°C.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of methanol and water (80:20, v/v) containing 1% acetic acid.

    • Degas the mobile phase using an ultrasonic bath or an online degasser.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to 395 nm.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare your sample by dissolving or extracting it in a suitable solvent and filtering it through a 0.45 µm filter.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Construct a calibration curve from the standards and determine the concentration of this compound in your samples.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Peak Tailing, Drifting Baseline) issue_id Identify the Specific Issue start->issue_id peak_shape Peak Shape Problem (Tailing, Fronting, Splitting) issue_id->peak_shape e.g., Tailing baseline_issue Baseline Problem (Drift, Noise) issue_id->baseline_issue e.g., Drift retention_time Retention Time Variability issue_id->retention_time e.g., Shifting check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) peak_shape->check_mobile_phase check_solvents Check Solvents & Detector (Purity, Wavelength, Cell) baseline_issue->check_solvents check_pump Check Pump & Leaks retention_time->check_pump check_column Check Column (Contamination, Age) check_mobile_phase->check_column check_injection Check Injection (Solvent, Volume) check_column->check_injection solution Implement Solution & Re-analyze check_injection->solution check_equilibration Check Column Equilibration check_solvents->check_equilibration check_equilibration->solution check_temp Check Column Temperature check_pump->check_temp check_temp->solution end Problem Resolved solution->end

Caption: A logical workflow for troubleshooting common HPLC issues.

ExperimentalWorkflow start Start sample_prep Sample Preparation (Extraction/Dilution & Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Calibration Curve) start->standard_prep hplc_setup HPLC System Setup (Column, Mobile Phase, Temp) sample_prep->hplc_setup standard_prep->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Inject Standards & Samples equilibration->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis results Results analysis->results

Caption: A typical experimental workflow for HPLC analysis.

References

"overcoming interference in sodium iron chlorophyllin quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sodium iron chlorophyllin (SIC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound (SIC)?

The most common and robust method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a Photodiode Array (PDA) detector.[1] This technique allows for the separation of SIC from other components in a sample matrix.[1][2] Methods using Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) have also been developed for simultaneous analysis of SIC and other chlorophyllins like sodium copper chlorophyllin (SCC).[3][4] Spectrophotometric methods can be used, but they are more susceptible to interference from other colored compounds.[5][6]

Q2: What are the most common sources of interference in SIC analysis?

Interference in SIC analysis can arise from several sources, primarily the sample matrix itself. Common interfering substances include:

  • Native Chlorophylls: In samples derived from plant materials, the presence of native chlorophylls can cause overlapping peaks.[2][7]

  • Other Chlorophyll Derivatives: Commercial chlorophyllin preparations can contain a mixture of derivatives, such as Fe-isochlorine e4, which is a main component of SIC, but also other related porphyrin structures.[3][4] Sodium copper chlorophyllin (SCC) is a common related compound that may be present.[8]

  • Matrix Components: In food and beverage samples, emulsifiers, fats, and gelatine can complicate the extraction process and interfere with chromatographic analysis.[2][9]

  • Degradation Products: Chlorophylls can degrade into products like pheophytins under acidic conditions or heat, which can introduce unexpected peaks in the analysis.[10]

Q3: How can I prepare my sample to minimize matrix interference?

Proper sample preparation is critical for accurate quantification. For food samples, a common procedure involves:

  • Homogenizing the sample.

  • Acidifying the mixture (e.g., with 0.1 N HCl) to aid in extraction.[3]

  • Extracting the chlorophyllin using a suitable solvent like methanol.[3]

  • Using ultrasonication to improve extraction efficiency.[3]

  • Centrifuging the sample to remove solid debris.[3]

  • Filtering the supernatant through a membrane filter (e.g., 0.2 µm) before injecting it into the HPLC system.[3]

For complex matrices like those containing fats or emulsifiers, further clean-up steps such as solid-phase extraction (SPE) may be necessary.[2][11]

Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks). What are the possible causes and solutions?

Poor peak shape is a common issue in HPLC analysis. The causes can be related to the column, mobile phase, or interactions with the analytical system. A systematic approach is needed for troubleshooting.[12] Broad peaks, for instance, can be caused by a low mobile phase flow rate or a leak in the system.[12]

Q5: How can I differentiate SIC from sodium copper chlorophyllin (SCC) in a sample?

While structurally similar, SIC and SCC can be separated and identified using HPLC. A method has been developed for the simultaneous determination of both compounds.[4] This method utilizes an Inertsil ODS-2 column with a methanol-water mobile phase containing 1% acetic acid and detection at 395 nm.[4] The main components have been identified as Fe-isochlorine e4 for SIC and Cu-isochlorine e4 for SCC using liquid chromatography-tandem mass spectrometry.[4]

Q6: Can I use UV-Vis spectrophotometry for SIC quantification, and what are its limitations?

UV-Vis spectrophotometry can be used for a preliminary or simplified quantification of chlorophyllins. This compound exhibits a characteristic absorption peak around 405 nm.[13] However, this method is not specific. Any substance in the sample that absorbs light at or near this wavelength will interfere with the measurement, leading to inaccurate results.[14] Therefore, spectrophotometry is best suited for relatively pure samples and should be validated against a more specific method like HPLC for complex matrices.

Experimental Protocols

Protocol 1: HPLC-PDA Quantification of this compound

This protocol is adapted from established methods for the analysis of chlorophyllins in food products.[1][4]

1. Sample Preparation:

  • Weigh 5-10 g of the finely crushed sample into a centrifuge tube.

  • Add 5 mL of 0.1 N HCl and mix.

  • Ultrasonicate the mixture at 50°C for 10 minutes.

  • Dilute the sample to 20 mL with methanol.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the upper layer through a 0.2-µm membrane filter before injection.[3]

2. HPLC-PDA System Configuration:

  • Column: Inertsil ODS-2, 5 µm, 4.6 mm × 250 mm (or equivalent C18 column).[1][13]

  • Mobile Phase: Methanol/water (80:20, v/v) containing 1% acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1][13]

  • Detection Wavelength: 390-405 nm (monitor the maximum absorption peak for SIC).[1][13]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10-20 µL.[1]

3. Calibration:

  • Prepare a series of standard solutions of SIC in the mobile phase at known concentrations.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the SIC peak based on its retention time compared to the standard.

  • Quantify the amount of SIC in the sample using the calibration curve.

Data Presentation

Table 1: Comparison of Published HPLC Methods for Chlorophyllin Analysis

ParameterMethod 1 (Chong et al., 2019)[1]Method 2 (Zhang et al., 2013)[13]Method 3 (Kim et al., 2019)[4]
Analyte(s) This compound (SIC)SIC, SZC, SCCSIC & Sodium Copper Chlorophyllin (SCC)
Column Inertsil ODS-2Inertsil® ODS-2Inertsil ODS-2
Mobile Phase MeOH:H₂O (80:20, v/v) + 1% Acetic AcidMeOH/water (80:20, v/v) + 0.1% Acetic AcidMethanol-water (97:3 and 80:20, v/v) + 1% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection λ 390 nm405 nm395 nm
Run Time 20 minNot SpecifiedNot Specified

Table 2: Method Validation Parameters for SIC Quantification by HPLC [4]

ParameterValue
Limit of Detection (LOD) 1.2 mg/kg
Limit of Quantitation (LOQ) 4.1 mg/kg
Recovery (in candy) 81% to 101%
Linearity (R²) > 0.999 (Typical)[15]

Table 3: General HPLC Troubleshooting Guide [11][12]

ProblemPotential Cause(s)Suggested Solution(s)
No Peaks / Small Peaks Blocked inlet frit in reservoir; Incorrect sample injection; Detector lamp off or failing.Replace frit; Check autosampler/syringe; Check and replace lamp if necessary.
Drifting Baseline Column not equilibrated; Mobile phase composition changing; Contamination in system.Increase column equilibration time; Prepare fresh mobile phase; Flush the system with a strong solvent.
Broad Peaks Mobile phase flow rate too low; Leak between column and detector; Guard column contaminated.Adjust flow rate to optimal level; Check and tighten fittings; Replace the guard column.
Peak Tailing Active sites on column packing; Sample overload; Incorrect mobile phase pH.Use a column with better end-capping; Reduce sample concentration; Adjust mobile phase pH.
Erratic Retention Times Leak in the pump or fittings; Inconsistent mobile phase preparation; Fluctuating column temperature.Check for salt buildup, tighten fittings, replace seals; Ensure mobile phase is homogenous; Use a column oven for temperature control.

Visual Guides

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Homogenize Sample Extract Add Solvent & Acid, Ultrasonicate Sample->Extract Centrifuge Centrifuge to Remove Solids Extract->Centrifuge Filter Filter Supernatant (0.2 µm filter) Centrifuge->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect with PDA (395-405 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Identify & Integrate SIC Peak Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

interference_sources cluster_matrix Sample Matrix Interference cluster_pigments Pigment-Related Interference center_node Accurate SIC Quantification Fats Fats & Oils Fats->center_node Emulsifiers Emulsifiers Emulsifiers->center_node Gelatine Gelatine Gelatine->center_node Native Native Chlorophylls (a and b) Native->center_node SCC Other Chlorophyllins (e.g., SCC) SCC->center_node Degradants Degradation Products (e.g., Pheophytins) Degradants->center_node

Caption: Common sources of interference in SIC quantification.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_broad Solutions for Broad Peaks start Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Broad Broad Peaks start->Broad Sol_T1 Reduce Sample Concentration Tailing->Sol_T1 Sol_T2 Adjust Mobile Phase pH Tailing->Sol_T2 Sol_T3 Use Different Column Tailing->Sol_T3 Sol_F1 Reduce Sample Concentration Fronting->Sol_F1 Sol_F2 Use Sample Solvent Weaker than Mobile Phase Fronting->Sol_F2 Sol_B1 Check for System Leaks Broad->Sol_B1 Sol_B2 Increase Flow Rate Broad->Sol_B2 Sol_B3 Replace Guard Column Broad->Sol_B3

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

Technical Support Center: Sodium Iron Chlorophyllin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium iron chlorophyllin (SIC).

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound (SIC)?

A1: this compound is a dark green crystalline powder that is easily soluble in water, creating a greenish-brown or yellow-green transparent solution without sediment.[1][2][3] It is slightly soluble in ethanol and chloroform but is almost completely insoluble in petroleum ether and ethyl ether.[1][2][3][4]

Q2: How stable is this compound?

A2: SIC is relatively stable in its dry, crystalline state.[1][4] However, it is hygroscopic and can deteriorate when exposed to moisture.[1][4] Its light resistance is stronger than that of natural chlorophyll but weaker than sodium copper chlorophyllin salts.[1][4] Studies have shown it is stable against heat, room light, and reducing agents within a pH range of 3.0 to 6.0.[5] However, like other chlorophyll derivatives, it can undergo thermal and photodegradation.[6][7]

Q3: What is the typical purity of commercial this compound?

A3: Commercial grades of this compound generally have a purity of about 95% to 96%.[1][8] Purity is often analyzed using High-Performance Liquid Chromatography (HPLC).[8]

Q4: What are the key steps in the synthesis of this compound?

A4: The synthesis is a multi-step process that typically involves:

  • Extraction: Chlorophyll is first extracted from plant sources like pine needles, bamboo leaves, or silkworm excrement using solvents.[5][8][9]

  • Saponification: The extracted chlorophyll undergoes saponification (alkaline hydrolysis) to remove the methyl and phytol ester groups, forming chlorophyllin.[5][9]

  • Purification: The chlorophyllin is purified to remove impurities.[9]

  • Iron Substitution (Ferrugination): The central magnesium ion in the porphyrin ring is replaced with an iron ion.[5][9]

  • Alkalization: The final product is converted to its sodium salt form.[9]

Q5: Are there any known inhibitors of iron bioavailability from SIC?

A5: Yes, similar to other iron sources, the bioavailability of iron from SIC can be dependent on the food matrix.[1] Notably, calcium has been identified as an inhibitor of iron absorption from this compound.[1][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitation or Cloudiness in Aqueous Solution 1. The compound has deteriorated due to moisture absorption.[1][4]2. pH of the solution is outside the optimal stability range.3. Incompatibility with other formulation excipients.1. Store SIC in a dry, airtight container, away from moisture.2. Ensure the formulation pH is maintained between 3.0 and 6.0 for optimal stability.[5]3. Conduct excipient compatibility studies.
Color Fades or Changes from Greenish-Brown to Olive/Brown 1. Photodegradation: Prolonged exposure to light, especially UV light.[1][7]2. Thermal Degradation: Exposure to high temperatures during processing.[6][11]3. pH Shift: pH has shifted to a more acidic or highly alkaline range, causing degradation.[12][13]1. Protect the formulation from light by using amber containers or storing it in the dark.2. Avoid excessive heat during processing. If heating is necessary, minimize the duration and temperature.3. Use appropriate buffer systems to maintain pH within the stable range (3.0-6.0).[5]
Difficulty Dissolving in Solvent System 1. Incorrect solvent choice. SIC has specific solubility characteristics.[1][2]2. The material has degraded due to moisture, affecting its solubility.[4]1. Use water for primary dissolution. For other systems, verify solubility. It is only slightly soluble in ethanol and chloroform and insoluble in ethers.[1][2]2. Ensure the starting material is a dry, free-flowing powder.
Low Purity or Presence of Impurities in HPLC Analysis 1. Incomplete reaction during synthesis (e.g., incomplete iron substitution).2. Degradation during storage or processing.3. Contamination from raw materials or solvents.[9]1. Optimize synthesis reaction conditions (pH, temperature, time).[5]2. Review storage and handling procedures to prevent exposure to light, heat, and moisture.[1][12]3. Use high-purity starting materials and solvents for synthesis and purification.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityObservationCitation(s)
WaterEasily SolubleForms a greenish-brown or yellow-green transparent solution[1][2][4]
EthanolSlightly Soluble-[1][4][14]
ChloroformSlightly Soluble-[1][4][14]
Petroleum EtherAlmost Insoluble-[1][4]
Ethyl EtherInsoluble-[2][3]

Table 2: Example HPLC Parameters for Purity Analysis

ParameterConditionCitation(s)
Column Reversed-phase Inertsil® ODS-2 (4.6 mm × 250 mm, 5 µm)[8][15]
Mobile Phase Methanol/Water (80:20, v/v) containing 0.1% acetic acid[8]
Flow Rate 1.0 mL/min[8][15]
Detection Wavelength 405 nm (or 395 nm)[8][16]
Column Temperature 35 °C[15]

Experimental Protocols

Protocol 1: General Synthesis and Purification Workflow

This protocol outlines the key steps for preparing this compound from a plant source.

  • Chlorophyll Extraction: Extract chlorophyll from dried plant material (e.g., pine needles) using an appropriate organic solvent.[8]

  • Saponification: Mix the chlorophyll extract with a sodium hydroxide solution (e.g., 5% NaOH) and heat at approximately 70°C for 60 minutes to hydrolyze the ester groups.[5]

  • Acidification & Purification: After saponification, carefully acidify the solution to precipitate the chlorophyllin. Wash the precipitate with deionized water to remove impurities.[9]

  • Iron Substitution: Resuspend the purified chlorophyllin in an acidic aqueous solution (e.g., pH 3.0) and add an iron salt (e.g., FeSO₄). Heat the mixture in a water bath at 60°C for 60 minutes to facilitate the replacement of the magnesium ion with iron.[5]

  • Alkalization and Isolation: After the reaction, wash the product with deionized water until free iron ions are no longer detected. Dissolve the resulting iron chlorophyllin in ethanol or acetone and add a sodium hydroxide ethanolic solution to precipitate the this compound salt.[9]

  • Drying: Filter and dry the final crystalline product under vacuum, protected from light and moisture.

Protocol 2: HPLC Purity Analysis

This protocol provides a method for determining the purity of a this compound sample.

  • Standard and Sample Preparation: Accurately weigh and dissolve the SIC reference standard and the sample in the mobile phase or distilled water to a known concentration (e.g., 10 mg/mL).[8]

  • Chromatographic Conditions:

    • Set up an HPLC system with a C18 reversed-phase column (e.g., Inertsil® ODS-2, 4.6 mm × 250 mm, 5 µm).[8][15]

    • Prepare the mobile phase: Methanol/Water (80:20, v/v) containing 0.1% acetic acid.[8]

    • Set the flow rate to 1.0 mL/min and the column temperature to 35 °C.[8][15]

    • Set the diode array detector to a wavelength of 405 nm.[8]

  • Injection and Analysis: Inject 10-20 µL of the prepared standard and sample solutions into the HPLC system.[15][16]

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

Visualizations

experimental_workflow cluster_extraction Extraction & Saponification cluster_purification Purification & Reaction cluster_final Final Product Formulation start Plant Material extract Solvent Extraction start->extract saponify Saponification (NaOH, Heat) extract->saponify purify Purification saponify->purify iron Iron Substitution (FeSO4, Acid, Heat) purify->iron alkalize Alkalization (NaOH) iron->alkalize finish Sodium Iron Chlorophyllin Powder alkalize->finish

Caption: Workflow for this compound Synthesis.

troubleshooting_workflow start Formulation Issue (e.g., Precipitation, Color Change) check_storage Was material stored in dry, dark conditions? start->check_storage check_ph Is formulation pH between 3.0 and 6.0? check_storage->check_ph Yes sol_storage Root Cause: Moisture/Light Degradation Solution: Improve storage & handling check_storage->sol_storage No check_temp Was formulation exposed to high heat? check_ph->check_temp Yes sol_ph Root Cause: Unstable pH Solution: Use buffer system check_ph->sol_ph No sol_temp Root Cause: Thermal Degradation Solution: Control process temperature check_temp->sol_temp Yes end_node Consult Excipient Compatibility Data check_temp->end_node No

Caption: Troubleshooting Decision Tree for Formulation Issues.

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions center SIC Stability moisture Moisture center->moisture light Light (UV) center->light heat High Heat center->heat ph_extreme pH < 3 or > 6 center->ph_extreme oxidants High Conc. Oxidants center->oxidants calcium Calcium center->calcium Inhibits Fe Bioavailability dry Dry State dry->center dark Dark Storage dark->center ph_optimal pH 3.0 - 6.0 ph_optimal->center reducing Reducing Agents reducing->center

Caption: Factors Influencing SIC Stability and Bioavailability.

References

Technical Support Center: Improving the Photostability of Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the photostability of sodium iron chlorophyllin (SIC).

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its color under laboratory lighting. What is causing this?

A1: this compound, like other chlorophyll derivatives, is susceptible to photodegradation. The primary cause is photo-oxidation, a process where light exposure, in the presence of oxygen, leads to the irreversible destruction of the chlorophyllin molecule's chromophore (the part of the molecule responsible for its color). This process can be accelerated by several factors in your experimental setup.

Q2: What are the key factors that influence the photostability of this compound?

A2: The stability of your this compound solution is influenced by a combination of factors:

  • Light Exposure: The intensity and wavelength of the light source are critical. Higher intensity and UV radiation can significantly accelerate degradation.

  • Oxygen Availability: Photo-oxidation requires oxygen. Solutions that are not de-gassed will degrade more quickly.

  • Solvent Polarity: The choice of solvent can impact the aggregation state of chlorophyllin molecules, which in turn affects their photostability.

  • Temperature: While light is the primary driver of degradation, elevated temperatures can increase the rate of chemical reactions, including degradation pathways.

  • pH: The pH of the solution can affect the chemical structure and stability of the chlorophyllin molecule.

Q3: How does the photostability of this compound compare to other metallo-chlorophyllins?

A3: The central metal ion plays a significant role in the photostability of chlorophyllins. Studies have shown that sodium copper chlorophyllin (SCC) generally exhibits the highest stability against light irradiation, followed by other derivatives. While direct quantitative comparisons are limited, qualitative assessments indicate that this compound is less stable than sodium copper chlorophyllin under light exposure.[1]

Q4: What strategies can I employ to improve the photostability of my this compound formulation?

A4: There are several effective strategies to enhance the photostability of this compound:

  • Use of Antioxidants: Adding antioxidants to your formulation can quench reactive oxygen species that are generated during light exposure and contribute to degradation.

  • Encapsulation: Encapsulating this compound within a protective matrix can shield it from direct light and oxygen exposure.

  • Controlled Environment: Storing and handling solutions in low-light conditions (using amber vials or foil wrapping) and at reduced temperatures can significantly slow down degradation. De-gassing your solvent can also be beneficial.

  • Solvent Selection: The polarity of the solvent can be optimized to promote self-aggregation of chlorophyllin molecules, which can offer some protection from photodegradation.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid discoloration of the solution upon light exposure. High light intensity or UV exposure. Presence of oxygen. Inappropriate solvent.1. Reduce the intensity of the light source or use filters to block UV wavelengths. 2. Work in a controlled light environment (e.g., under a fume hood with the sash down and lights off when not making observations). 3. Use de-gassed solvents to remove dissolved oxygen. 4. Evaluate the effect of different solvents on stability.
Inconsistent results in photostability assays. Fluctuations in light source intensity or temperature. Inconsistent sample preparation.1. Ensure a stable light source with consistent output. Monitor and control the temperature of the experimental setup. 2. Use a validated chemical actinometric system to ensure consistent light exposure between experiments. 3. Follow a standardized protocol for sample preparation, including concentration and solvent.
Antioxidant addition is not improving stability. Incorrect antioxidant choice or concentration. Antioxidant is not in close proximity to the chlorophyllin molecule.1. Test a range of antioxidants with varying mechanisms of action (e.g., free radical scavengers, singlet oxygen quenchers). 2. Optimize the concentration of the antioxidant. 3. Consider the solubility and partitioning of the antioxidant in your system to ensure it can interact with the chlorophyllin.
Encapsulation shows low efficiency or minimal stability improvement. Incompatible wall material. Poor encapsulation process.1. Screen different encapsulation materials (e.g., polymers, lipids) for compatibility with this compound. 2. Optimize the encapsulation process parameters (e.g., homogenization speed, temperature, pH). 3. Characterize the encapsulated particles to confirm successful entrapment and integrity.

Quantitative Data on Photostability

Direct quantitative data on the photodegradation of this compound is limited in the available literature. However, we can use data from the more extensively studied sodium copper chlorophyllin (SCC) as a comparative reference.

Table 1: Photodegradation Kinetics of Sodium Copper Chlorophyllin (SCC) Components under UV Irradiation

The following data is for SCC and should be used as a reference to understand the potential degradation behavior of SIC.

ComponentDegradation Rate Constant (k, min⁻¹)
Copper chlorin e60.0702
Copper (iso)chlorin e40.0797

Data from a study on the photodegradation of an aqueous 1 x 10⁻⁴ M SCC solution under UV irradiation (300 nm, 12 W/m²). The degradation was found to follow first-order kinetics.[2]

Table 2: Antioxidant Activity of Metallo-chlorophyllins

This table presents the half-maximal effective concentration (EC₅₀) for the inhibition of β-carotene bleaching, which is an indicator of antioxidant activity and can be correlated with the potential to protect against photo-oxidation.

CompoundEC₅₀ (mg/mL) for Inhibition of β-carotene Bleaching
Sodium Zinc Chlorophyllin (SZC)0.04
This compound (SIC) 0.38
Sodium Copper Chlorophyllin (SCC)0.90
Ascorbic Acid4.0

Lower EC₅₀ values indicate higher antioxidant activity.[3][4]

Experimental Protocols

Protocol 1: Assessment of this compound Photostability using UV-Vis Spectroscopy

Objective: To quantify the photodegradation of this compound over time by monitoring changes in its absorbance spectrum.

Materials:

  • This compound

  • Appropriate solvent (e.g., deionized water, ethanol/water mixture)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Controlled light source (e.g., solar simulator, UV lamp with known output)

  • Stir plate and stir bar (optional, for solution homogeneity)

  • Timer

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent. Ensure the initial absorbance at the λ_max (approximately 405 nm for SIC) is within the linear range of the spectrophotometer (typically 0.2 - 0.8).[3]

  • Initial Absorbance Measurement (Time = 0): Transfer the solution to a quartz cuvette and measure the full UV-Vis absorbance spectrum (e.g., 200-800 nm). Record the absorbance at the λ_max. This is your baseline reading.

  • Light Exposure: Place the cuvette in a holder at a fixed distance from the controlled light source. If necessary, use a stir plate to ensure uniform light exposure. Start the timer.

  • Time-course Measurements: At regular intervals (e.g., every 15, 30, 60 minutes), remove the cuvette from the light source and immediately measure its UV-Vis absorbance spectrum.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of time.

    • Calculate the percentage of degradation at each time point relative to the initial absorbance.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) to calculate the degradation rate constant (k).

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

Objective: To separate and quantify this compound and its photodegradation products.

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reversed-phase C18 column (e.g., Inertsil® ODS-2, 4.6 mm × 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • This compound standard

  • Samples for analysis (from photostability experiments)

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, methanol/water (80:20, v/v) containing 0.1% acetic acid.[3]

  • HPLC System Setup:

    • Column: Inertsil® ODS-2 or equivalent

    • Mobile Phase: Methanol/water (80:20, v/v) with 0.1% acetic acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 405 nm[3]

    • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Create a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Take aliquots of your samples from the photostability experiment at different time points. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the concentration of this compound in each sample using the calibration curve.

    • Monitor the appearance of new peaks, which may correspond to degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solution Prepare SIC Solution add_antioxidant Add Antioxidant (Optional) prep_solution->add_antioxidant encapsulate Encapsulate SIC (Optional) prep_solution->encapsulate initial_measurement Initial Measurement (t=0) add_antioxidant->initial_measurement encapsulate->initial_measurement light_exposure Expose to Controlled Light initial_measurement->light_exposure time_points Take Samples at Time Intervals light_exposure->time_points uv_vis UV-Vis Spectroscopy time_points->uv_vis hplc HPLC Analysis time_points->hplc

References

Technical Support Center: Caco-2 Cell Assay for Iron Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Caco-2 cell assay to assess iron bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the Caco-2 cell bioassay for iron bioavailability?

The Caco-2 cell bioassay is a widely used in vitro method to assess the bioavailability of iron from food, supplements, and other sources.[1][2][3] It utilizes the human intestinal epithelial cell line, Caco-2, which differentiates into a monolayer of cells that mimic the absorptive enterocytes of the small intestine.[4][5][6] The principle of the assay is that the amount of ferritin, an iron-storage protein, produced by the Caco-2 cells is proportional to the amount of iron they absorb.[1][7][8] By measuring the intracellular ferritin concentration, researchers can estimate the relative bioavailability of iron from a test substance.[1]

Q2: Why are my baseline ferritin levels in control wells too high?

High baseline ferritin levels in control wells (cells not treated with an iron source) can obscure the results of your experiment. This issue often points to iron contamination in the culture media or reagents. Digestive enzymes, in particular, can be a source of iron contamination.[7] It is crucial to periodically test your reagents for iron content and ensure that any iron removal procedures are effective.[7]

Q3: My iron compound is precipitating in the cell culture medium. What can I do?

Precipitation of iron compounds, especially at supplemental concentrations (e.g., 200 µM), is a common issue that can lead to inaccurate bioavailability measurements.[9] Ferrous sulfate, a common iron source, is particularly prone to precipitation in cell culture medium.[9] Several factors can influence iron solubility, including the pH of the medium. Using a more stable iron compound, such as ferric maltol, can help avoid precipitation at higher concentrations.[9] Additionally, ensuring the pH of the tissue culture medium is appropriately maintained is critical.[9]

Q4: I am observing high variability in my results between experiments. What are the likely causes?

High variability in the Caco-2 cell assay can stem from several sources. Inconsistent cell culture practices are a primary cause.[4] Factors such as the passage number of the cells, the density at which they are seeded, and the duration of differentiation can all impact the outcome.[4][10] It is recommended to use Caco-2 cells within a specific passage range and to subculture them at a consistent confluence level (e.g., 50% instead of 80%) to maintain a high proliferation potential and promote synchronous differentiation.[4] Additionally, ensure precise control over the in vitro digestion process, including pH adjustments and enzyme activity.

Troubleshooting Guides

Problem 1: Low or No Ferritin Response to Iron Treatment

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Cell Health or Monolayer Integrity - Monitor cell morphology daily. - Measure Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity. TEER values in the range of 500–1100 ohms are generally considered acceptable for fully differentiated cultures, though values of at least 300 ohms are commonly used.[5] - Ensure the TEER value after the experiment is at least 75% of the initial value.[5]
Suboptimal Cell Differentiation - Culture Caco-2 cells for a full 21-25 days post-seeding to allow for spontaneous differentiation into mature enterocytes.[5] - Seed cells at a consistent and optimal density (e.g., 50,000 cells/cm²).[2]
Ineffective In Vitro Digestion - Verify the activity of digestive enzymes (pepsin, pancreatin, bile). - Ensure precise pH adjustments during the simulated gastric (pH 2.0) and intestinal (pH 6.9-7.0) phases.[2][7]
Low Iron Solubility in the Digest - Assess the solubility of your iron source in the final digestate. - Consider the presence of inhibitors (e.g., phytic acid, polyphenols) or enhancers (e.g., ascorbic acid) in your test sample that may affect iron solubility.[8][11]
Issues with Ferritin ELISA - Validate your ELISA kit for use with Caco-2 cell lysates. - Run a standard curve with each assay to ensure accuracy and reproducibility.
Problem 2: Inconsistent Results Across Replicate Wells

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Uneven Cell Seeding - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inconsistent Application of Digestate - Add the digestate to the center of the well to ensure even distribution over the cell monolayer. - Use a rocking shaker during the 2-hour incubation with the digestate to ensure gentle and uniform mixing.[2]
Variability in Cell Harvesting - Ensure complete cell lysis to release all intracellular ferritin. - Use a consistent volume of lysis buffer for each well.

Experimental Protocols

Caco-2 Cell Culture and Differentiation
  • Cell Seeding: Seed Caco-2 cells at a density of 50,000 cells/cm² onto collagen-coated permeable supports (e.g., Transwell inserts).[2]

  • Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.[2]

  • Medium Changes: Change the culture medium every 2-3 days.[2]

  • Differentiation: Allow the cells to differentiate for 21-25 days post-seeding before conducting the iron uptake experiment.[5]

In Vitro Digestion and Iron Uptake
  • Gastric Digestion: Adjust the pH of the food sample to 2.0 with HCl and add pepsin. Incubate at 37°C for 1 hour with gentle shaking.

  • Intestinal Digestion: Adjust the pH to 6.9-7.0 with NaHCO₃ and add a pancreatin-bile mixture.[2][7] Incubate at 37°C for 2 hours with gentle shaking.[2]

  • Application to Cells: Transfer 1.5 mL of the intestinal digest to the apical side of the Caco-2 cell monolayer and incubate for 2 hours on a rocking shaker.[2]

  • Post-Incubation: Remove the digest and wash the cells twice with PBS. Add fresh culture medium and incubate for an additional 22 hours to allow for ferritin expression.[2]

Ferritin and Protein Quantification
  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., CelLytic M).[12]

  • Ferritin Measurement: Determine the ferritin concentration in the cell lysate using a commercially available ELISA kit.

  • Protein Measurement: Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay).[12]

  • Normalization: Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein).[7][12]

Data Presentation

Table 1: Expected Ferritin Values for Quality Control Samples

Sample Typical Ferritin Range (ng ferritin/mg cell protein)
Blank Digest (No Iron)< 20
FeCl₃ (66 µM)30 - 50[7]
FeCl₃ (66 µM) + Ascorbic Acid (1.3 mM)250 - 400[7]

Note: These values are approximate and may vary between laboratories. It is recommended to establish your own internal quality control ranges.

Visualizations

Signaling Pathways & Experimental Workflows

IronUptakePathway Lumen Intestinal Lumen Dcytb Dcytb (reductase) ApicalMembrane Apical Membrane Enterocyte Caco-2 Enterocyte BasolateralMembrane Basolateral Membrane Bloodstream Bloodstream (Basolateral side) DMT1 DMT1 Fe2_cyto Fe²⁺ (Cytosol) DMT1->Fe2_cyto Ferritin Ferritin (Storage) Fe2_cyto->Ferritin Storage FPN Ferroportin (FPN) Fe2_cyto->FPN Export Hephaestin Hephaestin FPN->Hephaestin Oxidation Fe3_lumen Fe³⁺ (Dietary Iron) Fe3_lumen->Dcytb Fe2_lumen Fe²⁺ Dcytb->Fe2_lumen Fe2_lumen->DMT1 Uptake Fe3_blood Fe³⁺ Hephaestin->Fe3_blood Transferrin Transferrin Fe3_blood->Transferrin Transferrin->Bloodstream

Caption: Iron uptake and transport pathway in Caco-2 cells.

Caco2_Workflow start Start culture_cells Culture & Differentiate Caco-2 Cells (21 days) start->culture_cells in_vitro_digestion Perform In Vitro Gastric & Intestinal Digestion culture_cells->in_vitro_digestion apply_digestate Apply Digestate to Apical side of Caco-2 Monolayer in_vitro_digestion->apply_digestate incubate_uptake Incubate for 2h (Iron Uptake) apply_digestate->incubate_uptake incubate_ferritin Wash & Incubate for 22h (Ferritin Expression) incubate_uptake->incubate_ferritin harvest_cells Harvest Cells (Lysis) incubate_ferritin->harvest_cells analyze Analyze Ferritin (ELISA) & Total Protein harvest_cells->analyze calculate Calculate Ferritin/Protein Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 iron bioavailability assay.

Troubleshooting_Logic start Low/No Ferritin Response check_monolayer Check Monolayer Integrity (TEER)? start->check_monolayer teer_ok TEER OK? check_monolayer->teer_ok check_digestion Verify In Vitro Digestion? teer_ok->check_digestion Yes solution_culture Solution: Review Cell Culture & Differentiation Protocol teer_ok->solution_culture No digestion_ok Digestion Protocol OK? check_digestion->digestion_ok check_solubility Assess Iron Solubility? digestion_ok->check_solubility Yes solution_digestion Solution: Optimize Digestion (pH, enzymes) digestion_ok->solution_digestion No solubility_ok Solubility OK? check_solubility->solubility_ok check_elisa Check ELISA Performance? solubility_ok->check_elisa Yes solution_solubility Solution: Address Inhibitors/ Enhancers, or Iron Source solubility_ok->solution_solubility No solution_elisa Solution: Validate ELISA Kit & Run Controls check_elisa->solution_elisa

Caption: Troubleshooting decision tree for low ferritin response.

References

Technical Support Center: Optimization of Chlorophyll Extraction for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of chlorophyll for synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during chlorophyll extraction, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Chlorophyll Yield Incomplete cell lysis: The solvent is not effectively breaking down the plant cell walls to release the chlorophyll.- Ensure thorough grinding of the plant material with a mortar and pestle, optionally with liquid nitrogen, to create a fine powder before extraction.[1] - Consider using mechanical disruption methods like sonication or homogenization.
Inappropriate solvent selection: The solvent used may not be optimal for the specific plant material.- Test different solvents such as methanol, ethanol, acetone, or DMSO. Methanol has been shown to be highly efficient for many plant tissues.[2][3] - For difficult-to-extract species, a combination of solvents like DMSO followed by methanol can be more effective.[3][4]
Insufficient solvent volume: The amount of solvent may be inadequate to fully extract the chlorophyll from the sample.- Increase the solvent-to-sample ratio. A common starting point is a 1:10 (w/v) ratio.[5]
Suboptimal extraction time or temperature: The extraction duration or temperature may not be sufficient for complete extraction.- Increase the extraction time, but be mindful of potential degradation at higher temperatures.[2][6] - Optimize the temperature. While higher temperatures can increase extraction rates, they can also lead to chlorophyll degradation.[2]
Degradation of Chlorophyll (indicated by brownish or olive-green extract) Presence of chlorophyllase enzyme: This enzyme, naturally present in plant tissues, can convert chlorophyll to chlorophyllide.- Briefly boil the leaf samples before extraction to deactivate the enzyme.[7] - Perform the extraction at sub-zero temperatures using liquid nitrogen to inhibit enzyme activity.[7]
Acidic conditions: The presence of acids in the plant vacuole or from other sources can lead to the conversion of chlorophyll to pheophytin (a grayish-brown pigment).- Add a neutralizing agent like magnesium carbonate or calcium carbonate to the extraction solvent to buffer against acidity.[8]
Exposure to light: Chlorophyll is light-sensitive and can degrade upon exposure to light.[8][9]- Conduct all extraction steps in dim light or cover glassware with aluminum foil.[8][9]
High temperatures: Elevated temperatures can accelerate the degradation of chlorophyll.[2]- Perform the extraction at cool temperatures, for instance, by keeping samples and solvents on ice.[9]
Inaccurate Spectrophotometric Readings Turbidity of the extract: Solid particles remaining in the extract can scatter light and interfere with absorbance measurements.- Centrifuge the extract to pellet any solid debris and use the supernatant for measurement.[9] - Filter the extract through a syringe filter (e.g., 0.22 µm PTFE) before analysis.[1]
Interference from other pigments: Carotenoids and other pigments can absorb light at similar wavelengths to chlorophyll, leading to inaccurate quantification.- Use specific wavelengths for chlorophyll a and b where interference is minimized (e.g., 663 nm and 645 nm for acetone).[10] - For more accurate quantification of individual pigments, use High-Performance Liquid Chromatography (HPLC).[1][11]
Solvent evaporation: Volatile solvents like acetone can evaporate, concentrating the sample and leading to erroneously high readings.- Keep extraction tubes and cuvettes covered whenever possible.

Frequently Asked Questions (FAQs)

Q1: Which solvent is the most effective for chlorophyll extraction?

The choice of solvent depends on the plant material and the specific goals of the extraction. However, studies have shown that methanol is often the most efficient solvent for extracting both chlorophylls and carotenoids from various plant tissues.[2][3] Acetone (typically 80-90% in water) and ethanol are also commonly used and effective solvents.[9][12][13] For certain recalcitrant tissues, a pre-treatment with Dimethyl Sulfoxide (DMSO) followed by methanol extraction can significantly improve yields.[3][4]

Q2: What is the optimal temperature for chlorophyll extraction?

There is a trade-off between extraction efficiency and chlorophyll stability. Higher temperatures can increase the rate of extraction but also accelerate degradation.[2][6] For many standard protocols, performing the extraction at low temperatures (e.g., on ice) is recommended to minimize degradation.[9] However, some optimized methods, like Pressurized Liquid Extraction (PLE), may use elevated temperatures (e.g., 100-125°C) for short durations to maximize yield while minimizing breakdown.[2] A marked decline in chlorophyll stability is generally observed at temperatures above 125°C.[2]

Q3: How can I prevent the degradation of chlorophyll during extraction?

To prevent chlorophyll degradation, it is crucial to work quickly and in a controlled environment. Key preventative measures include:

  • Working in dim light: Chlorophyll is photosensitive and degrades when exposed to light.[8][9]

  • Maintaining low temperatures: Keeping samples and solvents cold (e.g., on ice) slows down enzymatic activity and chemical degradation.[9]

  • Neutralizing acids: Adding a base like magnesium carbonate or calcium carbonate to the extraction solvent can prevent the conversion of chlorophyll to pheophytin.[8]

  • Deactivating enzymes: Briefly boiling the plant tissue before extraction can inactivate chlorophyllase, which degrades chlorophyll into chlorophyllide.[7]

Q4: What is the difference between chlorophyll a and chlorophyll b, and why is the ratio important?

Chlorophyll a and chlorophyll b are the two primary types of chlorophyll found in terrestrial plants. They differ slightly in their molecular structure, which affects their light absorption spectra. The ratio of chlorophyll a to chlorophyll b is typically around 3:1 in healthy, sun-adapted plants.[2] A significant deviation from this ratio can indicate stress, senescence, or issues with the extraction process, as chlorophyll a tends to degrade more rapidly than chlorophyll b.[2]

Q5: Can I store my chlorophyll extract? If so, how?

Yes, chlorophyll extracts can be stored, but it is essential to do so under conditions that minimize degradation. For short-term storage, keep the extract in a tightly sealed, dark container at 4°C. For longer-term storage, it is recommended to store the extract at -20°C or even -80°C. To prevent degradation from residual water, the pigments can be transferred to a hydrophobic organic solvent like diethyl ether before storage.[8]

Data Presentation

Table 1: Comparison of Solvent Efficiency for Total Chlorophyll Extraction

SolventPlant SourceRelative EfficiencyReference
MethanolParsleyHigh[2]
MethanolGreen AlgaeHigh[12]
96% EthanolSesameHigh[14]
DMSOSesameHigh[14]
90% AcetoneMarine PhytoplanktonGood[15]
80% AcetoneAlternanthera sessilisGood[6]
Diethyl EtherGreen AlgaeModerate[12]

Table 2: Effect of Temperature on Chlorophyll a Yield and Degradation in Methanol Extraction

Temperature (°C)Extraction Time (min)Chlorophyll a Yield (mg/100g FW)Chlorophyll a Derivative (Degradation Product) (mg/100g FW)Reference
505SuboptimalLow[2]
1005HighModerate[2]
125586.37Increased[2]
150574.677.44[2]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Chlorophyll a and b using 80% Acetone

This protocol is a standard method for the rapid quantification of chlorophyll a and b.

Materials:

  • Fresh plant tissue (e.g., leaves)

  • 80% Acetone (v/v in distilled water), pre-cooled

  • Mortar and pestle

  • Quartz sand (optional, as a grinding aid)

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

  • Spectrophotometer

  • Cuvettes (glass or quartz, not plastic)

  • Filter paper or syringe filter (0.22 µm)

Procedure:

  • Weigh approximately 100-200 mg of fresh plant tissue.

  • Transfer the tissue to a chilled mortar and pestle. Add a small amount of quartz sand if desired.

  • Add 2-3 mL of cold 80% acetone and grind the tissue thoroughly until it becomes a homogenous paste and the green pigments are fully extracted.

  • Quantitatively transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsing to the centrifuge tube.

  • Bring the final volume to 10 mL with 80% acetone.

  • Centrifuge the extract at 3000-5000 x g for 5-10 minutes to pellet the cell debris.

  • Carefully decant the supernatant into a clean tube. If the supernatant is not clear, filter it.

  • Calibrate the spectrophotometer with 80% acetone as a blank.

  • Measure the absorbance of the extract at 663 nm and 645 nm. Also, measure the absorbance at 750 nm to correct for turbidity.

  • Subtract the absorbance at 750 nm from the readings at 663 nm and 645 nm.

  • Calculate the concentrations of chlorophyll a and b using the following equations (for 80% acetone):

    • Chlorophyll a (µg/mL) = (12.21 * A663) - (2.81 * A645)

    • Chlorophyll b (µg/mL) = (20.13 * A645) - (5.03 * A663)

    • Total Chlorophyll (µg/mL) = (17.32 * A645) + (7.18 * A663)

Protocol 2: Chlorophyll Extraction for HPLC Analysis

This protocol is suitable for obtaining a cleaner extract for more precise quantification of chlorophylls and other pigments by HPLC.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 100% Acetone, HPLC grade

  • Mortar and pestle

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Weigh approximately 50-100 mg of fresh plant tissue or 10-20 mg of freeze-dried tissue.

  • Freeze the sample in liquid nitrogen in a pre-chilled mortar.

  • Grind the frozen tissue to a fine powder with a pestle.

  • Add 1 mL of cold 100% acetone to the powdered tissue and continue grinding until a homogenous suspension is formed.

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant. If the pellet is still green, re-extract it with another 0.5 mL of acetone, centrifuge again, and pool the supernatants.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

  • Store the vial at -20°C in the dark until ready for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_clarification Clarification cluster_analysis Analysis sample Fresh Plant Material grinding Grinding (Mortar & Pestle with Liquid N2) sample->grinding add_solvent Add Cold Solvent (e.g., Acetone, Methanol) grinding->add_solvent homogenize Homogenize/Vortex add_solvent->homogenize centrifuge Centrifugation homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spectro Spectrophotometry collect_supernatant->spectro hplc HPLC collect_supernatant->hplc

Caption: General workflow for chlorophyll extraction and analysis.

chlorophyll_degradation Chlorophyll_a Chlorophyll a Chlorophyllide_a Chlorophyllide a Chlorophyll_a->Chlorophyllide_a Chlorophyllase (- Phytol) Pheophytin_a Pheophytin a Chlorophyll_a->Pheophytin_a Acid (H+) (- Mg2+) Pheophorbide_a Pheophorbide a Chlorophyllide_a->Pheophorbide_a Acid (H+) (- Mg2+) Pheophytin_a->Pheophorbide_a Chlorophyllase (- Phytol)

Caption: Major degradation pathways of chlorophyll during extraction.

References

"minimizing degradation of sodium iron chlorophyllin during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium iron chlorophyllin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from chlorophyll?

This compound is a semi-synthetic molecule derived from chlorophyll. In this derivative, the central magnesium ion of the porphyrin ring is replaced by an iron ion, and the phytol tail is removed, rendering the molecule water-soluble. This structural change enhances its stability compared to natural chlorophyll.

Q2: What are the primary factors that cause degradation of this compound during storage?

The main factors contributing to the degradation of this compound are exposure to light, high temperatures, suboptimal pH conditions, and the presence of oxidizing agents. Minimizing exposure to these factors is crucial for preserving the integrity of the compound.

Q3: What are the ideal storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is recommended to keep it in tightly sealed containers to protect it from light, moisture, and oxygen. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What is the expected shelf-life of this compound under optimal conditions?

While the exact shelf-life can vary depending on the manufacturer and specific formulation, when stored under ideal conditions (cool, dark, and dry), this compound is expected to be stable for at least two years. For specific product dating, always refer to the manufacturer's certificate of analysis.

Q5: Are there any visual indicators of this compound degradation?

Yes, a noticeable color change is a primary indicator of degradation. A fresh, high-quality solution of this compound typically has a dark green to brownish-green color. Degradation can lead to a color shift towards olive-brown or a complete loss of color, which may be accompanied by precipitation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the sample (e.g., turning olive-brown) 1. Photodegradation: Exposure to ambient or UV light. 2. Thermal Degradation: Storage at elevated temperatures. 3. pH Shift: The pH of the solution is outside the optimal range.1. Store all stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Work in a dimly lit area when possible. 2. Ensure the storage temperature is consistently maintained. Avoid repeated freeze-thaw cycles. 3. Check the pH of your solution. This compound is most stable in a pH range of 3.0-6.0.[1] Adjust the pH using appropriate buffers if necessary.
Precipitation in the solution 1. pH outside the stable range: Particularly in highly acidic or alkaline conditions. 2. High concentration of oxidants: Presence of strong oxidizing agents can lead to degradation and precipitation.[2] 3. Aggregation: At certain concentrations and ionic strengths, the molecules may aggregate and precipitate.1. Verify and adjust the pH of the solution to be within the 3.0-6.0 range. 2. Avoid the use of strong oxidizing agents in your formulation. If their use is unavoidable, conduct compatibility studies. 3. Try diluting the sample or adjusting the ionic strength of the buffer.
Loss of biological activity or inconsistent experimental results 1. Chemical degradation: The active compound has degraded due to improper storage or handling. 2. Interaction with other components: The compound may be reacting with other excipients in the formulation.1. Re-evaluate your storage and handling procedures. Use a fresh, properly stored batch of this compound for your experiments. 2. Perform compatibility studies with all formulation components to identify any potential interactions.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide an overview based on available information and comparative data from related metallo-chlorophyllins, such as sodium copper chlorophyllin.

Table 1: Comparative Stability of Metallo-Chlorophyllins

Parameter This compound (SIC) Sodium Copper Chlorophyllin (SCC) Sodium Zinc Chlorophyllin (SZC) Reference
Light Stability ModerateHighModerate[2]
Thermal Stability Stable to heatModerateHigh[1][2]
pH Stability Stable in the range of 3.0-6.0Degrades in acidic conditions-[1]
Oxidant Stability Stable at low concentrations, unstable at high concentrationsStable at low concentrations, unstable at high concentrationsStable at low concentrations, unstable at high concentrations[2]

Table 2: Estimated Thermal Degradation of this compound in Solution *

Temperature Storage Duration Estimated Degradation (%)
25°C (Room Temperature)6 months< 5%
40°C6 months10-20%
60°C1 month20-40%

*Note: This data is extrapolated from studies on the thermal degradation of sodium copper chlorophyllin and the qualitative statement that this compound is "stable against heat."[1][3] Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Aqueous Solution

1. Objective: To evaluate the stability of a this compound solution under accelerated temperature and light conditions.

2. Materials:

  • This compound powder
  • Phosphate buffer (pH 4.5 and pH 7.0)
  • Amber and clear glass vials with airtight caps
  • Stability chambers (40°C/75% RH and 25°C/60% RH)
  • Photostability chamber with a UV light source
  • HPLC system with a PDA detector
  • UV-Vis Spectrophotometer

3. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. b. Dilute the stock solution with the respective phosphate buffers to a final concentration of 100 µg/mL. c. Aliquot the solutions into both amber and clear glass vials.

4. Storage Conditions and Time Points:

  • Thermal Stability (in amber vials):
  • 25°C / 60% RH (Control)
  • 40°C / 75% RH (Accelerated)
  • Photostability (in clear vials):
  • 25°C with exposure to a calibrated light source (as per ICH Q1B guidelines)
  • 25°C in the dark (Control)
  • Time Points for Analysis: 0, 1, 3, and 6 months.

5. Analytical Methods: a. Visual Inspection: At each time point, visually inspect the samples for color change and precipitation. b. UV-Vis Spectroscopy: Scan the samples from 350 nm to 700 nm to monitor changes in the absorption spectrum. The characteristic Soret peak for this compound is around 405 nm.[4] c. HPLC Analysis: Quantify the remaining this compound and detect any degradation products.

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-2, 250 x 4.6 mm, 5 µm).[5]
  • Mobile Phase: Methanol:Water (80:20, v/v) containing 1% acetic acid.[6]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 395 nm.[5]
  • Injection Volume: 20 µL.

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
  • Plot the degradation over time to determine the degradation kinetics.

Visualizations

Logical Relationship of Factors Affecting Stability

cluster_factors Degradation Factors cluster_compound Compound cluster_degradation Degradation Products Light Light Exposure SIC This compound Light->SIC Temperature High Temperature Temperature->SIC pH Suboptimal pH pH->SIC Oxidants Oxidizing Agents Oxidants->SIC Degradation Degraded Products (e.g., Oxidized forms, Pheophytin-like structures) SIC->Degradation Degradation

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Stability Assessment

start Start: Sample Preparation storage Storage under Controlled Conditions (Temp, Light, pH) start->storage sampling Sampling at Pre-defined Timepoints storage->sampling analysis Analysis: - Visual Inspection - UV-Vis Spectroscopy - HPLC sampling->analysis data Data Interpretation & Kinetic Modeling analysis->data end End: Determine Shelf-life data->end

Caption: Workflow for assessing the stability of this compound.

Plausible Degradation Pathway

SIC This compound (Fe-Chlorin Complex) Oxidized Oxidized Fe-Chlorin Products SIC->Oxidized Oxidation (Light, O2) Demetalated Fe-Pheophytin/Pheophorbide (Loss of Iron) SIC->Demetalated Demetalation (Acidic pH) Colorless Colorless Degradation Products Oxidized->Colorless Demetalated->Colorless

Caption: A plausible degradation pathway for this compound.

References

Technical Support Center: Refining and Purifying Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium iron chlorophyllin.

Troubleshooting Guides

This section addresses common problems encountered during the refining and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete saponification of chlorophyll.- Ensure complete removal of phytol tails by optimizing saponification conditions (e.g., NaOH concentration, reaction time, and temperature). Insufficient iron incorporation.
Product is greenish-brown or has low purity Co-extraction of other pigments (e.g., carotenoids).- During the initial solvent extraction of chlorophyll, use a non-polar solvent wash (e.g., petroleum ether or hexane) to remove lipophilic impurities.[1][2] Incomplete removal of unreacted starting materials or by-products.
Final product has poor solubility in water Incomplete conversion to the sodium salt.- During the final alkalization step, ensure a sufficient amount of a sodium salt (e.g., NaOH in ethanol) is added to convert the iron chlorophyllin to its sodium salt form.[1] The presence of insoluble impurities.
Crystallization of this compound is unsuccessful The solution is too dilute or too concentrated.- Adjust the concentration of the solution. Slow evaporation of the solvent can be an effective crystallization technique.[3] The solvent system is not optimal.
HPLC analysis shows multiple peaks or peak tailing Degradation of the sample.- Ensure the sample is fresh and has been stored properly (protected from light and heat). Use a mobile phase that is compatible with the stability of this compound. Contamination of the HPLC system.

Frequently Asked Questions (FAQs)

1. What is the general procedure for preparing this compound?

The preparation of this compound typically involves a multi-step process that begins with the extraction of chlorophyll from a plant source, such as pine needles or silkworm excrement.[1][2][4] The extracted chlorophyll then undergoes saponification to remove the phytol tail, followed by acidification to purify the chlorophyllin. The magnesium ion at the center of the porphyrin ring is then replaced with iron through a process called ironization. Finally, the iron chlorophyllin is converted to its water-soluble sodium salt by alkalization.[1][2]

2. What are the key parameters to control during the synthesis of this compound?

Several parameters are crucial for the successful synthesis of this compound with high purity and yield. These include the efficiency of the initial chlorophyll extraction, the conditions of the saponification reaction (alkali concentration, temperature, and time), the pH during the ironization step, and the conditions for the final salt formation.[5] Stability is also a key concern, with factors such as light, heat, pH, and the presence of oxidants potentially leading to degradation.[6]

3. How can the purity of this compound be assessed?

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound.[4][7][8] A common approach involves using a reversed-phase column (e.g., Inertsil ODS-2) with a mobile phase consisting of a methanol-water gradient containing acetic acid, and detection at around 405 nm.[4][7] UV-Vis spectroscopy can also be used for characterization, with this compound typically exhibiting an absorption peak around 405 nm.[4]

4. What are the common impurities found in this compound?

Impurities in this compound can originate from the starting plant material, such as other pigments like carotenoids. Process-related impurities can include unreacted chlorophyll, chlorophyll derivatives with magnesium still present, and free iron salts. Degradation products can also be present if the material is exposed to harsh conditions like high temperatures, extreme pH, or light.[9]

5. What are the best practices for storing this compound?

This compound is hygroscopic and can degrade in the presence of moisture.[10] It is also sensitive to light.[6] Therefore, it should be stored in a tightly sealed container, in a dry and dark place.[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound from Plant Material

This protocol outlines the general steps for the laboratory-scale synthesis of this compound.

  • Chlorophyll Extraction :

    • Extract chlorophyll from the chosen plant source (e.g., pine needles, silkworm excrement) using a suitable organic solvent such as ethanol or acetone.[1][6]

  • Saponification :

    • To the chlorophyll extract, add a solution of sodium hydroxide to initiate the saponification reaction, which cleaves the phytol tail from the chlorophyll molecule. This is typically carried out with heating.[1][2]

  • Purification :

    • After saponification, the mixture is purified to remove unsaponified fats and other impurities. This can be achieved by washing with a non-polar solvent like petroleum ether.[1][2]

  • Acidification :

    • The aqueous layer containing the sodium chlorophyllin is acidified (e.g., with HCl) to a pH of 2-4 to precipitate the chlorophyllin acid.[1][2]

  • Ironization :

    • The precipitated chlorophyllin acid is redissolved in a suitable solvent (e.g., acetone), and an iron salt (e.g., ferrous chloride, FeCl₂) is added. The mixture is heated to facilitate the replacement of the central magnesium ion with iron.[1][2]

  • Alkalization and Salt Formation :

    • After the ironization is complete, the iron chlorophyllin is converted to its sodium salt by adding a sodium hydroxide solution in ethanol. The resulting this compound precipitates out of the solution.[1]

  • Drying :

    • The precipitated this compound is filtered, washed, and dried to obtain the final product.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a method for analyzing the purity of a this compound sample.

  • Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column : Inertsil ODS-2 column (4.6 mm × 250 mm, 5 µm) or equivalent.[4]

  • Mobile Phase : A gradient of methanol and water containing 0.1% acetic acid. A common starting point is an 80:20 (v/v) mixture of methanol/water.[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Detection Wavelength : 405 nm.[4]

  • Sample Preparation : Dissolve a known amount of the this compound sample in the mobile phase to a suitable concentration.

  • Injection Volume : 10-20 µL.

  • Analysis : Run the sample through the HPLC system and integrate the peak areas. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Quantitative Data

ParameterValueReference
Purity (by HPLC)96.0%[4]
Iron Content8.00%[4]
Theoretical Iron Content7.73%[4]
UV-Vis Absorption Maximum405 nm[4]

Visualizations

experimental_workflow cluster_extraction Extraction & Saponification cluster_purification Purification & Metallation cluster_final_product Final Product Formation start Plant Material extraction Solvent Extraction (e.g., Ethanol) start->extraction saponification Saponification (NaOH) extraction->saponification purification Purification (e.g., Petroleum Ether Wash) saponification->purification acidification Acidification (HCl) purification->acidification ironization Ironization (FeCl2) acidification->ironization alkalization Alkalization (NaOH in Ethanol) ironization->alkalization drying Filtration & Drying alkalization->drying final_product This compound drying->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Purity Observed check_color Is the product color off (e.g., brownish)? start->check_color check_hplc Does HPLC show multiple peaks? check_color->check_hplc No impurity_cause Possible Pigment Impurities check_color->impurity_cause Yes degradation_cause Possible Degradation check_hplc->degradation_cause Yes end_good Purity Acceptable check_hplc->end_good No improve_purification Improve initial purification steps (e.g., solvent washing) impurity_cause->improve_purification optimize_conditions Optimize reaction conditions (light, heat, pH) degradation_cause->optimize_conditions

Caption: A simplified troubleshooting logic for low purity issues.

References

Technical Support Center: Analysis of Sodium Iron Chlorophyllin in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of sodium iron chlorophyllin in complex food matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Cause Indication Solution
Column Overload Peak fronting, especially at higher concentrations.Dilute the sample or inject a smaller volume.
Inappropriate Sample Solvent Peak distortion (splitting, tailing, or fronting). Often occurs if the injection solvent is much stronger than the mobile phase.Prepare the final sample dilution in the initial mobile phase or a weaker solvent.
Column Contamination/Degradation Gradual peak tailing or splitting over several injections. Increased backpressure.Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent. If performance doesn't improve, replace the column.
Buffer Mismatch Peak splitting or tailing, particularly if the sample pH is significantly different from the mobile phase pH.Ensure the sample is dissolved in a solvent with a pH compatible with the mobile phase.
Problem 2: Inconsistent or Drifting Retention Times

Possible Causes & Solutions

Cause Indication Solution
Inadequate Column Equilibration Retention time shifts at the beginning of a run sequence.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting injections.
Mobile Phase Composition Change Gradual drift in retention times over a long run.Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing accurately.
Temperature Fluctuations Random or cyclical shifts in retention time.Use a column oven to maintain a constant temperature.
Pump Malfunction Erratic retention times and fluctuating backpressure.Check for leaks, prime the pump to remove air bubbles, and check pump seals.[1]
Problem 3: Signal Suppression or Enhancement (Matrix Effects)

Possible Causes & Solutions

Cause Indication Solution
Co-eluting Matrix Components Lower or higher analyte response in the sample compared to a clean standard. This is a common issue in complex matrices like candies, beverages, and processed foods.[2]- Dilute the sample: This is the simplest approach to reduce the concentration of interfering matrix components.[3][4] - Improve sample cleanup: Use Solid-Phase Extraction (SPE) to remove interferences. - Optimize chromatography: Modify the gradient to better separate the analyte from matrix components.[5] - Use a matrix-matched calibration curve: Prepare standards in a blank matrix extract to compensate for the effect.[6] - Use an internal standard: An isotopically labeled internal standard is ideal for correcting matrix effects.
Ionization Competition in MS Source Signal suppression is frequently observed with Electrospray Ionization (ESI) when co-eluting compounds compete with the analyte for ionization.[7][8]In addition to the solutions above, try optimizing the MS source parameters (e.g., spray voltage, gas flow) to improve ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do I know if they are impacting my analysis of this compound?

A: A matrix effect is the alteration of your analyte's signal (either suppression or enhancement) due to other components present in the sample matrix.[9] In food analysis, complex components like sugars, proteins, fats, and other additives can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification.[2][7]

To determine if you have a matrix effect, you can compare the peak area of a standard prepared in a pure solvent to the peak area of a standard at the same concentration spiked into a blank food sample extract (post-extraction). A significant difference (typically >20%) in the signal indicates the presence of matrix effects.[2][10]

Q2: I'm analyzing this compound in hard candy. What specific matrix effects should I anticipate?

A: Hard candies are high in sugars and may contain other additives like organic acids and flavorings. High sugar content can increase the viscosity of your sample extract, potentially affecting sample injection and chromatography. The primary matrix effect, however, is likely to be ion suppression in the MS source due to co-eluting sugars and other components that are not removed during sample preparation. This can lead to an underestimation of the this compound concentration.

Q3: What is the best way to extract this compound from a fatty food matrix like a creamy salad dressing?

A: For fatty matrices, a multi-step extraction is often necessary. You can start with a liquid-liquid extraction (LLE) using a solvent system that can separate the lipids from the more polar chlorophyllin. For example, an extraction with a mixture of ethyl acetate and acetone followed by partitioning against a buffer can be effective.[11] Subsequently, a Solid-Phase Extraction (SPE) cleanup step can be used to further remove remaining fats and other interferences before HPLC or LC-MS analysis.

Q4: My recovery of this compound is low and inconsistent. What could be the cause?

A: Low and inconsistent recovery can be due to several factors:

  • Incomplete Extraction: The extraction solvent and method may not be suitable for the food matrix. Ensure the sample is homogenized well and that the solvent has sufficient contact time.

  • Analyte Degradation: Chlorophyllins can be unstable under certain pH and temperature conditions.[12][13][14] Ensure your extraction and processing steps are mild.

  • Loss during Sample Cleanup: Your analyte may be irreversibly binding to the SPE sorbent or being partially eluted during the wash steps. Review and optimize your SPE protocol.

  • Adsorption to Vials/Tubing: Although less common, highly active sites on glass or plastic surfaces can adsorb the analyte. Consider using deactivated vials.

Q5: Can I use a UV-Vis detector for the quantification of this compound, or is a mass spectrometer necessary?

A: A UV-Vis or photodiode array (PDA) detector can be used for quantification, typically around 395-405 nm.[15][16] This approach is simpler and more cost-effective than LC-MS. However, it is less selective. If your sample matrix is complex and contains interfering compounds that absorb at the same wavelength, your results may be inaccurate. LC-MS/MS provides higher selectivity and sensitivity and is generally preferred for complex matrices to avoid interferences.[7]

Experimental Protocols & Data

Protocol 1: Generic Sample Preparation for Solid Foods (e.g., Candies, Gums)
  • Homogenization: Weigh 1-5 g of the food sample into a centrifuge tube. For hard candies, it may be necessary to crush them into a powder first.

  • Dissolution (for soluble solids): If the sample is water-soluble, dissolve it in a known volume of warm water.

  • Extraction: Add an extraction solvent (e.g., a mixture of methanol and water with 1% acetic acid) to the homogenized sample.[17] Vortex or sonicate for 10-15 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-PDA Analysis of this compound
  • HPLC System: A standard HPLC system with a PDA detector.

  • Column: Inertsil ODS-2, 5 µm, 4.6 x 250 mm (or equivalent C18 column).[15]

  • Mobile Phase: Methanol:Water (80:20, v/v) containing 1% acetic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 395 nm.[15]

  • Column Temperature: 35 °C.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound (SIC) in a candy matrix.[15]

Parameter Value
Limit of Detection (LOD) 1.2 mg/kg
Limit of Quantitation (LOQ) 4.1 mg/kg
Recovery Range (Intraday) 81% - 101%
Recovery Range (Interday) 85% - 98%
Linearity (R²) > 0.995

Visualizations

Troubleshooting_Workflow start Start Analysis problem Problem with Chromatogram? start->problem peak_shape Poor Peak Shape? problem->peak_shape Yes end Analysis Successful problem->end No retention_time Retention Time Drift? peak_shape->retention_time No solution_peak Adjust Sample Solvent Dilute Sample Check/Replace Column peak_shape->solution_peak Yes matrix_effect Signal Suppression/ Enhancement? retention_time->matrix_effect No solution_rt Equilibrate Column Prepare Fresh Mobile Phase Use Column Oven retention_time->solution_rt Yes solution_matrix Dilute Sample Improve Cleanup (SPE) Use Matrix-Matched Cal. matrix_effect->solution_matrix Yes solution_peak->end solution_rt->end solution_matrix->end

Caption: A troubleshooting workflow for common HPLC issues.

Matrix_Effect_Mitigation start Sample with Matrix Effects strategy Select Mitigation Strategy start->strategy dilution Sample Dilution strategy->dilution cleanup Enhanced Sample Cleanup (e.g., SPE) strategy->cleanup calibration Calibration Strategy strategy->calibration end Accurate Quantification dilution->end cleanup->end mmc Matrix-Matched Calibration calibration->mmc is Internal Standard (Isotope-Labeled) calibration->is mmc->end is->end

Caption: Strategies for mitigating matrix effects in food analysis.

References

"enhancing the solubility of sodium iron chlorophyllin for in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of sodium iron chlorophyllin (SIC) for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in in vitro research?

This compound (SIC) is a semi-synthetic, water-soluble derivative of chlorophyll where the central magnesium atom is replaced by iron.[1][2] In in vitro research, it is primarily used for its antioxidant properties, as a source of bioavailable iron, and as a potential modulator of inflammatory pathways.[3][4][5]

Q2: What are the general solubility characteristics of this compound?

This compound is generally described as being easily soluble in water, slightly soluble in ethanol and chloroform, and insoluble in ethyl ether.[1][6][7] Its aqueous solutions are typically greenish-brown to dark brown.[1][3]

Q3: What factors can affect the stability and solubility of this compound in experimental setups?

The stability and solubility of this compound can be influenced by several factors:

  • pH: SIC is more stable in a neutral to slightly alkaline environment. Acidic conditions, typically below pH 6.5, can lead to precipitation.[8][9]

  • Moisture: The compound is hygroscopic and can degrade when exposed to moisture.[1][6] It is crucial to store it in a dry environment.

  • Light: While more light-resistant than chlorophyll, prolonged exposure to light can affect its stability.[1][6]

  • Presence of certain ions: High concentrations of calcium ions can cause precipitation.[9]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to cell culture medium. pH of the medium: The final pH of the medium after adding the SIC solution may have dropped.- Ensure the pH of your final culture medium is maintained within the optimal physiological range (typically 7.2-7.4).- Prepare a concentrated stock solution of SIC in a slightly alkaline buffer (e.g., pH 7.5-8.0) before diluting it in the culture medium.
High concentration of SIC: The concentration of SIC might exceed its solubility limit in the specific medium.- Prepare a fresh, lower concentration of the SIC stock solution.- Perform a solubility test in a small volume of your specific cell culture medium before preparing the final experimental dilutions.
Interaction with media components: Components in the cell culture medium, such as high concentrations of calcium, may be causing precipitation.[9]- Review the composition of your cell culture medium.- If possible, use a medium with a lower calcium concentration or test for compatibility beforehand.
Inconsistent or unexpected experimental results. Degradation of SIC stock solution: Improper storage of the stock solution can lead to degradation of the compound.- Store stock solutions in a dark, airtight container at 2-8°C for short-term use or frozen for long-term storage.- Prepare fresh stock solutions regularly.
Incomplete dissolution of SIC powder: The powder may not have fully dissolved, leading to an inaccurate final concentration.- Use a vortex mixer or sonicator to ensure complete dissolution when preparing the stock solution.- Visually inspect the solution for any undissolved particles before use.
Color change of the culture medium over time. Instability of SIC: The chlorophyllin molecule may be degrading under the specific experimental conditions (e.g., prolonged incubation, high light exposure).- Minimize the exposure of your experimental plates to light.- Consider including appropriate controls to monitor the stability of SIC over the course of your experiment.

Data Presentation: Solubility of this compound

Solvent Qualitative Solubility Reported Concentration in Research Reference
WaterEasily Soluble10 mg/mL[3]
EthanolSlightly Soluble0.05 - 1 mg/mL (for antioxidant assays)[3]
ChloroformSlightly SolubleNot specified[1][6]
Ethyl EtherInsolubleNot applicable[7]
Phosphate Buffered Saline (PBS)Expected to be soluble, but pH-dependentNot specified
Cell Culture MediaGenerally soluble at typical working concentrations, but can precipitate under certain conditions.Not specified

Experimental Protocols

Protocol for Preparing a 10 mg/mL Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder

    • Sterile, deionized or distilled water

    • Sterile conical tube or vial

    • Vortex mixer

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh out 10 mg of this compound powder and transfer it to a sterile conical tube.

    • Add 1 mL of sterile water to the tube.

    • Vortex the mixture thoroughly for 1-2 minutes, or until the powder is completely dissolved. The solution should be a clear, dark brown liquid.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Materials:

    • 10 mg/mL this compound stock solution

    • Sterile cell culture medium or appropriate buffer (e.g., PBS)

  • Procedure:

    • Thaw the frozen stock solution (if applicable) at room temperature or in a 37°C water bath.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentrations for your experiment.

    • For example, to prepare a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of cell culture medium.

    • Gently mix the working solutions before adding them to your cell cultures.

Mandatory Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh SIC Powder dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 2-8°C or -20°C filter->store thaw Thaw Stock Solution store->thaw Use Stock dilute Serial Dilution in Medium/Buffer thaw->dilute mix Mix Gently dilute->mix apply Apply to In Vitro Assay mix->apply

Caption: Workflow for preparing SIC stock and working solutions.

Troubleshooting Logic for SIC Precipitation

G start Precipitation Observed? check_ph Check pH of Medium start->check_ph Yes no_precip No Precipitation start->no_precip No check_conc Check SIC Concentration check_ph->check_conc pH is optimal adjust_ph Adjust pH to 7.2-7.4 check_ph->adjust_ph pH is acidic check_media Check Media Components (e.g., Calcium) check_conc->check_media Concentration is low lower_conc Lower SIC Concentration check_conc->lower_conc Concentration is high test_media Test in Different Media check_media->test_media High Calcium, etc.

Caption: Decision tree for troubleshooting SIC precipitation.

Signaling Pathway: Modulation of NF-κB by Chlorophyllin

G tnfa_lps TNF-α / LPS receptor Receptor tnfa_lps->receptor ikk IKK receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammation Inflammatory Gene Expression nucleus->inflammation chlorophyllin Chlorophyllin chlorophyllin->ikk inhibits phosphorylation

Caption: Chlorophyllin's inhibition of the NF-κB pathway.[5]

References

Technical Support Center: Stabilization of Sodium Iron Chlorophyllin in Beverage Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of sodium iron chlorophyllin in beverages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in beverages?

This compound is a water-soluble derivative of chlorophyll, where the central magnesium atom is replaced by iron. It is utilized in the beverage industry as a natural green to brownish-green colorant. Beyond its coloring properties, it is also explored for potential health benefits, including antioxidant activity.

Q2: What are the primary factors that affect the stability of this compound in beverage formulations?

The stability of this compound is primarily influenced by three main factors:

  • pH: The acidity or alkalinity of the beverage can significantly impact the solubility and color of the chlorophyllin.

  • Light: Exposure to light, particularly UV radiation, can lead to the degradation of the chlorophyllin molecule, resulting in color fading.

  • Temperature: Elevated temperatures, such as those used in pasteurization, can accelerate the degradation of this compound, affecting both its color and potential bioactivity.

Q3: What is the optimal pH range for maintaining the stability of this compound?

This compound generally exhibits better stability in neutral to slightly alkaline conditions. In acidic environments, which are common in many beverages, it is more prone to degradation and precipitation. One study indicated that this compound is stable in a pH range of 3.0-6.0.[1] However, extensive testing within the specific beverage matrix is crucial.

Q4: Can antioxidants be used to improve the stability of this compound?

Yes, antioxidants can help protect this compound from oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used antioxidant in beverages that can scavenge residual oxygen, thereby preserving the color.[2] The effectiveness of an antioxidant depends on its compatibility with the overall beverage formulation.

Q5: Are there any known interactions between this compound and other common beverage ingredients?

Yes, interactions can occur. For instance, the iron in this compound can potentially interact with compounds like polyphenols, which are present in many fruit juices and teas, potentially leading to off-color development.[3] Additionally, interactions with sweeteners and acidulants can influence the overall stability and sensory profile of the beverage. It is also known that certain minerals can intensify off-notes.[4]

Troubleshooting Guides

Issue 1: Color Fading or Discoloration

Q: My beverage containing this compound is losing its green color and turning olive-brown over time. What is causing this and how can I prevent it?

A: This color change is likely due to the degradation of the chlorophyllin molecule. The primary culprits are exposure to light, adverse pH, and high temperatures.

Troubleshooting Steps:

  • pH Adjustment:

    • Measure the pH of your beverage. If it is highly acidic, consider adjusting it to a less acidic or neutral pH if the product allows. Buffering the system with agents like sodium citrate can help maintain a stable pH.

  • Light Protection:

    • Package your beverage in light-blocking materials, such as opaque or amber-colored containers.

    • Conduct a photostability test to quantify the rate of degradation under specific light conditions.

  • Temperature Control:

    • Minimize heat exposure during processing. If pasteurization is necessary, consider high-temperature short-time (HTST) methods to reduce the overall heat load.

    • Evaluate the color stability at different storage temperatures (e.g., refrigerated vs. ambient) to determine optimal storage conditions.

  • Incorporate Antioxidants:

    • Add an antioxidant such as ascorbic acid to your formulation. This can help mitigate oxidative degradation. The appropriate concentration should be determined through experimental trials.

Issue 2: Precipitation or Cloudiness

Q: I am observing a precipitate or cloudiness forming in my beverage formulated with this compound. What is the cause and solution?

A: Precipitation is a common issue, especially in acidic beverages. It occurs when the this compound becomes insoluble and falls out of the solution.

Troubleshooting Steps:

  • pH Management:

    • The most common cause is low pH. Increase the pH of the beverage to a range where the chlorophyllin remains soluble. As a starting point, a pH range of 3.0-6.0 has been suggested for stability.[1]

    • The use of chelating agents like citric acid can sometimes help keep metal ions in solution, but their effectiveness can be pH-dependent.[5][6]

  • Concentration Optimization:

    • The concentration of this compound might be too high for the specific beverage matrix. Try reducing the concentration to its effective minimum.

  • Ingredient Interaction Assessment:

    • Investigate potential interactions with other ingredients. High concentrations of certain salts or proteins could be causing the chlorophyllin to "salt out."

    • Conduct a systematic study where you prepare simplified versions of your beverage, adding one ingredient at a time, to identify the component causing the precipitation.

Issue 3: Off-Flavors or Metallic Taste

Q: My beverage has developed an undesirable metallic or off-flavor after adding this compound. How can I address this?

A: The iron component of the chlorophyllin can contribute to a metallic taste or catalyze oxidative reactions that produce off-flavors.

Troubleshooting Steps:

  • Flavor Masking:

    • Work with a flavor house to develop a flavor system that can effectively mask the metallic notes. Citrus, mint, or other strong flavors can be effective.

  • Antioxidant Addition:

    • The presence of antioxidants like ascorbic acid can not only protect the color but also inhibit oxidative reactions that may lead to the formation of off-flavors.

  • Chelating Agents:

    • In some cases, food-grade chelating agents may help to bind the iron more tightly, reducing its ability to interact with other components and generate off-flavors. However, this must be carefully tested for its impact on overall stability and regulatory compliance.

  • Concentration Reduction:

    • Use the lowest possible concentration of this compound that still achieves the desired color.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Beverages

FactorConditionEffect on StabilityMitigation Strategies
pH Acidic (Low pH)Decreased stability, potential precipitation, color shift to olive-brown.Increase pH, use buffering agents.
Neutral to AlkalineIncreased stability.Maintain pH in the optimal range for the specific product.
Light UV and Visible LightDegradation of the chromophore, leading to color fading.Use opaque or UV-protective packaging.
Temperature High TemperatureAccelerated degradation, color loss.Minimize heat processing (e.g., HTST), store at lower temperatures.
Oxygen Presence of OxygenOxidative degradation, color fading.Incorporate antioxidants (e.g., ascorbic acid), minimize headspace oxygen.
Interactions PolyphenolsPotential for off-color development.Conduct compatibility studies, consider use of chelating agents.
Certain Metal IonsCan catalyze degradation.Use purified ingredients, consider food-grade chelating agents.

Experimental Protocols

Protocol 1: Evaluation of pH Stability

Objective: To determine the effect of pH on the color stability of this compound in a model beverage system.

Methodology:

  • Prepare a Model Beverage Base: Create a simplified version of your beverage without the chlorophyllin. This could be a solution of water, sweetener, and acidulant.

  • pH Adjustment: Aliquot the base into several containers and adjust the pH of each to a different level (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) using citric acid or sodium citrate.

  • Addition of Chlorophyllin: Add a standardized amount of this compound to each pH-adjusted solution and mix thoroughly.

  • Initial Measurement: Immediately measure the color of each sample using a colorimeter (Lab* values) and a spectrophotometer (absorbance spectrum). This will be your baseline (T=0).

  • Storage: Store the samples in a dark place at a controlled temperature (e.g., 25°C).

  • Periodic Measurements: At regular intervals (e.g., every 24 hours for an accelerated study, or weekly for a longer-term study), take aliquots from each sample and measure the Lab* values and absorbance.

  • Data Analysis: Plot the change in color (ΔE*) and the decrease in absorbance at the characteristic wavelength over time for each pH level. This will allow you to identify the pH at which the color is most stable.

Protocol 2: Photostability Testing

Objective: To assess the impact of light exposure on the stability of this compound in the final beverage product.

Methodology:

  • Sample Preparation: Prepare samples of your final beverage containing this compound.

  • Packaging: Package the beverage in the intended transparent or semi-transparent retail packaging.

  • Control Group: Wrap a set of control samples in aluminum foil to completely block out light.

  • Exposure: Place both the exposed and control samples in a photostability cabinet with controlled light (e.g., simulating supermarket lighting) and temperature conditions.

  • Initial and Periodic Measurements: Measure the initial color (Lab* values) of all samples before exposure. At set time intervals, remove one exposed and one control sample for color measurement.

  • Data Analysis: Compare the color change (ΔE*) of the light-exposed samples to the control samples over time to determine the rate of photodegradation.

Protocol 3: Thermal Stability Assessment

Objective: To evaluate the effect of heat processing on the color and integrity of this compound.

Methodology:

  • Sample Preparation: Prepare a batch of your beverage containing this compound.

  • Heat Treatment: Subject aliquots of the beverage to different heat treatments that mimic your processing conditions (e.g., pasteurization at 85°C for 15 minutes, HTST at 95°C for 30 seconds). Include an untreated control.

  • Cooling: Rapidly cool all samples to room temperature after the heat treatment.

  • Color and Chemical Analysis:

    • Measure the Lab* values of the treated and control samples to quantify the immediate color change.

    • For a more in-depth analysis, use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and its degradation products before and after heat treatment. A suitable HPLC method would involve a C18 column with a mobile phase of methanol and water with acetic acid, and detection at around 395 nm.[7]

  • Data Analysis: Compare the color and concentration data to assess the impact of each heat treatment on the stability of the chlorophyllin. The thermal degradation often follows first-order kinetics.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Beverage with This compound ph pH Variation (e.g., 3.0, 5.0, 7.0) prep->ph Expose samples to: light Light Exposure (vs. Dark Control) prep->light Expose samples to: temp Temperature Variation (e.g., 4°C, 25°C, 40°C) prep->temp Expose samples to: colorimetry Colorimetric Measurement (Lab* values) ph->colorimetry Analyze at T=0 and regular intervals spectro Spectrophotometry (Absorbance) ph->spectro Analyze at T=0 and regular intervals hplc HPLC Analysis (Quantification of Degradation) ph->hplc Analyze at T=0 and regular intervals light->colorimetry Analyze at T=0 and regular intervals light->spectro Analyze at T=0 and regular intervals light->hplc Analyze at T=0 and regular intervals temp->colorimetry Analyze at T=0 and regular intervals temp->spectro Analyze at T=0 and regular intervals temp->hplc Analyze at T=0 and regular intervals kinetics Determine Degradation Kinetics colorimetry->kinetics spectro->kinetics hplc->kinetics shelf_life Predict Shelf Life kinetics->shelf_life

Experimental workflow for stability testing.

Degradation_Pathway cluster_factors Degradation Factors A This compound (Stable, Green-Brown) B Degradation Intermediates A->B Degradation C Colorless Compounds B->C Further Degradation F1 Low pH (Acidic) F1->A accelerate degradation F2 Light Exposure (UV) F2->A accelerate degradation F3 High Temperature F3->A accelerate degradation F4 Oxygen F4->A accelerate degradation

Factors influencing chlorophyllin degradation.

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of Sodium Iron Chlorophyllin and Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and well-tolerated iron supplements is a cornerstone of research in nutrition and hematology. Ferrous sulfate, a long-standing and widely used iron salt, is often considered the standard for treating iron deficiency. However, its use can be limited by gastrointestinal side effects and variable absorption.[1][2][3] This has spurred the investigation of alternative iron compounds, such as sodium iron chlorophyllin (SIC), a semi-synthetic derivative of chlorophyll. This guide provides an objective comparison of the bioavailability of this compound and ferrous sulfate, supported by experimental data and detailed methodologies.

Quantitative Bioavailability Data

A study in young women provides key comparative data on the fractional iron absorption (FIA) of this compound and ferrous sulfate. The results are summarized in the table below.

CompoundFractional Iron Absorption (FIA)Relative Bioavailability (compared to Ferrous Sulfate)Reference
This compound7%20%[4]
Ferrous Sulfate30%100%[4]

It is noteworthy that the bioavailability of this compound can be influenced by dietary factors. For instance, the presence of ascorbic acid has been shown to increase its fractional iron absorption.[4] Conversely, calcium has been identified as an inhibitor of iron bioavailability from this compound in in-vitro models.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experimental approaches used to assess the bioavailability of iron compounds like this compound and ferrous sulfate.

In Vitro Digestion / Caco-2 Cell Model

This model simulates the physiological processes of digestion and absorption in the human small intestine.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like properties, are cultured on semi-permeable membranes in bicameral chambers.[6]

  • Simulated Digestion: The iron compound (either this compound or ferrous sulfate) is subjected to a two-step in vitro digestion process.

    • Gastric Phase: The sample is incubated with pepsin at an acidic pH (around 2.0) to simulate stomach digestion.

    • Intestinal Phase: The pH is raised to approximately 7.0, and a mixture of pancreatin and bile salts is added to mimic digestion in the small intestine.

  • Cellular Uptake: The digested sample is then applied to the apical side of the Caco-2 cell monolayer. The cells are incubated to allow for iron uptake.

  • Bioavailability Assessment: Iron bioavailability is quantified by measuring the ferritin content in the cell lysate. Ferritin, an iron storage protein, is synthesized by the cells in response to iron uptake, and its concentration is proportional to the amount of absorbed iron.[5] Measurements are typically performed using an enzyme-linked immunosorbent assay (ELISA).

Human Bioavailability Study using Stable Isotopes

This in vivo method provides a highly accurate measurement of iron absorption in human subjects.

  • Subject Recruitment: Healthy volunteers, often with defined iron status (e.g., iron-depleted but not anemic), are recruited for the study.

  • Isotope Labeling: The iron compounds to be tested are labeled with different stable (non-radioactive) isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.

  • Administration: In a randomized crossover design, each participant consumes a standardized dose of the isotopically labeled this compound and, after a washout period, the labeled ferrous sulfate.

  • Blood Sampling: Blood samples are collected from the participants before the administration of the labeled compounds (baseline) and at a specified time point after, typically 14 days.[3]

  • Analysis: The enrichment of the iron isotopes in the red blood cells (erythrocytes) is measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Fractional Iron Absorption (FIA): The amount of the stable isotope incorporated into the erythrocytes is used to calculate the percentage of the administered dose that was absorbed and utilized for hemoglobin synthesis.[3]

Signaling Pathways and Experimental Workflows

Absorption Pathway of Ferrous Sulfate

Ferrous sulfate is a non-heme iron source, and its absorption primarily occurs in the duodenum. The iron must be in its ferrous (Fe²⁺) state for absorption.[8][9] The acidic environment of the stomach helps to maintain iron in this reduced form.[8] At the apical membrane of the enterocyte, the enzyme duodenal cytochrome B (Dcytb) can reduce any remaining ferric (Fe³⁺) iron to ferrous iron. The ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[8][10][11]

IntestinalLumen Intestinal Lumen FeSO4 Ferrous Sulfate (Fe²⁺) DMT1 DMT1 FeSO4->DMT1 Transport ApicalMembrane Apical Membrane Fe2_pool Labile Iron Pool (Fe²⁺) DMT1->Fe2_pool Enterocyte Enterocyte Ferroportin Ferroportin Fe2_pool->Ferroportin Export BasolateralMembrane Basolateral Membrane Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding Bloodstream Bloodstream

Caption: Simplified diagram of ferrous sulfate absorption in an enterocyte.

Proposed Absorption Pathway of this compound

This compound is structurally similar to heme iron, with an iron atom chelated within a porphyrin-like ring. It is hypothesized that, like heme, it may be absorbed as an intact molecule, potentially via the Heme Carrier Protein 1 (HCP1).[1][12] However, there is also evidence to suggest that some of the iron may dissociate from the chlorophyllin structure and be absorbed via the non-heme pathway.[4]

IntestinalLumen Intestinal Lumen SIC This compound HCP1 HCP1 (proposed) SIC->HCP1 Transport DMT1_path Non-heme pathway (dissociated Fe²⁺) SIC->DMT1_path Potential dissociation ApicalMembrane Apical Membrane SIC_intact Intact SIC HCP1->SIC_intact Enterocyte Enterocyte HemeOxygenase Heme Oxygenase-like? SIC_intact->HemeOxygenase Fe2_pool Labile Iron Pool (Fe²⁺) HemeOxygenase->Fe2_pool Ferroportin Ferroportin Fe2_pool->Ferroportin Export BasolateralMembrane Basolateral Membrane Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Oxidation & Binding Bloodstream Bloodstream DMT1_path->Fe2_pool

Caption: Proposed absorption pathways for this compound.

Generalized Experimental Workflow for Bioavailability Comparison

The following diagram illustrates a typical workflow for a human clinical trial comparing the bioavailability of two iron supplements using stable isotopes.

Start Start: Recruit Iron-Depleted Subjects Randomization Randomization Start->Randomization GroupA Group A: Administer ⁵⁷Fe-labeled SIC Randomization->GroupA 50% GroupB Group B: Administer ⁵⁷Fe-labeled Ferrous Sulfate Randomization->GroupB 50% Washout Washout Period GroupA->Washout GroupB->Washout Crossover Crossover Washout->Crossover GroupA_cross Group A: Administer ⁵⁸Fe-labeled Ferrous Sulfate Crossover->GroupA_cross Group A GroupB_cross Group B: Administer ⁵⁸Fe-labeled SIC Crossover->GroupB_cross Group B BloodCollection Blood Collection (14 days post-dose) GroupA_cross->BloodCollection GroupB_cross->BloodCollection Analysis ICP-MS Analysis of Erythrocyte Isotope Enrichment BloodCollection->Analysis Calculation Calculate Fractional Iron Absorption (FIA) Analysis->Calculation Comparison Compare Bioavailability Calculation->Comparison

Caption: Crossover study workflow for iron bioavailability assessment.

References

A Comparative Analysis of the Antioxidant Activity of Chlorophyllin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various chlorophyllin derivatives. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in drug development and related fields.

Introduction to Chlorophyllin Derivatives and Antioxidant Activity

Chlorophyllins are semi-synthetic derivatives of chlorophyll, the pigment responsible for photosynthesis in plants. These compounds have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. This guide focuses on comparing the antioxidant capacities of several key chlorophyllin derivatives: Chlorophyll a, Chlorophyll b, Pheophytin a, Pheophytin b, Sodium Copper Chlorophyllin (SCC), Sodium Zinc Chlorophyllin (SZC), and Sodium Iron Chlorophyllin (SIC). Their antioxidant potential is evaluated using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Comparative Antioxidant Activity Data

The following tables summarize the available quantitative data on the antioxidant activity of various chlorophyllin derivatives. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50/EC50)

DerivativeIC50/EC50UnitSource
Chlorophyll a>200µM[1]
Chlorophyll b>200µM[1]
Pheophytin a~161µM[1]
Pheophytin b~198µM[1]
Sodium Copper Chlorophyllin (SCC)2.6mg/mL[2]
Sodium Zinc Chlorophyllin (SZC)~7mg/mL[2]
This compound (SIC)~7mg/mL[2]

Note: A lower IC50/EC50 value indicates higher antioxidant activity.

Table 2: β-Carotene Bleaching Assay (EC50)

DerivativeEC50UnitSource
Sodium Copper Chlorophyllin (SCC)0.90mg/mL[3][4]
Sodium Zinc Chlorophyllin (SZC)0.04mg/mL[3][4]
This compound (SIC)0.38mg/mL[3][4]
Ascorbic Acid (Reference)4.0mg/mL[3][4]

Note: A lower EC50 value indicates higher protective activity against lipid peroxidation.

Table 3: Lipid Peroxidation Inhibition (IC50)

DerivativeIC50UnitSource
Chlorophyll a5µM[1]
Chlorophyll b26µM[1]
Pheophytin a17µM[1]
Pheophytin b26µM[1]
Trolox (Reference)16µM[1]

Note: A lower IC50 value indicates higher inhibitory activity against lipid peroxidation.

Signaling Pathways Modulated by Chlorophyllin

Chlorophyllin has been shown to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. One such pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.

Chlorophyllin can activate the PI3K/Akt signaling pathway, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This includes key cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

G Chlorophyllin-Mediated Antioxidant Signaling Pathway Chlorophyllin Chlorophyllin PI3K_Akt PI3K/Akt Pathway Chlorophyllin->PI3K_Akt Activates Nrf2_translocation Nrf2 Nuclear Translocation PI3K_Akt->Nrf2_translocation Promotes ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to G General Workflow for Antioxidant Activity Assessment cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Derivative Chlorophyllin Derivative (e.g., SCC, Chlorophyll a) Dissolution Dissolution in Appropriate Solvent Derivative->Dissolution Serial_Dilution Serial Dilutions Dissolution->Serial_Dilution DPPH DPPH Assay Serial_Dilution->DPPH ABTS ABTS Assay Serial_Dilution->ABTS FRAP FRAP Assay Serial_Dilution->FRAP ORAC ORAC Assay Serial_Dilution->ORAC Spectro Spectrophotometric/ Fluorometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculation of % Inhibition, IC50, TEAC, etc. Spectro->Calc Comparison Comparative Analysis Calc->Comparison

References

A Comparative Guide to the Validation of Analytical Methods for Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of sodium iron chlorophyllin, a compound of increasing interest in the pharmaceutical and food industries. A detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method is presented, alongside a comparative analysis with alternative techniques, namely UV-VIS Spectrophotometry and Capillary Electrophoresis. This document is intended to assist researchers and analytical development scientists in selecting the most appropriate method for their specific needs, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC stands as a robust and widely adopted technique for the analysis of this compound due to its high resolution, sensitivity, and specificity. The validation of an HPLC method is crucial to ensure the reliability and accuracy of the analytical results.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a typical validated HPLC method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-VIS detector.

Chromatographic Conditions:

  • Column: Inertsil ODS-2, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (80:20, v/v) containing 0.1% acetic acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35 °C

  • Detection Wavelength: 390-405 nm[1][2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase to achieve a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards at different concentrations.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Methods

The performance of the validated HPLC method is compared with two alternative analytical techniques: UV-VIS Spectrophotometry and Capillary Electrophoresis. The following tables summarize the key performance parameters based on available experimental data.

Table 1: Comparison of Chromatographic and Electrophoretic Methods
ParameterHPLCCapillary Electrophoresis (CE)
Principle Differential partitioning between a stationary and mobile phaseDifferential migration in an electric field
Instrumentation HPLC system with pump, column, and detectorCE system with high-voltage power supply, capillary, and detector
Analysis Time ~20 minutes[2]< 10 minutes
Resolution HighVery High
Sample Volume MicrolitersNanoliters
Solvent Consumption HighVery Low
Table 2: Comparison of Quantitative Performance Data
Validation ParameterHPLC (this compound)UV-VIS SpectrophotometryCapillary Electrophoresis (Copper Chlorophyllin)
Linearity (Range) 0.50–8.00 µg/mL (for SCC)Typically follows Beer-Lambert Law over a defined rangeLinear range with R² > 0.99 reported for similar compounds
Limit of Detection (LOD) 1.2 mg/kg[3]Method dependent, generally in the µg/mL range5 µg/kg
Limit of Quantitation (LOQ) 4.1 mg/kg[3]Method dependent, generally in the µg/mL rangeNot explicitly found for chlorophyllins
Accuracy (% Recovery) 81% to 101%[3]Typically 98-102% for many validated methodsRecoveries of 99.55% to 99.84% reported for other analytes
Precision (% RSD) Interday RSD of 0.49% reported for a similar compoundTypically < 2% for validated methodsIntra-day and inter-day RSDs < 5% reported for other analytes

Detailed Methodologies of Alternative Techniques

UV-VIS Spectrophotometry

Principle: This technique measures the absorbance of light by the analyte at a specific wavelength. For this compound, the characteristic absorption peak is around 405 nm.[1]

Experimental Protocol:

  • Instrument: A calibrated UV-VIS spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., a mixture of methanol and water).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the same wavelength.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Considerations: While simple and cost-effective, UV-VIS spectrophotometry may lack the specificity of HPLC, as other components in the sample matrix might absorb at the same wavelength, leading to potential interference.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an applied electric field. The separation occurs in a narrow-bore fused-silica capillary.

Experimental Protocol:

  • Instrument: A capillary electrophoresis system with a high-voltage power supply, a capillary, and a suitable detector (e.g., UV-VIS or laser-induced fluorescence).

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution that conducts the current and controls the pH.

  • Procedure:

    • Rinse the capillary with the BGE.

    • Inject a small plug of the sample solution into the capillary.

    • Apply a high voltage across the capillary.

    • Analytes migrate through the capillary at different velocities and are detected as they pass the detector.

    • Quantification is achieved by comparing the peak area of the analyte to that of standards.

Considerations: CE offers high separation efficiency, short analysis times, and minimal solvent consumption. However, it may have lower concentration sensitivity compared to HPLC unless coupled with a highly sensitive detector like a mass spectrometer.

Conclusion

The validation of an analytical method is paramount for ensuring the quality and reliability of data in research and pharmaceutical development. For the analysis of this compound, HPLC has been demonstrated to be a highly specific, sensitive, and accurate method, with well-established validation parameters.

UV-VIS Spectrophotometry offers a simpler and more cost-effective alternative, which can be suitable for routine analysis where high specificity is not a critical requirement. However, its susceptibility to interference from matrix components should be carefully considered.

Capillary Electrophoresis presents a powerful technique with high separation efficiency and low solvent consumption, making it an environmentally friendly option. While it shows promise for the analysis of chlorophyllins, more extensive validation data specifically for this compound would be beneficial for a direct and comprehensive comparison with the well-established HPLC method.

The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for specificity, sensitivity, sample throughput, and available instrumentation. This guide provides the foundational information to make an informed decision for the analysis of this compound.

References

A Comparative Guide to the In Vivo Efficacy of Sodium Iron Chlorophyllin for Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the search for novel, effective, and well-tolerated treatments for anemia is a continuous endeavor. Sodium Iron Chlorophyllin (SIC), a semi-synthetic derivative of chlorophyll, has emerged as a promising alternative to conventional oral iron supplements. This guide provides an objective comparison of SIC's performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.

Performance Comparison: this compound vs. Alternatives

This compound, and the related compound Shengxuening (SXN) which is rich in SIC, have been evaluated in both preclinical and clinical settings for the treatment of various forms of anemia. The primary alternatives for comparison are the widely used ferrous iron salts, such as ferrous sulfate and ferrous gluconate.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies, comparing the efficacy of this compound (or SXN) with control groups and conventional iron supplements.

Table 1: Hematological Parameter Recovery in Animal Models of Anemia Treated with this compound.

ParameterAnimal ModelTreatment GroupControl/Anemic GroupOutcomeCitation
Red Blood Cells (RBC) Hemolytic Anemia (Mice)SICAnemic ControlMarkedly prevented the decrease in RBC
Hemorrhagic Anemia (Rats)SICAnemic ControlAccelerated normalization of RBC
Hemoglobin (Hb) Hemolytic Anemia (Mice)SICAnemic ControlMarkedly prevented the decrease in Hb
Hemorrhagic Anemia (Rats)SICAnemic ControlAccelerated normalization of Hb
Reticulocyte (%) Normal MiceSICNormal ControlIncreased percentage of reticulocytes
Serum Iron Hemorrhagic Anemia (Rats)SICAnemic ControlElevated serum iron level
Transferrin Saturation Hemorrhagic Anemia (Rats)SICAnemic ControlElevated transferrin saturation

Table 2: Clinical Trial Data of Shengxuening (SXN) in Iron Deficiency Anemia (IDA).

ParameterAdult Group (Medium Dose SXN) - Pre-treatmentAdult Group (Medium Dose SXN) - Post-treatmentChild Group (Medium Dose SXN) - Pre-treatmentChild Group (Medium Dose SXN) - Post-treatment
Hemoglobin (g/L) 82.3 ± 14.5114.7 ± 13.286.1 ± 13.7114.8 ± 10.9
Reticulocyte (%) 1.3 ± 0.82.5 ± 1.61.4 ± 0.82.4 ± 1.4
Serum Iron (µmol/L) 6.8 ± 3.915.9 ± 7.36.5 ± 3.116.2 ± 6.8
Serum Ferritin (µg/L) 10.1 ± 7.228.9 ± 22.111.2 ± 8.325.7 ± 15.4
Total Iron Binding Capacity (µmol/L) 75.3 ± 15.860.1 ± 12.578.1 ± 16.362.3 ± 11.7

Table 3: Comparative Efficacy of Shengxuening (SXN) vs. Oral Iron Supplements in Renal Anemia (Systematic Review).

Outcome MeasureComparisonResult
Hemoglobin (Hb) SXN vs. Oral IronSignificantly higher increase with SXN (Weighted Mean Difference: 13.40 g/L)
Transferrin Saturation (TSAT) SXN vs. Oral IronSignificantly higher increase with SXN (Weighted Mean Difference: 6.88%)
Serum Ferritin (SF) SXN vs. Oral IronSignificantly higher increase with SXN (Weighted Mean Difference: 38.46 µg/L)
Adverse Reactions SXN vs. Oral IronLower incidence of adverse reactions with SXN

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo validation of this compound and the induction of anemia in animal models.

Induction of Anemia in Animal Models
  • Hemolytic Anemia: Anemia was induced in mice by intraperitoneal (i.p.) injection of N-acetylphenylhydrazine. This chemical induces hemolysis, leading to a rapid decrease in red blood cell and hemoglobin levels.

  • Hemorrhagic Anemia: In rats, anemia was induced by bloodletting. A specific volume of blood is withdrawn to induce a state of acute blood loss and subsequent anemia.

  • Hematopoietic Dysfunction: Mice were exposed to X-ray irradiation to induce hematopoietic dysfunction. This model is used to study the recovery of the hematopoietic system.

In Vivo Efficacy Studies of this compound (SIC) and Shengxuening (SXN)
  • Study of SIC in Anemic Animal Models:

    • Animals: Mice and rats were used.

    • Intervention: SIC was administered to the treatment groups.

    • Biomarkers Measured: Colony-forming unit-erythroid (CFU-E) and colony-forming unit-granulocyte, macrophage (CFU-GM) yields in bone marrow were assessed. Peripheral blood parameters including red blood cells (RBC), hemoglobin (Hb), and reticulocyte percentage were measured. Serum iron and transferrin saturation were also determined.

  • Study of SXN in a Hematopoietic Dysfunction Model:

    • Animals: Mice.

    • Intervention: SXN was administered to the treatment group.

    • Biomarkers Measured: Recovery of peripheral erythroid cells was monitored. Proliferation and differentiation of hematopoietic stem/progenitor cells (Lin-/c-KIT+/Sca-1+) were analyzed using flow cytometry. The expression of stem cell factor (SCF) and proteins in the SCF/c-KIT/PI3K/AKT signaling pathway were measured.

Visualizing the Mechanism of Action

To understand how this compound may exert its effects on erythropoiesis, it is helpful to visualize the key signaling pathways involved.

G cluster_0 Shengxuening (this compound) Pathway cluster_1 Classical Erythropoietin (EPO) Pathway SXN Shengxuening (SXN) SCF Stem Cell Factor (SCF) Upregulation SXN->SCF cKIT c-KIT Receptor SCF->cKIT binds PI3K PI3K cKIT->PI3K activates AKT AKT PI3K->AKT activates HSPC_Proliferation HSPC Proliferation & Differentiation AKT->HSPC_Proliferation EPO Erythropoietin (EPO) EPOR EPO Receptor EPO->EPOR binds JAK2 JAK2 EPOR->JAK2 activates JAK2->PI3K crosstalk STAT5 STAT5 JAK2->STAT5 phosphorylates Erythroid_Progenitor Erythroid Progenitor Survival & Proliferation STAT5->Erythroid_Progenitor

Caption: Signaling pathways in erythropoiesis.

The above diagram illustrates the proposed mechanism of action for Shengxuening (containing this compound) via the SCF/c-KIT/PI3K/AKT pathway, leading to hematopoietic stem/progenitor cell (HSPC) proliferation and differentiation. For comparison, the classical erythropoietin (EPO) signaling pathway through JAK2/STAT5 is also shown, which is crucial for the survival and proliferation of erythroid progenitor cells. A potential crosstalk between the two pathways via PI3K is indicated.

G cluster_protocol In Vivo Anemia Model & Treatment Workflow cluster_analysis Endpoint Biomarker Analysis start Healthy Animal Model (e.g., Mice, Rats) induction Induction of Anemia (e.g., Bloodletting, Phenylhydrazine, X-ray) start->induction grouping Randomization into Groups induction->grouping control Control Group (Anemic, no treatment) grouping->control treatment_sic Treatment Group (this compound) grouping->treatment_sic treatment_alt Alternative Group (e.g., Ferrous Sulfate) grouping->treatment_alt monitoring Treatment Period & Monitoring control->monitoring treatment_sic->monitoring treatment_alt->monitoring endpoint Endpoint Analysis monitoring->endpoint hematology Hematological Parameters (RBC, Hb, Reticulocytes) endpoint->hematology iron_status Iron Metabolism (Serum Iron, Ferritin, TIBC) endpoint->iron_status bone_marrow Bone Marrow Analysis (CFU-E, CFU-GM, HSPCs) endpoint->bone_marrow

Caption: Experimental workflow for in vivo validation.

This diagram outlines a general experimental workflow for the in vivo validation of anti-anemia compounds. It begins with the induction of anemia in an animal model, followed by treatment and subsequent analysis of key hematological and bone marrow parameters. This workflow is representative of the methodologies cited in the supporting literature.

A Comparative Guide to the Intestinal Absorption Mechanisms of Sodium Iron Chlorophyllin and Heme Iron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the intestinal absorption mechanisms of two iron compounds: sodium iron chlorophyllin (SIC), a novel vegetable-derived iron source, and heme iron, the highly bioavailable form of iron found in animal products. This analysis is supported by experimental data from in vitro and human studies, offering insights for research and development in the field of iron supplementation and fortification.

Introduction

Iron deficiency remains a global health challenge, necessitating the exploration of novel, highly bioavailable iron sources. Heme iron, derived from hemoglobin and myoglobin, is considered the gold standard for iron bioavailability. This compound, a semi-synthetic compound where the central magnesium atom in the chlorophyll porphyrin ring is replaced by iron, has emerged as a promising alternative, particularly for vegetarian and vegan populations. Understanding the distinct and potentially overlapping absorption pathways of these two compounds is critical for optimizing their use in addressing iron deficiency.

Comparative Analysis of Absorption Mechanisms

The intestinal absorption of iron is a complex and highly regulated process. While the pathway for heme iron is well-characterized, the precise mechanism for this compound is still under investigation, with current evidence suggesting a heme-like absorption pathway.

Heme Iron Absorption

Heme iron is absorbed by duodenal enterocytes as an intact metalloporphyrin. The process involves the following key steps[1][2][3][4][5]:

  • Apical Uptake: Heme is transported across the brush border membrane of the enterocyte, primarily by the Heme Carrier Protein 1 (HCP1)[2][3][4].

  • Intracellular Iron Release: Once inside the enterocyte, the heme molecule is catabolized by the enzyme heme oxygenase-1 (HO-1), located on the endoplasmic reticulum[1][2]. This enzymatic action releases ferrous iron (Fe²⁺), carbon monoxide, and biliverdin.

  • Entry into the Labile Iron Pool: The released Fe²⁺ joins the common intracellular labile iron pool, mixing with iron absorbed through the non-heme pathway[1][2].

  • Basolateral Export: Iron is exported from the enterocyte into the bloodstream via the basolateral transporter ferroportin (FPN1)[1][2][3]. Before export, the ferrous iron is oxidized to ferric iron (Fe³⁺) by the ferroxidase hephaestin[2][3].

  • Systemic Transport: In the circulation, Fe³⁺ binds to transferrin for transport to various tissues throughout the body[2][3].

This compound (SIC) Absorption

This compound, due to its structural similarity to heme, is hypothesized to follow a similar absorption pathway. However, some studies suggest potential divergence, with the possibility of iron dissociating from the chlorophyllin ring and entering the non-heme iron pool prior to or during absorption[6].

The proposed mechanism for SIC absorption is as follows:

  • Stability in the Gastrointestinal Tract: In vitro studies have demonstrated that this compound is stable under simulated gastric and intestinal conditions[7][8][9].

  • Apical Uptake: It is suggested that SIC, with its heme-like structure, is taken up by the Heme Carrier Protein 1 (HCP1) on the intestinal brush border[10].

  • Intracellular Fate: The subsequent steps are less clear. One possibility is that, similar to heme, an intracellular enzyme releases iron from the chlorophyllin porphyrin ring. Another hypothesis is that some iron may dissociate from SIC and be absorbed as non-heme iron[6]. This is supported by findings that SIC absorption is influenced by factors that affect non-heme iron uptake, such as ascorbic acid and the body's iron status (ferritin levels)[6].

  • Entry into the Labile Iron Pool and Export: Regardless of the exact intracellular processing, the released iron is presumed to join the labile iron pool and be exported from the cell via ferroportin[2][3].

Quantitative Data on Bioavailability

The following table summarizes the available quantitative data from comparative studies on the bioavailability of this compound and heme iron.

Parameter This compound (SIC) Heme Iron (from Hemoglobin) Ferrous Sulfate (FeSO₄) Study Type Reference
Fractional Iron Absorption (FIA) 7%Not directly compared in this study30%Human clinical trial using stable isotopes[6]
Relative Bioavailability (vs. FeSO₄) 20%Not applicable100%Human clinical trial using stable isotopes[6]
Iron Delivery to Caco-2 Cells Delivered as much iron to cells as hemeHighTrended lower than SIC and heme at low dosesIn vitro digestion/Caco-2 cell model[11][12]
Micellarization Fraction 6-15%19-28%Not reportedIn vitro digestion model[11][12]

Visualizing the Absorption Pathways and Experimental Workflows

To further elucidate the discussed mechanisms and experimental approaches, the following diagrams are provided.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Heme Heme Iron HCP1 HCP1 Heme->HCP1 Uptake SIC Sodium Iron Chlorophyllin (SIC) SIC->HCP1 Proposed Uptake HO1 Heme Oxygenase-1 (HO-1) HCP1->HO1 Heme transport LIP Labile Iron Pool (Fe²⁺) HO1->LIP Iron Release FPN1 Ferroportin (FPN1) LIP->FPN1 Transferrin Transferrin-Fe³⁺ FPN1->Transferrin Export & Oxidation

Caption: Proposed intestinal absorption pathways for heme iron and this compound.

G cluster_digestion In Vitro Digestion cluster_cell_culture Caco-2 Cell Culture cluster_analysis Analysis gastric Simulated Gastric Digestion (Pepsin, HCl) intestinal Simulated Intestinal Digestion (Pancreatin, Bile) gastric->intestinal incubation Incubation of Digested Sample with Caco-2 Monolayer intestinal->incubation harvest Cell Harvesting incubation->harvest measurement Measurement of Cellular Iron Content (e.g., Ferritin Assay, Atomic Absorption Spectrometry) harvest->measurement

Caption: General experimental workflow for in vitro iron bioavailability studies.

Experimental Protocols

The findings presented in this guide are based on established in vitro and in vivo experimental models. Below are summaries of the typical methodologies employed in these studies.

In Vitro Digestion and Caco-2 Cell Model

This model is widely used to assess the bioavailability of iron from different sources under controlled laboratory conditions[7][9][11][12].

Objective: To simulate the physiological processes of digestion and intestinal absorption.

Methodology:

  • Sample Preparation: The iron compound (e.g., this compound, hemoglobin) is incorporated into a food matrix or dissolved in a liquid.

  • Simulated Gastric Digestion: The sample is incubated in a solution containing pepsin and hydrochloric acid (HCl) to mimic the acidic environment and enzymatic activity of the stomach.

  • Simulated Intestinal Digestion: The pH of the gastric digest is neutralized, and a mixture of pancreatin and bile salts is added to simulate digestion in the small intestine.

  • Caco-2 Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports to form a monolayer.

  • Incubation: The digested sample (chyme) is applied to the apical side of the Caco-2 cell monolayer and incubated for a specific period (e.g., 4 hours)[11][12].

  • Analysis: After incubation, the cells are harvested, and the cellular iron content is measured. Common methods include ferritin assays (as ferritin levels correlate with intracellular iron) or atomic absorption spectrometry for direct iron quantification[11][12].

Human Stable Isotope Studies

This method provides a highly accurate measure of iron absorption in humans.

Objective: To quantify the fractional absorption of iron from a specific source in human subjects.

Methodology:

  • Isotope Labeling: The iron compound of interest (e.g., this compound) is synthesized using a stable, non-radioactive isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).

  • Administration: A precisely measured dose of the labeled iron compound is administered to study participants, often along with a meal.

  • Blood Sampling: Blood samples are collected from the participants at baseline and at a specified time point after administration (typically 14 days later, to allow for the incorporation of the absorbed iron into red blood cells).

  • Isotopic Analysis: The enrichment of the stable iron isotope in the red blood cells is measured using mass spectrometry.

  • Calculation of Fractional Iron Absorption: The amount of the administered isotope that is incorporated into the red blood cells is used to calculate the percentage of iron absorbed from the test meal.

Conclusion

The available evidence suggests that this compound is a promising, vegetable-derived iron compound that is stable during digestion and can deliver bioavailable iron to intestinal cells. Its absorption mechanism appears to share similarities with that of heme iron, potentially utilizing the HCP1 transporter. However, the influence of factors affecting non-heme iron absorption on SIC uptake indicates that its absorption pathway may be more complex and could involve the dissociation of iron from the chlorophyllin ring.

While the relative bioavailability of SIC in a human study was found to be lower than that of ferrous sulfate, in vitro studies suggest it can be as effective as heme iron in delivering iron to intestinal cells. Further research, particularly human clinical trials directly comparing the bioavailability of this compound with heme iron, is warranted to fully elucidate its efficacy and mechanism of action. These findings have significant implications for the development of novel iron supplements and fortified foods to combat iron deficiency on a global scale.

References

A Comparative Analysis of the Toxicological Profiles of Sodium Iron Chlorophyllin and Sodium Copper Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of compounds is paramount for ensuring safety and regulatory compliance. This guide provides an objective comparison of the toxicity of two common chlorophyll derivatives: sodium iron chlorophyllin (Fe-CHL) and sodium copper chlorophyllin (Cu-CHL), supported by experimental data.

Both Fe-CHL and Cu-CHL are semi-synthetic, water-soluble derivatives of chlorophyll, where the central magnesium atom has been replaced by iron or copper, respectively. They are utilized in various applications, including as food colorants and in dietary supplements. While structurally similar, the difference in the central metal ion can influence their toxicological properties. This guide synthesizes available preclinical toxicity data to facilitate an informed assessment.

Quantitative Toxicity Data Summary

The following table summarizes the key quantitative toxicity data for this compound and sodium copper chlorophyllin based on studies conducted in rodent models.

Toxicological EndpointThis compound (Fe-CHL)Sodium Copper Chlorophyllin (Cu-CHL)Test Species
Acute Oral Toxicity (LD50) No data found> 5000 mg/kg bw[1][2]Mouse & Rat
Subchronic Toxicity (NOAEL) 609 mg/kg bw/day (males)[3][4]> 1000 mg/kg bw[1][2]Rat
678 mg/kg bw/day (females)[3][4]
Long-term Toxicity (NOEL) No data found1500 mg/kg bw/day (equivalent to 3% in diet)[5][6]Rat

Key Experimental Findings and Methodologies

This compound (Fe-CHL)

A key study evaluating the subchronic toxicity of this compound was a 13-week oral administration study in F344 rats.[3][4]

Experimental Protocol: 13-Week Subchronic Oral Toxicity Study of Fe-CHL

  • Test Animals: Male and female F344 rats.[3][4]

  • Administration: Fe-CHL was administered in the diet at concentrations of 0%, 0.2%, 1.0%, and 5.0% for 13 weeks.[3][4]

  • Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, serum biochemistry, organ weights, and histopathology.[3][4]

  • Key Findings:

    • No mortalities or significant abnormal clinical signs were observed.[3][4]

    • A significant reduction in body weight gain was noted in males at the 5.0% dose level.[3][4]

    • Serum transferrin levels were significantly increased in both males and females at the 5.0% dose.[3][4]

    • Relative spleen weights were markedly reduced in both sexes at the 5.0% dose.[3][4]

    • The primary adverse effect observed was diffuse hypertrophy of acinar cells in the parotid gland in all rats at the 5.0% dose.[3][4]

  • No-Observed-Adverse-Effect Level (NOAEL): Based on the histopathological changes in the parotid glands, the NOAEL was determined to be 1.0% in the diet, which corresponds to 609 mg/kg body weight/day for males and 678 mg/kg body weight/day for females.[3][4]

Sodium Copper Chlorophyllin (Cu-CHL)

The toxicity of sodium copper chlorophyllin has been evaluated in several studies, including acute, sub-acute, and long-term oral toxicity assessments.

Experimental Protocol: Acute Oral Toxicity Study of Cu-CHL

  • Test Animals: Mice and rats.[1][2]

  • Administration: A single high dose of Cu-CHL was administered orally.

  • Parameters Monitored: Signs of toxicity and mortality over a 14-day observation period.[7]

  • Key Findings:

    • No signs of toxicity or death were observed at doses up to 5000 mg/kg bw.[1][2] This indicates a very low order of acute toxicity.

Experimental Protocol: Sub-acute and Long-Term Oral Toxicity Studies of Cu-CHL

  • Test Animals: Rats.[1][2][5][6]

  • Administration: Cu-CHL was administered in the diet or drinking water for periods ranging from sub-acute to the entire lifespan of the animals.[1][2][5][6]

  • Parameters Monitored: Similar to the Fe-CHL study, parameters included growth, survival, hematology, urinalysis, and gross and histopathological examination.[6]

  • Key Findings:

    • In a sub-acute study, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be beyond 1000 mg/kg bw.[1][2]

    • In a long-term study where rats were fed diets containing up to 3% potassium sodium chlorophyllin copper complex over their lifespan, no significant adverse effects on growth, feed efficiency, hematology, urinalysis, reproduction, or organ pathology were observed.[5][6]

    • There was no evidence of copper toxicity or deposition in the liver, kidney, or spleen.[5]

  • No-Observed-Effect Level (NOEL): The long-term study established a NOEL of 3% in the diet, equivalent to 1500 mg/kg bw/day.[5][6]

Visualizing Experimental Workflows

To provide a clearer understanding of the methodologies employed in these toxicity studies, the following diagrams illustrate a typical experimental workflow for a subchronic oral toxicity study.

Subchronic_Oral_Toxicity_Workflow start Start: Acclimatization of Animals grouping Randomization into Treatment Groups (e.g., Control, Low, Mid, High Dose) start->grouping dosing Daily Oral Administration of Test Substance (e.g., in diet for 13 weeks) grouping->dosing monitoring In-life Monitoring: - Clinical Observations - Body Weight - Food/Water Consumption - Hematology & Clinical Chemistry (interim) dosing->monitoring monitoring->dosing Repeated Daily termination Terminal Phase: Euthanasia & Necropsy monitoring->termination analysis Post-mortem Analysis: - Organ Weights - Histopathology termination->analysis end End: Data Analysis & Reporting (Determination of NOAEL) analysis->end

Caption: Workflow for a typical subchronic oral toxicity study.

Comparative Discussion

Based on the available data, both this compound and sodium copper chlorophyllin exhibit a low order of toxicity following oral administration.

  • Acute Toxicity: Sodium copper chlorophyllin has a very high LD50, greater than 5000 mg/kg in rodents, indicating very low acute toxicity.[1][2] While specific LD50 data for this compound was not found in the reviewed literature, the lack of mortality in a 13-week study at high doses suggests a similarly low acute toxicity profile.

  • Subchronic and Long-Term Toxicity: The NOAEL for this compound in a 13-week rat study was established at 609-678 mg/kg bw/day, with the primary adverse effect being hypertrophy of the parotid gland at higher doses.[3][4] In comparison, sodium copper chlorophyllin has a sub-acute NOAEL of over 1000 mg/kg bw and a long-term NOEL of 1500 mg/kg bw/day in rats, with no significant toxicological effects observed even with lifelong exposure at high dietary concentrations.[1][2][5][6]

Conclusion

The available toxicological data suggests that both this compound and sodium copper chlorophyllin are of low toxicity when administered orally. However, based on the reported NOAEL and NOEL values from rodent studies, sodium copper chlorophyllin appears to have a wider margin of safety in the tested models compared to this compound . The adverse effect of parotid gland hypertrophy observed with this compound at high doses was not reported for sodium copper chlorophyllin, even in long-term studies at higher dose equivalents.

References

A Comparative Guide to Iron Chelation Therapies: Established Chelators vs. Sodium Iron Chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of established iron chelating agents—deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX)—used in the management of iron overload conditions. While sodium iron chlorophyllin has been investigated for its role in iron metabolism, this guide clarifies its current standing and the notable absence of clinical data supporting its use as an iron chelator for iron overload. All quantitative data from key comparative studies are summarized in structured tables, and detailed experimental methodologies are provided.

Established Iron Chelators: A Quantitative Comparison

The primary goal of iron chelation therapy is to reduce the body's iron stores, mitigating the toxic effects of iron overload, which can lead to organ damage, particularly in the heart and liver.[1] The efficacy of the three main iron chelators—deferoxamine, deferiprone, and deferasirox—has been evaluated in numerous clinical trials and meta-analyses.[2][3]

Efficacy Data

The following tables summarize the comparative efficacy of DFO, DFP, and DFX on key markers of iron overload.

Table 1: Comparison of Effects on Serum Ferritin (SF) Levels

ComparisonOutcomeSignificanceSource
DFP vs. DFONo significant difference in SF reduction.P = 0.65[3]
DFP + DFO vs. DFONo significant difference in SF reduction.P = 0.93[3]
DFX vs. DFODFX showed a significant difference in reducing SF levels.P = 0.003[3]
DFX vs. DFP vs. DFODeferasirox had the highest probability of being the most effective in reducing serum ferritin from baseline.SUCRA analysis[4]

Table 2: Comparison of Effects on Liver Iron Concentration (LIC)

ComparisonOutcomeSignificanceSource
DFP vs. DFONo significant difference in LIC reduction.P = 0.37[3]
DFP + DFO vs. DFONo significant difference in LIC reduction.P = 0.62[3]
DFX vs. DFP vs. DFODeferasirox had the highest probability of being the most effective in reducing LIC from baseline.SUCRA analysis[4]

Table 3: Comparison of Effects on Myocardial Iron Concentration (MIC) and Cardiac Function

ComparisonOutcomeSignificanceSource
DFP vs. DFOSignificant difference in favor of DFP for improving Myocardial Iron Concentration (MIC).P = 0.01[3]
DFP + DFO vs. DFOCombination therapy was more effective than DFO monotherapy in improving MIC.P < 0.00001[2][3]
DFP vs. DFX vs. DFODeferiprone was more effective than deferasirox and deferoxamine in removing myocardial iron.P = 0.0001[5]
DFP vs. DFOSignificant improvement in Left Ventricular Ejection Fraction (LVEF) with DFP.P = 0.007[3]
DFP + DFO vs. DFOSignificant improvement in LVEF with combination therapy.P = 0.003[3]
DFP vs. DFX vs. DFOHigher LVEF in the deferiprone group compared to deferasirox and deferoxamine groups.P = 0.010[6]
Safety and Adverse Events

A meta-analysis of 14 trials indicated a significantly higher risk of adverse events with the combination therapy of DFP and DFO compared to DFO alone (RR=1.46, 95% CI: 1.04 to 2.04, P=0.03).[2] In a network meta-analysis, deferiprone was found to have the highest probability of being the safest among the three chelators, followed by deferoxamine and then deferasirox.[4] The risk of adverse events was significantly higher in patients receiving deferasirox compared to deferiprone.[4]

Experimental Protocols

The data presented above are derived from various studies with distinct methodologies. Below are summaries of the typical experimental designs.

Protocol 1: Meta-Analysis of Randomized Controlled Trials

  • Objective: To compare the efficacy and safety of deferoxamine, deferiprone, and deferasirox in patients with thalassemia major.

  • Study Selection: Inclusion of randomized controlled trials comparing monotherapy (DFO, DFP, DFX) and combination therapy (DFP + DFO).

  • Data Extraction: Key endpoints included changes in serum ferritin, liver iron concentration, myocardial iron concentration, and left ventricular ejection fraction. Safety data on adverse events were also collected.

  • Statistical Analysis: A meta-analysis was conducted using statistical models to pool data and calculate summary effects (e.g., standardized mean difference, risk ratio).[2][3]

Protocol 2: Network Meta-Analysis of Randomized Control Trials

  • Objective: To compare the efficacy and safety of deferoxamine, deferasirox, and deferiprone in patients with sickle cell disease or other transfusion-dependent anemias.

  • Study Selection: Inclusion of randomized controlled trials comparing the three iron chelators.

  • Data Analysis: A network meta-analysis was performed to allow for indirect comparisons between treatments that have not been compared directly in a head-to-head trial. Surface Under the Cumulative Ranking (SUCRA) analysis was used to rank the treatments based on their efficacy and safety.[4]

Signaling Pathways in Iron Metabolism and Chelation

To understand the mechanism of action of iron chelators, it is essential to be familiar with the key pathways of iron metabolism.

IronMetabolism cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_storage_utilization Cellular Uptake, Storage & Utilization cluster_regulation Regulation Dietary Iron Dietary Iron Enterocyte Enterocyte Dietary Iron->Enterocyte Fe2+ DMT1 DMT1 Ferroportin_E Ferroportin Enterocyte->Ferroportin_E Iron Export DMT1->Enterocyte Transferrin Transferrin Ferroportin_E->Transferrin Binds Fe3+ Plasma TfR1 Transferrin Receptor 1 Transferrin->TfR1 Binds Hepatocyte Hepatocyte Ferritin Ferritin Hepatocyte->Ferritin Storage Hepcidin Hepcidin Hepatocyte->Hepcidin Synthesis Macrophage Macrophage Ferroportin_M Ferroportin Macrophage->Ferroportin_M Iron Export Erythroid Precursor Erythroid Precursor Heme Synthesis Heme Synthesis Erythroid Precursor->Heme Synthesis Utilization TfR1->Hepatocyte TfR1->Macrophage TfR1->Erythroid Precursor Hepcidin->Ferroportin_E Degradation Hepcidin->Ferroportin_M Degradation

Figure 1: Systemic Iron Homeostasis Pathway.

Iron is absorbed in the intestine, transported in the blood by transferrin, and taken up by cells via the transferrin receptor.[7][8] The liver plays a central role in iron storage and regulation through the hormone hepcidin, which controls iron release into the plasma by promoting the degradation of the iron exporter ferroportin.[7][9]

ChelationMechanism Excess Iron Excess Labile Iron Chelating Agent Iron Chelator (e.g., DFO, DFP, DFX) Excess Iron->Chelating Agent Iron-Chelator Complex Stable, Nontoxic Iron-Chelator Complex Chelating Agent->Iron-Chelator Complex Excretion Renal and/or Fecal Excretion Iron-Chelator Complex->Excretion

Figure 2: General Mechanism of Iron Chelation Therapy.

Iron chelators are small molecules that bind to excess iron, forming a stable, non-toxic complex that can be excreted from the body, thereby reducing the labile iron pool that is responsible for oxidative damage.[10]

This compound: Current Evidence

This compound (SIC) is a semi-synthetic molecule derived from chlorophyll where the central magnesium atom is replaced by iron.[11] It has been investigated primarily as a source of iron for the treatment of iron deficiency anemia.

Mechanism of Action and Efficacy in Iron Deficiency

  • Heme-like Absorption: It is hypothesized that SIC is absorbed through a pathway similar to that of heme iron, potentially involving the heme carrier protein 1 (HCP1).[12][13] This is in contrast to non-heme iron salts like ferrous sulfate.

  • Clinical Studies: A phase IV clinical trial of Shengxuening (SXN), a compound containing SIC, demonstrated its efficacy and safety in treating iron deficiency anemia in both adults and children.[14] The study reported significant increases in hemoglobin, red blood cell count, and other hematological parameters.[14] Another study suggested that SXN may be more effective and better tolerated than oral iron supplements for anemia.[13]

  • Bioavailability: In vitro studies using Caco-2 cells have shown that SIC can deliver bioavailable iron.[11] However, a human study showed a lower fractional iron absorption from SIC compared to ferrous sulfate, and its absorption was inhibited by calcium, similar to non-heme iron.[11][15]

Lack of Evidence in Iron Overload

Despite its role in iron supplementation, there is a significant lack of scientific literature and clinical trial data on the efficacy of this compound as an iron chelator for the treatment of iron overload conditions. A patent application has suggested its potential for this indication, claiming it can both improve anemia and reduce iron content, acting as an "iron stable state agent".[16] However, these claims are not yet substantiated by published, peer-reviewed clinical studies.

The existing research on SIC focuses on its ability to provide iron to the body, which is the opposite of the therapeutic goal in iron overload. Therefore, at present, this compound cannot be compared to established iron chelators like deferoxamine, deferiprone, and deferasirox for the management of iron overload.

Conclusion

Deferoxamine, deferiprone, and deferasirox are established iron chelators with a substantial body of evidence supporting their efficacy in reducing iron overload and improving clinical outcomes. The choice of chelator often depends on the specific clinical scenario, considering factors such as the primary site of iron deposition (liver vs. heart), patient tolerance, and potential side effects. Deferiprone and combination therapy with deferoxamine appear to be particularly effective in removing cardiac iron.

In contrast, this compound is primarily investigated as an iron supplement for iron deficiency anemia. While it presents an alternative mechanism for iron absorption, there is currently no clinical evidence to support its use as an iron chelating agent for the treatment of iron overload. Further research and well-designed clinical trials are necessary to explore any potential role for this compound in this therapeutic area. Researchers and drug development professionals should be aware of this critical distinction in the current evidence base.

References

In Vitro vs. In Vivo Correlation of Sodium Iron Chlorophyllin Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo absorption of sodium iron chlorophyllin, a novel iron compound. By examining data from both laboratory models and human studies, this document aims to offer a comprehensive understanding of its potential as a bioavailable source of iron.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro and in vivo studies on the absorption of this compound compared to the commonly used iron supplement, ferrous sulfate.

ParameterIn Vitro (Caco-2 Cell Model)In Vivo (Human Study)
Test System Simulated gastrointestinal digestion followed by incubation with human intestinal Caco-2 cells.Stable iron isotope administration in young women.
Compound(s) Tested This compound, Ferrous Sulfate, Heme IronThis compound, Ferrous Sulfate
Key Metric Ferritin formation (ng/mg protein) or Cellular Iron UptakeFractional Iron Absorption (FIA) (%)
This compound Result - Ferritin formation was 2.5 times greater than with ferrous sulfate. - Delivered as much iron to cells as heme.7%
Ferrous Sulfate Result - Baseline for comparison.30%
Relative Bioavailability (this compound vs. Ferrous Sulfate) Higher iron uptake suggested.20%

Experimental Protocols

In Vitro: Caco-2 Cell Model for Iron Bioavailability

The in vitro studies on this compound absorption have predominantly utilized the Caco-2 cell line, a well-established model for the human intestinal epithelium.

1. Cell Culture and Differentiation:

  • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • The cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to grow and differentiate for approximately 21 days to form a polarized monolayer with characteristics of mature enterocytes.

2. Simulated Gastrointestinal Digestion:

  • Prior to cell exposure, the test compounds (this compound, ferrous sulfate) are subjected to a two-step in vitro digestion process to mimic physiological conditions.

  • Gastric Phase: The compound is incubated in a simulated gastric fluid containing pepsin at a pH of approximately 2.0 for a defined period (e.g., 1-2 hours).

  • Intestinal Phase: The gastric digest is then neutralized, and simulated intestinal fluid containing pancreatin and bile salts is added. The pH is adjusted to around 7.0, and the mixture is incubated for a further period (e.g., 2-4 hours).

3. Caco-2 Cell Exposure and Iron Uptake Measurement:

  • The digested samples are then applied to the apical side of the differentiated Caco-2 cell monolayers.

  • After an incubation period (e.g., 2-24 hours), the cells are washed to remove any unabsorbed iron.

  • Cellular iron status is assessed by measuring the formation of ferritin, an intracellular iron storage protein. The cells are lysed, and the ferritin concentration is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Ferritin levels are typically normalized to the total cell protein content (ng of ferritin per mg of protein) to provide a quantitative measure of iron uptake.

In Vivo: Human Stable Isotope Study for Fractional Iron Absorption

The in vivo absorption of this compound in humans has been quantified using the stable iron isotope technique, a gold-standard method for determining iron bioavailability.

1. Study Design and Participants:

  • The study is typically conducted as a randomized, crossover trial to minimize inter-individual variability.

  • Participants are generally healthy individuals with a defined iron status (e.g., young women with normal to low iron stores).

2. Isotope Administration:

  • Two different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe) are used to label the this compound and the reference compound (ferrous sulfate).

  • On separate occasions, separated by a washout period, participants consume a standardized meal containing either the ⁵⁷Fe-labeled this compound or the ⁵⁸Fe-labeled ferrous sulfate.

  • The amount of elemental iron provided from each compound is standardized for accurate comparison.

3. Blood Sampling and Analysis:

  • Blood samples are collected from the participants at baseline (before isotope administration) and at a specific time point after administration (typically 14 days later). This allows for the incorporation of the absorbed iron isotopes into red blood cells.

  • The isotopic composition of iron in the blood samples is analyzed using mass spectrometry (e.g., thermal ionization mass spectrometry or multicollector inductively coupled plasma mass spectrometry).

4. Calculation of Fractional Iron Absorption (FIA):

  • The enrichment of the specific iron isotopes in the red blood cells is used to calculate the amount of iron absorbed from each compound.

  • The Fractional Iron Absorption (FIA) is expressed as a percentage of the ingested dose.

  • The relative bioavailability of this compound is then calculated by comparing its FIA to that of ferrous sulfate.

Visualizations

InVitro_InVivo_Comparison cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model cluster_correlation Correlation a Simulated Digestion (Gastric & Intestinal) b Caco-2 Cell Monolayer a->b Application of Digest c Measurement of Ferritin Formation b->c Cellular Uptake g Bioavailability Assessment c->g Predictive Measure d Oral Administration (Human Subjects) e Intestinal Absorption d->e f Erythrocyte Incorporation of Stable Isotopes e->f f->g Direct Measure

Caption: Comparison of in vitro and in vivo experimental workflows.

Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream SIC This compound HCP1 Heme Carrier Protein 1 (HCP1) SIC->HCP1 Proposed Heme-like Pathway FeSO4 Ferrous Sulfate (Fe²⁺) DMT1 Divalent Metal Transporter 1 (DMT1) FeSO4->DMT1 Non-Heme Pathway Ferritin Ferritin (Iron Storage) HCP1->Ferritin DMT1->Ferritin Ferroportin Ferroportin Ferritin->Ferroportin Iron Release Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin

Caption: Proposed intestinal absorption pathways for different iron forms.

Unveiling the Stability of Metallochlorophyllins: A Comparative Analysis of Sodium Iron, Copper, and Zinc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative stability of sodium iron chlorophyllin (SIC), sodium copper chlorophyllin (SCC), and sodium zinc chlorophyllin (SZC). This report provides a detailed analysis of their stability under various stress conditions, supported by available experimental data and methodologies.

The stability of active pharmaceutical ingredients and excipients is a critical factor in drug development, impacting shelf-life, efficacy, and safety. Chlorophyllins, water-soluble derivatives of chlorophyll, have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and wound-healing properties. The central metal ion in the chlorophyllin molecule plays a pivotal role in its stability. This guide provides a comparative assessment of the stability of three common metallochlorophyllins: this compound (SIC), sodium copper chlorophyllin (SCC), and sodium zinc chlorophyllin (SZC), under key stress factors: light, heat, and pH.

Comparative Stability Overview

Overall, the stability of these metallochlorophyllins generally follows the order: Sodium Copper Chlorophyllin (SCC) > Sodium Zinc Chlorophyllin (SZC) > this compound (SIC). SCC exhibits the highest resistance to degradation, particularly from light. SZC demonstrates notable thermal stability, while SIC is generally the least stable of the three, though still more stable than natural chlorophyll.

Quantitative Stability Data

The following tables summarize the available quantitative and qualitative data on the stability of SIC, SCC, and SZC. It is important to note that direct comparative studies with uniform quantitative metrics are limited in the existing literature. Much of the data for SIC and SZC is qualitative.

Table 1: Photostability (Stability to Light)

CompoundConditionObservationQuantitative Data (Degradation Rate)Reference
This compound (SIC) Room lightStableData not available
Stronger light resistance than natural chlorophyll, but weaker than SCC.Data not available
Sodium Copper Chlorophyllin (SCC) Light irradiationBest stability among the three.Data not available
UV-B Irradiation (300 nm, 12 W/m²)>80% degradation after 60 minutes.First-order degradation constants: 0.0702 min⁻¹ for copper chlorin e₆ and 0.0797 min⁻¹ for copper (iso)chlorin e₄.
Sodium Zinc Chlorophyllin (SZC) Light irradiationLess stable than SCC.Data not available

Table 2: Thermostability (Stability to Heat)

CompoundConditionObservationQuantitative Data (Activation Energy/Rate)Reference
This compound (SIC) HeatStableData not available
Sodium Copper Chlorophyllin (SCC) 25-100°C in aqueous solutionTemperature sensitivity similar to natural chlorophyll.Activation energy for thermal degradation: 13.3 ± 0.8 kcal/mol (overall SCC) and 16.0 ± 2.1 kcal/mol (for Cu(II)Chlorin e₄). Follows first-order reaction kinetics.
Sodium Zinc Chlorophyllin (SZC) High temperatureStable to high temperature; best among the three.Data not available

Table 3: pH Stability

CompoundpH RangeObservationReference
This compound (SIC) 3.0 - 6.0No effect on stability.
Sodium Copper Chlorophyllin (SCC) Acidic and alkaline conditionsIsomerization of structure at different hydrogen ion concentrations.
Sodium Zinc Chlorophyllin (SZC) Acidic and alkaline conditionsIsomerization of structure at different hydrogen ion concentrations.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of stability studies. Below are generalized protocols for assessing the stability of chlorophyllin derivatives based on common practices reported in the literature.

Photostability Testing

Objective: To evaluate the degradation of chlorophyllin solutions upon exposure to a controlled light source.

Methodology:

  • Sample Preparation: Prepare aqueous solutions of sodium iron, copper, and zinc chlorophyllin at a standardized concentration (e.g., 1 x 10⁻⁴ M).

  • Light Exposure: Irradiate the solutions in a photochemical reactor equipped with lamps emitting a specific wavelength and energy flux (e.g., UV-B lamps at 300 nm with an energy flux of 12 W/m²). Samples should be placed in quartz cuvettes for maximum light transmission. A control sample should be kept in the dark at the same temperature.

  • Time Points: Withdraw aliquots of the samples at regular intervals (e.g., 0, 15, 30, 45, 60 minutes).

  • Analysis:

    • UV-Vis Spectrophotometry: Measure the absorbance of the solutions at the characteristic wavelength maximum (λmax) for each chlorophyllin (e.g., around 405 nm and 630 nm for SCC). A decrease in absorbance indicates degradation.

    • High-Performance Liquid Chromatography (HPLC): For a more detailed analysis, use a reverse-phase HPLC system with a C18 column and a photodiode array (PDA) detector.

      • Mobile Phase: A gradient of methanol and water containing a small percentage of acetic acid is commonly used.

      • Detection: Monitor the elution of the parent chlorophyllin and its degradation products at their respective absorption maxima.

  • Data Analysis: Calculate the percentage of degradation over time. For kinetic studies, plot the natural logarithm of the concentration versus time to determine the degradation rate constant if the reaction follows first-order kinetics.

Thermostability Testing

Objective: To determine the rate of degradation of chlorophyllin solutions at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare aqueous solutions of the chlorophyllins at a known concentration (e.g., 500 ppm).

  • Temperature Control: Place the solutions in a temperature-controlled water bath or oven at various temperatures (e.g., 25, 50, 75, 100°C).

  • Time Points: Collect samples at predetermined time intervals.

  • Analysis: Analyze the samples using UV-Vis spectrophotometry or HPLC as described in the photostability protocol.

  • Data Analysis: Determine the degradation rate at each temperature. The Arrhenius equation can be used to calculate the activation energy of the degradation reaction.

pH Stability Testing

Objective: To assess the stability of chlorophyllin solutions across a range of pH values.

Methodology:

  • Sample Preparation: Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 10). Dissolve the chlorophyllin samples in each buffer to a final standardized concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., room temperature or a specific controlled temperature) for a defined period.

  • Analysis: Use UV-Vis spectrophotometry or HPLC to measure the concentration of the chlorophyllin at the end of the incubation period. Visual inspection for color changes or precipitation should also be performed.

  • Data Analysis: Plot the remaining percentage of chlorophyllin against the pH to determine the pH range of optimal stability.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for assessing chlorophyllin stability and the logical relationship between the central metal ion and the resulting stability.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Aqueous Solutions of Sodium Iron, Copper, and Zinc Chlorophyllin light Photostability (Light Exposure) prep->light Expose to heat Thermostability (Heat Exposure) prep->heat Expose to ph pH Stability (Exposure to different pH) prep->ph Expose to uv_vis UV-Vis Spectrophotometry (Absorbance Measurement) light->uv_vis Analyze at time points hplc HPLC with PDA Detector (Separation and Quantification) light->hplc Analyze at time points heat->uv_vis Analyze at time points heat->hplc Analyze at time points ph->uv_vis Analyze at time points ph->hplc Analyze at time points data_analysis Calculate Degradation % Determine Reaction Kinetics Calculate Activation Energy uv_vis->data_analysis Interpret hplc->data_analysis Interpret

Caption: Experimental workflow for comparative stability testing of chlorophyllins.

stability_relationship Metal Central Metal Ion (Fe, Cu, Zn) Coordination Coordination Chemistry (Bond Strength, Electronegativity) Metal->Coordination influences Porphyrin Porphyrin Ring Electronic Structure Coordination->Porphyrin affects Stability Overall Stability (Photo, Thermal, pH) Porphyrin->Stability determines

Caption: Logical relationship between the central metal ion and chlorophyllin stability.

Conclusion

The selection of a specific metallochlorophyllin for a pharmaceutical or research application should be guided by its stability profile under the expected storage and use conditions. Sodium copper chlorophyllin generally offers the highest overall stability, particularly against photodegradation. Sodium zinc chlorophyllin is a viable alternative where high-temperature processing is a primary concern. This compound, while less stable, may be preferred in applications where iron delivery is a desired secondary function, provided that the formulation is designed to protect it from excessive light and adverse pH conditions. The experimental protocols and data presented in this guide provide a foundation for making informed decisions and for designing further comparative studies to elucidate the nuanced stability characteristics of these promising compounds.

A Comparative Guide to In Vitro Models for Iron Uptake Studies: Validating the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate in vitro model is a critical step in accurately assessing intestinal iron absorption. This guide provides a comprehensive comparison of the widely used Caco-2 cell model with alternative in vitro systems, supported by experimental data and detailed protocols.

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, has become a cornerstone for in vitro studies of intestinal transport, including the absorption of dietary iron. When cultured, these cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, such as the formation of a brush border and the expression of key iron transporters.[1][2]

The Caco-2 Cell Model: A Validated Workhorse

The Caco-2 model's popularity stems from its well-established correlation with human iron bioavailability studies. Numerous investigations have demonstrated that the Caco-2 system can accurately predict the influence of various dietary components on iron uptake.[3][4][5] Ferritin formation within the Caco-2 cells serves as a reliable and sensitive indicator of iron absorption.[3][6]

A key validation of this model is its ability to replicate the known effects of enhancers and inhibitors of iron absorption. For instance, the dose-dependent enhancement of iron uptake by ascorbic acid and the inhibitory effect of tannic acid observed in human studies are mirrored in the Caco-2 model.[3] A strong correlation (R = 0.968, P < 0.001) has been reported between the natural logs of absorption ratios from Caco-2 and human studies when examining meals with varying levels of these compounds.[3]

Key Validation Parameters for the Caco-2 Model:
  • Correlation with Human Studies: Strong correlations have been established between iron uptake in Caco-2 cells and human iron absorption data for various dietary factors.[3][4][7]

  • Expression of Iron Transporters: Differentiated Caco-2 cells express key proteins involved in intestinal iron transport, including Divalent Metal Transporter 1 (DMT1), Ferroportin (FPN1), and Duodenal Cytochrome B (DcytB).

  • Physiological Response: The model accurately reflects the inhibitory effects of phytates and tannins and the enhancing effects of ascorbic acid and certain amino acids on non-heme iron absorption.[3]

Comparison of In Vitro Iron Absorption Models

While the Caco-2 model is a powerful tool, it is not without its limitations. Several alternative and complementary in vitro models have been developed to address these shortcomings and provide a more comprehensive understanding of iron bioavailability.

ModelPrincipleAdvantagesDisadvantages
Caco-2 Monoculture A single layer of differentiated Caco-2 cells mimics the absorptive enterocytes of the small intestine. Iron uptake is typically measured by cellular ferritin formation or radioisotope uptake.Well-validated with strong correlation to human data.[3][4] High-throughput potential. Reproducible.Lacks mucus layer and other intestinal cell types. Does not account for systemic regulation of iron absorption (e.g., hepcidin).[8]
In Vitro Dialysis Simulates gastrointestinal digestion followed by dialysis to separate low molecular weight, potentially absorbable iron.Simple, rapid, and cost-effective screening tool.[9] Good for ranking iron availability from different meals.[1][10]Does not model the cellular uptake and transport processes.[1] May not accurately predict the effects of all dietary components.[1]
Caco-2 / HT29-MTX Co-culture Combines Caco-2 cells with mucus-producing HT29-MTX cells to create a more physiologically relevant model with a mucus layer.[8]Includes a mucus layer, which can influence the bioavailability of certain compounds.[8][11] More closely mimics the intestinal epithelium.Can be more complex to establish and maintain than monocultures. The ratio of cell types can affect results.[8][12]
Caco-2 / HepG2 Co-culture Integrates Caco-2 cells with liver-derived HepG2 cells to model the systemic regulation of iron absorption by the liver-produced hormone hepcidin.[13]Incorporates the key regulatory role of the liver in iron homeostasis.[13][14] Provides a more complete picture of iron absorption and its regulation.Technically more demanding to set up and maintain. Requires specialized culture systems.

Experimental Protocols

In Vitro Digestion/Caco-2 Cell Culture Model

This method is widely employed to assess the bioavailability of iron from various food matrices and supplements.[6][15]

  • Sample Preparation and In Vitro Digestion:

    • Homogenize the food sample.

    • Gastric Phase: Incubate the sample with pepsin at pH 2.0 to simulate stomach digestion.

    • Intestinal Phase: Neutralize the digest and add pancreatin and bile salts to mimic small intestine conditions.[16]

  • Caco-2 Cell Culture and Iron Uptake Assay:

    • Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.

    • Apply the digested sample to the apical side of the Caco-2 cell monolayer.

    • Incubate for a defined period to allow for iron uptake.

  • Quantification of Iron Uptake:

    • Harvest the cells and lyse them.

    • Measure the intracellular ferritin concentration using an ELISA. Ferritin levels are directly proportional to the amount of absorbed iron.[6][17]

In Vitro Dialysis Method

This technique provides a rapid estimation of the soluble and potentially absorbable iron fraction.[9][16]

  • Simulated Gastrointestinal Digestion:

    • Perform gastric and intestinal digestion of the food sample as described above.

  • Dialysis:

    • Place the digest in a dialysis bag with a specific molecular weight cutoff (e.g., 6-8 kDa).

    • Dialyze against a buffer solution.

  • Quantification of Dialyzable Iron:

    • Measure the concentration of iron in the dialysate. This represents the low molecular weight, soluble iron fraction that is considered potentially bioavailable.[9]

Visualizing the Pathways and Processes

Intestinal Iron Absorption Pathway

The following diagram illustrates the key steps and proteins involved in the absorption of non-heme iron by intestinal enterocytes.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3+ Fe³⁺ (Ferric Iron) DcytB DcytB (Duodenal Cytochrome B) Fe3+->DcytB Reduction Fe2+ Fe²⁺ (Ferrous Iron) DcytB->Fe2+ DMT1 DMT1 (Divalent Metal Transporter 1) DMT1->Fe2+ Fe2+->DMT1 Apical Uptake Ferritin Ferritin (Iron Storage) Fe2+->Ferritin Storage FPN1 FPN1 (Ferroportin) Fe2+->FPN1 Basolateral Export Hephaestin Hephaestin FPN1->Hephaestin Transferrin-Fe3+ Transferrin-Fe³⁺ Hephaestin->Transferrin-Fe3+ Oxidation & Binding

Caption: Cellular pathway of non-heme iron absorption in an intestinal enterocyte.

Experimental Workflow for Caco-2 Iron Bioavailability Assay

This diagram outlines the sequential steps involved in a typical in vitro digestion coupled with a Caco-2 cell iron uptake experiment.

cluster_prep Sample Preparation cluster_digestion In Vitro Digestion cluster_uptake Cellular Uptake cluster_analysis Analysis Sample Food Sample / Supplement Homogenize Homogenization Sample->Homogenize Gastric Gastric Digestion (Pepsin, pH 2) Homogenize->Gastric Intestinal Intestinal Digestion (Pancreatin, Bile, pH 7) Gastric->Intestinal Caco2 Differentiated Caco-2 Cell Monolayer Intestinal->Caco2 Incubate Incubation with Digest Caco2->Incubate Harvest Cell Lysis Incubate->Harvest ELISA Ferritin ELISA Harvest->ELISA Result Iron Bioavailability Assessment ELISA->Result

Caption: Workflow of the in vitro digestion/Caco-2 cell iron bioavailability assay.

Conclusion

The Caco-2 cell model remains a robust and well-validated tool for assessing iron bioavailability, offering a strong correlation with human data. However, for a more nuanced understanding of iron absorption, particularly concerning the influence of the mucus layer and systemic regulation, co-culture models like the Caco-2/HT29-MTX and Caco-2/HepG2 systems, respectively, provide valuable insights. The in vitro dialysis method serves as a useful, high-throughput screening tool for initial assessments. The choice of model will ultimately depend on the specific research question, balancing the need for physiological relevance with practical considerations of complexity and throughput.

References

A Head-to-Head Battle: Comparing the Efficacy and Tolerability of Oral Iron Supplements

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data for researchers and drug development professionals.

Iron deficiency remains a global health challenge, driving a continuous quest for optimal oral iron supplementation strategies. For researchers and drug development professionals, understanding the comparative efficacy and tolerability of different iron formulations is paramount. This guide provides a detailed comparison of commonly prescribed iron supplements based on head-to-head clinical trial data, complete with experimental protocols and a visual representation of the iron absorption pathway.

Efficacy: Restoring Iron Stores and Hemoglobin Levels

The primary measure of an iron supplement's efficacy lies in its ability to increase hemoglobin and ferritin levels, key indicators of iron status. Below is a summary of findings from comparative clinical trials.

Ferrous Sulfate vs. Iron Polymaltose Complex (IPC)

Ferrous sulfate, a traditional and widely used iron salt, has been extensively compared with iron polymaltose complex (IPC), a newer formulation designed to offer better tolerability.

Outcome MeasureFerrous SulfateIron Polymaltose ComplexStudy PopulationKey Findings
Change in Hemoglobin (g/dL) Higher increaseLower increaseChildren with Iron Deficiency Anemia (IDA)Ferrous sulfate demonstrated a better clinical response in increasing hemoglobin levels.[1]
Change in Hemoglobin (g/dL) 1.93 (±0.97)2.16 (±0.67)Pregnant women with IDANo statistically significant difference in hemoglobin increase between the two groups.[2]
Change in Hemoglobin (g/dL) Greater increase at 1 and 4 monthsSignificant increase from baseline, but less than ferrous sulfateChildren with IDAFerrous sulfate showed a numerically higher, though not statistically significant, increase in hemoglobin.[3]
Change in Ferritin (ng/mL) 157 (±34)179 (±38)Pregnant women with IDAIPC group showed a statistically significant higher increase in serum ferritin (p=0.014).[2][4]
Meta-analysis of Hemoglobin More effectiveLess effectiveChildren and adolescents with IDAA meta-analysis of 6 randomized controlled trials concluded that ferrous sulfate was more effective in improving hemoglobin levels.[5]
Meta-analysis of Ferritin More effectiveLess effectiveChildren and adolescents with IDAThe same meta-analysis found ferrous sulfate to be more effective in improving ferritin levels.[5]
Ferric Citrate vs. Ferrous Sulfate

Ferric citrate is another oral iron formulation that has been tested against the standard ferrous sulfate, particularly in patients with chronic kidney disease (CKD).

Outcome MeasureFerric CitrateFerrous SulfateStudy PopulationKey Findings
Change in Transferrin Saturation (TSAT) Greater increase (between-group difference of 8%)Lesser increaseAdults with moderate to severe CKD and iron deficiencyFerric citrate resulted in a significantly greater increase in TSAT (P=0.02).[6][7]
Change in Ferritin (ng/mL) Greater increase (between-group difference of 37 ng/mL)Lesser increaseAdults with moderate to severe CKD and iron deficiencyFerric citrate led to a significantly greater increase in ferritin (P=0.009).[6][7]
Change in Hemoglobin (g/dL) No significant differenceNo significant differenceAdults with moderate to severe CKD and iron deficiencyThere was no significant between-group difference in the mean change in hemoglobin.[6][7]

Tolerability: A Critical Factor in Patient Compliance

The clinical utility of an iron supplement is not solely determined by its efficacy but also by its tolerability. Gastrointestinal side effects are a common reason for non-compliance with oral iron therapy.

Iron FormulationIncidence of Adverse EventsStudy PopulationKey Findings
Ferrous Sulfate 56.4% (22/39 patients)Pregnant women with IDASignificantly higher incidence of adverse events compared to IPC (p=0.015).[2][4]
Iron Polymaltose Complex 29.3% (12/41 patients)Pregnant women with IDABetter safety profile and higher treatment compliance.[2]
Ferrous Sulfate 50.9%Children with IDASignificantly higher incidence of gastrointestinal adverse events compared to IPC (P = 0.012).[3]
Iron Polymaltose Complex 26.9%Children with IDAAssociated with fewer gastrointestinal adverse events and better treatment acceptability.[3]
Meta-analysis of Adverse Effects No differenceNo differenceChildren and adolescents with IDA
Ferric Citrate vs. Ferrous Sulfate No differenceNo differenceAdults with moderate to severe CKD and iron deficiency

Experimental Protocols: A Closer Look at the Study Designs

Understanding the methodologies of the cited clinical trials is crucial for interpreting the results accurately.

Ferrous Sulfate vs. Iron Polymaltose Complex in Pregnant Women[2][4]
  • Study Design: A multicenter, randomized, controlled study.

  • Participants: 80 pregnant women with iron-deficiency anemia.

  • Intervention:

    • Group A: Iron(III) polymaltose complex (200 mg iron/day).

    • Group B: Ferrous sulfate (200 mg iron/day).

  • Duration: 90 days.

  • Primary Outcome Measures: Change in hemoglobin (Hb) levels.

  • Secondary Outcome Measures: Change in serum ferritin, incidence of adverse events, and treatment compliance.

Ferric Citrate vs. Ferrous Sulfate in CKD Patients[6][7]
  • Study Design: A randomized trial.

  • Participants: 60 adults with moderate to severe CKD (eGFR 15–45 ml/min per 1.73 m2) and iron deficiency (transferrin saturation [TSAT] ≤30% and ferritin ≤300 ng/ml).

  • Intervention:

    • Group A: Ferric citrate (2 g three times a day with meals).

    • Group B: Ferrous sulfate (325 mg three times a day).

  • Duration: 12 weeks.

  • Primary Outcome Measures: Change in TSAT and ferritin from baseline to 12 weeks.

  • Secondary Outcome Measures: Change in hemoglobin, fibroblast growth factor 23 (FGF23), and hepcidin.

Visualizing the Pathway of Iron Absorption

The absorption of oral iron is a complex, multi-step process tightly regulated by the body. The following diagram illustrates the key steps involved in the absorption of non-heme iron in the duodenum.

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) Fe2 Ferrous Iron (Fe²⁺) Fe3->Fe2 Dcytb (reductase) DMT1 DMT1 Fe2->DMT1 Fe2_cyto Fe²⁺ DMT1->Fe2_cyto Transport Ferritin Ferritin (Storage) Ferroportin Ferroportin Hephaestin Hephaestin Fe3_export Fe³⁺ Ferroportin->Fe3_export Hephaestin->Fe3_export Oxidation Fe2_cyto->Ferritin Storage Fe2_cyto->Ferroportin Export Transferrin Transferrin Fe3_export->Transferrin Binding

Caption: Non-heme iron absorption in the duodenal enterocyte.

The Role of Hepcidin in Iron Regulation

It is crucial to note that iron absorption is not a passive process. The hormone hepcidin plays a central role in regulating systemic iron homeostasis.[8] Ingestion of oral iron, particularly at high doses, can stimulate hepcidin production.[9][10] Elevated hepcidin levels lead to the degradation of ferroportin, the protein responsible for exporting iron from enterocytes into the bloodstream, thereby inhibiting further iron absorption.[9] This feedback mechanism has led to investigations into alternative dosing strategies, such as alternate-day dosing, to potentially enhance fractional iron absorption by allowing hepcidin levels to decrease between doses.[9][11][12]

Conclusion

The choice of an oral iron supplement involves a careful consideration of both efficacy and tolerability. While ferrous sulfate remains a potent and effective option for repleting iron stores, its association with gastrointestinal side effects can be a significant barrier to patient compliance.[9] Newer formulations like iron polymaltose complex may offer a better tolerability profile, although evidence on its comparative efficacy with ferrous sulfate is mixed.[2][3][5] Ferric citrate has shown promise in specific patient populations, such as those with chronic kidney disease.[6][7]

For drug development professionals, the focus remains on creating novel iron formulations that maximize bioavailability while minimizing adverse effects. Understanding the intricate pathways of iron absorption and the regulatory role of hepcidin is fundamental to designing the next generation of iron therapies. Future head-to-head clinical trials with robust methodologies are essential to further delineate the optimal strategies for oral iron supplementation across diverse patient populations.

References

A Comparative Analysis of the Cost-Effectiveness of Iron Fortificants: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of common iron fortificants to guide research and development in the field of nutritional science and food technology.

Iron deficiency remains a global health challenge, and food fortification is a primary strategy for its prevention and control. The choice of an iron fortificant is a critical decision, balancing cost, bioavailability, and the sensory properties of the fortified food. This guide provides a comparative analysis of the most commonly used iron fortificants—ferrous sulfate, ferrous fumarate, sodium iron EDTA (NaFeEDTA), and electrolytic iron—to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance and Efficacy: A Quantitative Comparison

The effectiveness of an iron fortificant is determined by its bioavailability—the proportion of iron that is absorbed and utilized by the body. This is influenced by the chemical form of the iron, the food matrix, and the presence of inhibitors (e.g., phytates, polyphenols) and enhancers (e.g., ascorbic acid) of iron absorption.

Table 1: Comparative Efficacy of Common Iron Fortificants

FortificantElemental Iron Content (%)Relative Bioavailability (RBV) vs. Ferrous SulfateKey Efficacy Findings
Ferrous Sulfate (FeSO₄) ~20% (heptahydrate)100% (Reference Standard)Considered the "gold standard" for bioavailability.[1][2] However, its high reactivity can lead to sensory changes in some foods.
Ferrous Fumarate (C₄H₂FeO₄) ~33%86-106%[2]Bioavailability is generally comparable to ferrous sulfate in non-anemic individuals.[2] It is less reactive and more stable in most food applications.
Sodium Iron EDTA (NaFeEDTA) ~13%200-300% in inhibitory diets[1][2][3]Highly effective, particularly in diets high in iron absorption inhibitors like phytates.[1][3] It can also enhance the absorption of intrinsic iron in the meal.[2]
Electrolytic Iron >98%59-65%[4][5]Bioavailability is lower than ferrous sulfate.[4][5] It is a high-purity elemental iron powder with good stability in foods.

Cost-Effectiveness Analysis

The cost-effectiveness of an iron fortificant is a function of its price and bioavailability. While some fortificants may have a lower purchase price, their lower bioavailability may necessitate higher fortification levels, ultimately increasing the cost per effectively absorbed unit of iron.

Table 2: Cost-Effectiveness Comparison of Iron Fortificants

FortificantEstimated Bulk Price (USD/kg of compound)Estimated Price per kg of Elemental Iron (USD)Notes on Cost-Effectiveness
Ferrous Sulfate $1.50 - $3.50$7.50 - $17.50Generally the most affordable iron fortificant.[1] Its high bioavailability makes it a very cost-effective option when sensory issues are not a concern.
Ferrous Fumarate $3.00 - $6.00$9.00 - $18.00Slightly more expensive than ferrous sulfate, but its higher elemental iron content and better stability can make it a cost-effective choice in many food vehicles.
Sodium Iron EDTA (NaFeEDTA) $6.00 - $12.00$46.00 - $92.00Significantly more expensive than ferrous salts.[1][2] However, its superior bioavailability in inhibitory diets can offset the higher cost by requiring lower fortification levels.[3]
Electrolytic Iron $4.00 - $8.00$4.10 - $8.20The price per kilogram of elemental iron is low due to its high purity. However, its lower bioavailability needs to be factored into cost-effectiveness calculations.

*Prices are estimates based on publicly available data from various suppliers for food-grade products and may vary based on quantity, supplier, and market fluctuations.

Experimental Protocols for Efficacy Assessment

The evaluation of iron fortificant efficacy relies on robust experimental methodologies. Below are summaries of key protocols.

In-vitro Digestion/Caco-2 Cell Model

This model simulates the human digestive process and measures iron uptake by intestinal cells.

  • Preparation of Food Sample: The food containing the iron fortificant is cooked and homogenized.

  • Simulated Gastric Digestion: The food homogenate is incubated with pepsin at a low pH to mimic stomach conditions.

  • Simulated Intestinal Digestion: The pH is raised, and a mixture of pancreatin and bile salts is added to simulate small intestine conditions.

  • Caco-2 Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are grown on permeable supports.

  • Iron Uptake Assay: The digested food sample is placed in the upper chamber of the Caco-2 cell culture system. After a defined incubation period, the amount of iron taken up by the cells is quantified, often by measuring the intracellular ferritin concentration.

Stable Isotope Studies in Humans

This in-vivo method provides a highly accurate measure of iron absorption in humans.

  • Isotope Selection and Labeling: A stable, non-radioactive isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) is used to label the iron fortificant.

  • Study Design: A randomized, crossover design is often employed. Participants consume a standardized meal containing the isotopically labeled iron fortificant.

  • Blood Sampling: Blood samples are collected at baseline and at a specified time point after consumption of the test meal (typically 14 days later).

  • Isotopic Analysis: The enrichment of the stable isotope in the red blood cells is measured using mass spectrometry.

  • Calculation of Iron Absorption: The amount of the stable isotope incorporated into red blood cells is used to calculate the percentage of iron absorbed from the meal.

Randomized Controlled Trials (RCTs)

RCTs are the gold standard for assessing the impact of iron fortification on the iron status of a population.

  • Study Population: A target population with a high prevalence of iron deficiency is recruited.

  • Randomization: Participants are randomly assigned to receive either the iron-fortified food (intervention group) or the same food without the iron fortificant (control group).

  • Blinding: To minimize bias, the study is often double-blinded, where neither the participants nor the researchers know who is in which group.

  • Intervention Period: The intervention typically lasts for several months.

  • Outcome Measurement: Iron status indicators such as hemoglobin, serum ferritin, and transferrin receptor are measured at baseline and at the end of the intervention period to assess the impact of the fortification.

Visualizing the Mechanism of Iron Absorption

Understanding the physiological pathway of iron absorption is crucial for developing effective fortification strategies.

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Non-Heme Fe3+ Non-Heme Fe3+ Heme Iron Heme Iron HCP1 HCP1 (transporter) Heme Iron->HCP1 Dcytb Dcytb (reductase) Fe2+ Fe2+ Dcytb->Fe2+ Fe2+ DMT1 DMT1 (transporter) DMT1->Fe2+ Heme Oxygenase Heme Oxygenase HCP1->Heme Oxygenase Heme Oxygenase->Fe2+ Ferritin Ferritin (storage) Fe2+->Ferritin storage Ferroportin Ferroportin (exporter) Fe2+->Ferroportin export Hephaestin Hephaestin Ferroportin->Hephaestin Fe3+ Fe3+ Hephaestin->Fe3+ oxidation Transferrin Transferrin Fe3+->Transferrin binding

Caption: Pathway of intestinal iron absorption.

The diagram above illustrates the absorption of both non-heme and heme iron in the enterocytes of the small intestine. Non-heme iron (Fe³⁺) is first reduced to its ferrous form (Fe²⁺) before being transported into the cell. Heme iron is absorbed intact and the iron is released intracellularly. Once inside the cell, iron can be stored in ferritin or transported into the bloodstream via ferroportin.

Conclusion

The selection of an iron fortificant is a multifaceted decision that requires careful consideration of efficacy, cost, and the specific food vehicle. Ferrous sulfate remains a highly bioavailable and cost-effective option for many applications. Ferrous fumarate offers a good balance of bioavailability and stability. NaFeEDTA, despite its higher cost, is the most effective choice for fortifying foods consumed in populations with inhibitory diets. Electrolytic iron, while having lower bioavailability, provides a stable and pure form of iron. This guide provides the foundational data and experimental context to support evidence-based decisions in the critical area of iron fortification.

References

Safety Operating Guide

Proper Disposal of Sodium Iron Chlorophyllin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research and development. This guide provides detailed procedures for the proper disposal of sodium iron chlorophyllin, a non-hazardous substance, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will support a safe laboratory environment and ensure compliance with waste management regulations.

Safety and Classification

This compound is not classified as a hazardous substance.[1] However, standard laboratory hygiene and safety practices should always be observed during handling and disposal. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[2] It is also important to prevent the generation of dust when handling the solid form of the compound.[3]

Quantitative Data Summary

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment Protective clothing, gloves, safety glasses[2][3]
Spill Cleanup (Dry) Use dry cleanup procedures, avoid generating dust, collect in sealed containers for disposal.[3]
Spill Cleanup (Wet) Vacuum/shovel up and place in labeled containers for disposal. Wash area with large amounts of water.[3]
General Disposal Dispose of as a non-hazardous chemical waste in accordance with local, state, and federal regulations.[4]
Drain Disposal Prevent spillage from entering drains or water courses.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the general principles of laboratory chemical waste management. The primary goal is to prevent its release into the environment, even though it is not classified as hazardous.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Non-Hazardous Waste: this compound."

  • Do not mix this compound waste with other chemical waste streams, especially hazardous materials, to avoid cross-contamination and unnecessary hazardous waste disposal costs.

2. Waste Collection and Storage:

  • Collect waste this compound, including residues from spills and contaminated disposables (e.g., weighing paper, gloves), in the designated, sealed container.

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be away from general lab traffic and clearly marked.

3. Disposal of Empty Containers:

  • Rinse empty this compound containers with water. The rinse water can typically be disposed of down the drain, followed by flushing with ample water, provided this is in accordance with your institution's and local wastewater regulations.

  • Deface the label of the empty container before placing it in the appropriate recycling or general waste stream.

4. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Ensure all necessary paperwork is completed for the waste pickup, accurately identifying the contents as non-hazardous this compound.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not typically required due to its non-hazardous nature. The standard operating procedure for its disposal is encompassed in the step-by-step guide provided above, which aligns with general laboratory chemical waste management principles as regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Sodium Iron Chlorophyllin Waste is_hazardous Is the waste hazardous? start->is_hazardous collect_non_hazardous Collect in a labeled, non-hazardous waste container is_hazardous->collect_non_hazardous No (per SDS) hazardous_procedure Follow hazardous waste disposal procedures is_hazardous->hazardous_procedure Yes non_hazardous_path No (per SDS) hazardous_path Yes store_in_saa Store in Satellite Accumulation Area (SAA) collect_non_hazardous->store_in_saa contact_ehs Contact EHS for pickup and disposal store_in_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sodium iron chlorophyllin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Iron Chlorophyllin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, appropriate personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation of dust particles.[1][2][3]

PPE CategoryRequired EquipmentSpecifications and Use Cases
Eye Protection Goggles or Safety glasses with side-shieldsTo be worn at all times when handling the substance to protect against dust particles.[2][3]
Skin and Body Protection - Chemical resistant gloves (e.g., Nitrile) - Long-sleeved lab coat - Chemical resistant apronGloves should be worn to avoid direct skin contact.[3][4] A lab coat and apron provide an additional barrier against spills and contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator or dust maskRequired when handling quantities that may generate airborne dust or in poorly ventilated areas.[1][2][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for minimizing exposure risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

  • Keep the container tightly sealed when not in use.[2]

2. Preparation and Weighing:

  • Handle the powder in a designated area, such as a fume hood or a ventilated enclosure, to control dust.[2][4]

  • Use tools and equipment that are easy to clean and decontaminate.

  • Avoid creating dust clouds during transfer and weighing.

3. Solution Preparation and Use:

  • When dissolving the powder, add it slowly to the solvent to prevent splashing.

  • Clearly label all containers with the contents and any associated hazards.

  • Avoid eating, drinking, or smoking in areas where the chemical is handled.[1][6]

4. Spill Management:

  • In case of a minor spill, carefully sweep up the dry powder, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area thoroughly with water and appropriate cleaning agents.[1]

5. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[1]

  • Remove and launder any contaminated clothing before reuse.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1][5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed and clearly labeled waste container for hazardous waste disposal.

  • Empty Containers: Decontaminate empty containers before disposal or recycling. Observe all label warnings until the container is thoroughly cleaned.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh this compound B->C Proceed to Handling D Prepare Solution C->D S1 Evacuate Area (if necessary) C->S1 Spill Occurs E Conduct Experiment D->E D->S1 Spill Occurs F Clean Work Area & Equipment E->F Experiment Complete E->S1 Spill Occurs G Segregate & Label Waste F->G H Dispose of Waste Properly G->H I Doff PPE & Wash Hands H->I S2 Contain & Clean Spill S1->S2 S3 Dispose of Spill Waste S2->S3 S3->F

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.